4-Bromo-2-fluoro-3-formylphenylboronic acid
Description
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Properties
IUPAC Name |
(4-bromo-2-fluoro-3-formylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BBrFO3/c9-6-2-1-5(8(12)13)7(10)4(6)3-11/h1-3,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXKWZUGARWZOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Br)C=O)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BBrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201229536 | |
| Record name | Boronic acid, B-(4-bromo-2-fluoro-3-formylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201229536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1451393-06-8 | |
| Record name | Boronic acid, B-(4-bromo-2-fluoro-3-formylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451393-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(4-bromo-2-fluoro-3-formylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201229536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Bromo-2-fluoro-3-formylphenylboronic Acid
A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals
Executive Summary
4-Bromo-2-fluoro-3-formylphenylboronic acid is a highly functionalized and valuable building block in modern medicinal chemistry and materials science. Its unique trifecta of reactive sites—the boronic acid for cross-coupling, the aldehyde for derivatization, and the bromo-fluoro-aryl core for modulating electronic and pharmacokinetic properties—makes it a strategic intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of a robust and regioselective synthetic pathway, grounded in established organometallic principles. We will delve into the causality behind each experimental step, offering insights that bridge theoretical knowledge with practical laboratory application.
Strategic Importance in Synthesis
Substituted phenylboronic acids are cornerstone reagents in organic synthesis, primarily due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction allows for the efficient formation of carbon-carbon bonds, a fundamental process in the synthesis of pharmaceuticals, agrochemicals, and conjugated polymers.[3] The title compound, this compound, is particularly noteworthy because it allows for sequential, orthogonal chemical modifications. For instance, the boronic acid can participate in a Suzuki coupling, the aldehyde can be transformed via reductive amination or Wittig reactions, and the bromine atom can undergo a subsequent cross-coupling or nucleophilic substitution, providing unparalleled synthetic flexibility.
The Synthetic Blueprint: A Directed Ortho-Metalation Approach
The synthesis of a polysubstituted aromatic compound like this compound requires a strategy that offers absolute regiochemical control. Direct electrophilic aromatic substitution on a simpler precursor would likely lead to a mixture of isomers, posing significant purification challenges. Therefore, a more precise method is required.
The most effective and logical strategy commences with the commercially available starting material, 4-Bromo-2-fluorobenzaldehyde [4], and employs a Directed ortho-Metalation (DoM) followed by borylation. This powerful technique leverages the ability of certain functional groups (directing metalation groups, or DMGs) to direct a strong base to deprotonate an adjacent carbon atom, creating a stabilized organolithium species with high regioselectivity.
The overall workflow is a four-stage process:
-
Protection of the reactive aldehyde functionality.
-
Directed ortho-Metalation (Lithiation) at the C3 position.
-
Borylation of the resulting organolithium intermediate.
-
Hydrolysis and Deprotection to yield the final product.
Caption: Synthetic workflow for this compound.
Causality-Driven Experimental Protocol
This protocol is designed as a self-validating system. The success of each step is predicated on the precise execution of the previous one, with an emphasis on understanding the underlying chemical principles.
Stage 1: Acetal Protection of the Aldehyde
-
Directive: The aldehyde carbonyl is electrophilic and would be readily attacked by the strongly nucleophilic and basic organolithium reagent intended for the next step. Protection is therefore mandatory. An acetal, specifically a 1,3-dioxolane, is an excellent choice as it is robustly stable to strongly basic conditions but easily cleaved under aqueous acidic conditions.[5][6]
-
Protocol:
-
To a solution of 4-Bromo-2-fluorobenzaldehyde (1.0 eq.) in toluene, add ethylene glycol (1.2 eq.) and a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH, 0.02 eq.).
-
Fit the reaction flask with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.
-
Heat the mixture to reflux until no more water is collected, indicating the completion of the reaction (typically 2-4 hours).
-
Cool the reaction to room temperature and wash with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the protected intermediate, 2-(4-bromo-2-fluorophenyl)-1,3-dioxolane, which is often used in the next step without further purification.
-
Stage 2 & 3: Directed Lithiation and Borylation
-
Directive: This is the key regiochemistry-defining step. The C-H bond at the C3 position is the most acidic proton on the aromatic ring due to the cumulative inductive effect and directing ability of the ortho-fluoro and ortho-dioxolane groups. A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or a carefully controlled addition of n-Butyllithium (n-BuLi) at cryogenic temperatures (-78 °C) will selectively abstract this proton.[7] The resulting organolithium species is then immediately "trapped" with an electrophilic borate ester. Triisopropyl borate is often preferred over trimethyl borate as it can reduce the formation of over-arylated boron "ate" complexes.[8]
-
Protocol:
-
Under an inert atmosphere (Argon or Nitrogen), dissolve the protected intermediate from Stage 1 in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-Butyllithium (n-BuLi, 1.1 eq., typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature remains below -70 °C. The formation of the lithiated species is typically rapid.
-
After stirring for 30-60 minutes at -78 °C, add triisopropyl borate (B(O-iPr)₃, 1.2 eq.) dropwise, again maintaining a temperature below -70 °C.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Stage 4: Hydrolysis and Product Isolation
-
Directive: The final step involves a simple aqueous acid workup. The acid serves two crucial functions: it hydrolyzes the boronate ester to the free boronic acid and simultaneously cleaves the acetal protecting group to regenerate the aldehyde. A purification step is often necessary to remove inorganic boron salts and any unreacted starting material. A patented purification method for similar compounds involves a pH-controlled precipitation.[9]
-
Protocol:
-
Cool the reaction mixture in an ice bath and quench by slowly adding 2 M aqueous hydrochloric acid (HCl) until the solution is acidic (pH ~1-2).
-
Stir the biphasic mixture vigorously for 1-2 hours to ensure complete hydrolysis of both the boronate ester and the acetal.
-
Extract the product into an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by trituration with ether or pentane to yield pure this compound.
-
Quantitative Data & Material Properties
The following table summarizes key data for the starting material and the target compound.
| Property | 4-Bromo-2-fluorobenzaldehyde (Starting Material) | This compound (Final Product) |
| Molecular Formula | C₇H₄BrFO | C₇H₅BBrFO₃ |
| Molecular Weight | 203.01 g/mol | 246.83 g/mol |
| CAS Number | 57848-46-1[4] | Not broadly available; specific to synthesis |
| Appearance | White to off-white solid | White to off-white solid |
| Melting Point | 58-62 °C | Not broadly reported; requires experimental determination |
Conclusion for the Practicing Scientist
The synthesis of this compound via a directed ortho-metalation pathway is a prime example of modern synthetic strategy, emphasizing regiochemical control and functional group tolerance. By understanding the causal relationships behind each step—the necessity of protection, the principles of directed metalation, and the dual-purpose hydrolysis—researchers can reliably access this versatile building block. This robust protocol provides a clear and logical route for drug development professionals and synthetic chemists to incorporate this valuable intermediate into their discovery programs, enabling the rapid construction of novel and complex molecular entities.
References
- Advanced Synthesis with 3,5-Bis(methoxycarbonyl)phenylboronic Acid: A Chemist's Guide. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Singh, V. K., & Kumar, P. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(7), 855.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Nöth, H., & Sze, S. N. (1990). Beiträge zur Chemie des Bors, 204. Silylierte und lithiierte Borazine. Chemische Berichte, 123(11), 2095-2104.
- Phenylboronic acid:Synthesis,reactions. (2023, May 9). ChemicalBook.
- Studies On The Synthesis Of Para-Substitued Phenylboronic Acid. (2008, March 4). Globe Thesis.
- 4-Formylphenylboronic Acid: A Comprehensive Technical Guide on its Discovery and History. (n.d.). Benchchem.
- An In-depth Technical Guide to 4-Formylphenylboronic Acid: Chemical Structure and Analysis. (n.d.). Benchchem.
- Asher, S. A., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(33), 6275-6278.
- Jendralla, H., et al. (2004). Method for producing formylphenylboronic acids. U.S.
-
4-Bromo-2-fluorobenzaldehyde. (n.d.). PubChem. Retrieved from [Link]
- Leonori, D., & Aggarwal, V. K. (2014). Lithiation–Borylation Methodology and its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174–3183.
- Jendralla, H., et al. (2002). Process for preparing highly pure formylphenylboronic acids. U.S.
- Synthetic method of 4-bromo-2-fluorobiphenyl. (2022).
- Ishiyama, T., et al. (1997). Amide-Directed ortho-Borylation of N-Cyclohexylbenzamides with Bis(pinacolato)diboron Catalyzed by an Iridium(I)-2,2'-Bipyridyl Complex. Organic Syntheses, 74, 213.
Sources
- 1. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 2. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. 4-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 143517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sites.pitt.edu [sites.pitt.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]
A Comprehensive Technical Guide to 4-Bromo-2-fluoro-3-formylphenylboronic Acid: A Keystone Building Block in Modern Drug Discovery
CAS Number: 1451393-06-8
Introduction
4-Bromo-2-fluoro-3-formylphenylboronic acid is a specialized trifunctional aromatic building block that has garnered significant interest within the pharmaceutical and agrochemical research sectors. Its unique substitution pattern, featuring a boronic acid moiety, a bromine atom, a fluorine atom, and a formyl group, provides medicinal chemists with a versatile scaffold for the synthesis of complex molecular architectures. The strategic placement of these functional groups allows for sequential and site-selective reactions, making it an invaluable tool in the construction of novel therapeutic agents, particularly in the realm of kinase and PARP inhibitors. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of this important synthetic intermediate, with a focus on its role in the development of targeted therapies.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, storage, and reactivity in various synthetic transformations. A summary of its key properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 1451393-06-8 | |
| Molecular Formula | C₇H₅BBrFO₃ | |
| Molecular Weight | 246.83 g/mol | |
| Predicted Boiling Point | 378.9±52.0 °C | |
| Predicted Density | 1.78±0.1 g/cm³ | |
| Predicted pKa | 7.37±0.58 | |
| Storage Temperature | 0-8 °C |
Synthesis of this compound
The synthesis of polysubstituted phenylboronic acids often requires a carefully designed strategy to ensure regioselectivity. A common and effective method for the preparation of this compound involves a directed ortho-metalation (DoM) followed by a borylation sequence. This approach leverages the directing ability of certain functional groups to activate a specific ortho-position for deprotonation by a strong base, followed by quenching with a boron electrophile.
Conceptual Synthesis Workflow
The logical approach to the synthesis of this compound starts from a readily available starting material, 1,4-dibromo-2-fluorobenzene. A key strategic decision is the introduction of the formyl group and the boronic acid at the desired positions. A plausible and efficient route involves the initial selective formylation, followed by a directed lithiation and subsequent borylation.
Caption: A conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative example based on established methodologies for the synthesis of similar arylboronic acids.[1]
Materials:
-
4-Bromo-2-fluoro-3-formylbenzene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Nitrogen gas atmosphere
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 4-Bromo-2-fluoro-3-formylbenzene and anhydrous THF under a nitrogen atmosphere.
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours. The progress of the lithiation can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR.
-
Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture, again maintaining the temperature at -78 °C. The mixture is stirred at this temperature for an additional 2-3 hours and then allowed to warm to room temperature overnight.
-
Hydrolysis: The reaction is quenched by the slow addition of 1 M HCl at 0 °C. The mixture is stirred for 1-2 hours to ensure complete hydrolysis of the boronate ester.
-
Extraction: The aqueous layer is separated and extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization or column chromatography on silica gel to afford this compound as a solid.
Causality Behind Experimental Choices:
-
Low Temperature (-78 °C): The use of very low temperatures during lithiation and borylation is critical to prevent side reactions, such as the decomposition of the organolithium intermediate and unwanted reactions with the formyl group.
-
Anhydrous Conditions: Organolithium reagents are extremely reactive towards protic solvents like water. Therefore, all glassware must be flame-dried, and anhydrous solvents must be used to prevent quenching of the organolithium intermediate.
-
Inert Atmosphere: A nitrogen or argon atmosphere is necessary to prevent the reaction of the highly reactive organolithium intermediate with oxygen and moisture from the air.
-
Triisopropyl borate: This borate ester is a common and effective electrophile for the borylation step. The bulky isopropyl groups can help to minimize side reactions.
-
Acidic Workup: The hydrolysis of the initially formed boronate ester to the desired boronic acid is facilitated by acidic conditions.
Applications in Drug Discovery
The trifunctional nature of this compound makes it a highly valuable building block in the synthesis of complex drug molecules. The boronic acid and bromine functionalities are particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for the formation of carbon-carbon bonds.[2] The formyl group can be used for further modifications, such as reductive amination or conversion to other functional groups.
Key Application: Synthesis of Kinase Inhibitors
A significant application of this boronic acid derivative is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer.[3]
Example: Synthesis of a MEK Inhibitor Precursor
A patent for a MEK inhibitor, specifically 6-(4-bromo-2-fluorophenylamino)-7-fluoro-3-methyl-3H-benzoimidazole-5-carboxylic acid (2-hydroxyethyoxy)-amide, suggests the use of a precursor that can be synthesized from this compound.[4] While the patent describes the final compound, the synthesis of the key "4-bromo-2-fluorophenylamino" fragment can be envisioned through a Suzuki-Miyaura coupling reaction.
Caption: Application of this compound in the synthesis of a MEK inhibitor.
Representative Suzuki-Miyaura Coupling Protocol
Materials:
-
This compound
-
Appropriate amino-substituted heterocyclic coupling partner (e.g., a derivative of 6-amino-7-fluoro-3-methyl-3H-benzoimidazole-5-carboxylic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)
-
Solvent (e.g., dioxane/water, toluene/water, or DMF)
Procedure:
-
Reaction Setup: To a reaction vessel, add this compound, the heterocyclic coupling partner, the palladium catalyst, and the base.
-
Solvent Addition: Add the solvent mixture to the reaction vessel.
-
Degassing: Degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.
-
Heating: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for several hours until the reaction is complete, as monitored by TLC or LC-MS.
-
Workup: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography to yield the desired coupled product.
Rationale for Experimental Choices:
-
Palladium Catalyst: Palladium catalysts are essential for facilitating the catalytic cycle of the Suzuki-Miyaura reaction, which involves oxidative addition, transmetalation, and reductive elimination.
-
Base: The base is required to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[2]
-
Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base.
Conclusion
This compound stands out as a highly valuable and versatile building block in the field of medicinal chemistry. Its unique combination of reactive sites allows for the strategic and efficient construction of complex molecular frameworks, particularly those found in targeted therapies such as kinase and PARP inhibitors. The synthetic accessibility of this compound, coupled with its predictable reactivity in key transformations like the Suzuki-Miyaura coupling, ensures its continued importance in the quest for novel and more effective therapeutic agents. This guide has provided a comprehensive overview of its properties, synthesis, and applications, underscoring its significance for researchers and scientists in drug development.
References
-
Das, S., Alexeev, V. L., Sharma, A. C., Geib, S. J., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(40), 7719–7722. [Link]
- Novartis Pharma AG, & Array Biopharma Inc. (2018). Preparation of and formulation comprising a MEK inhibitor (U.S. Patent No. 9,980,944). U.S.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Krell, C. M., Misun, M., Niederer, D. A., Pachinger, W. H., Wolf, M.-C., Zimmermann, D., Liu, W., Stengel, P. J., & Nichols, P. (2018). Preparation of and formulation comprising a MEK inhibitor (U.S. Patent 9,980,944). U.S. Patent and Trademark Office. [Link]
- Google Patents. (n.d.). Synthetic method of 4-bromo-2-fluorobiphenyl.
-
Snieckus, V. (1990). Directed ortho metalation. Toluene- and arene-annulation strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933. [Link]
-
European Patent Office. (2023). PROCESS FOR THE SYNTHESIS OF MTOR KINASE INHIBITORS (EP 3660020 B1). [Link]
- Google Patents. (n.d.). PARP inhibitor, pharmaceutical composition, preparation method and application thereof.
- Google Patents. (n.d.). Multi-kinase inhibitor compound, and crystal form and use thereof.
-
ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl.... Retrieved January 21, 2026, from [Link]
-
PubMed. (n.d.). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Retrieved January 21, 2026, from [Link]
-
PMC. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Retrieved January 21, 2026, from [Link]
-
PMC. (n.d.). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Retrieved January 21, 2026, from [Link]
-
PMC. (n.d.). Preparation of Novel PARP1 Inhibitors and their use of Cancer Treatment. Retrieved January 21, 2026, from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2023). An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold. [Link]
Sources
properties of 4-Bromo-2-fluoro-3-formylphenylboronic acid
An In-depth Technical Guide to 4-Bromo-2-fluoro-3-formylphenylboronic acid: Synthesis, Reactivity, and Applications
Introduction
This compound is a trifunctional synthetic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring a boronic acid, a bromine atom, a fluorine atom, and an aldehyde group on a single phenyl ring, offers multiple, orthogonal sites for chemical modification. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway, its core reactivity in cross-coupling reactions, and essential safety protocols, tailored for professionals in drug development and chemical research.
Physicochemical and Structural Properties
This compound is a solid compound at room temperature. The presence of electron-withdrawing groups (fluoro and formyl) influences the electronic nature of the aromatic ring and the acidity of the boronic acid moiety.
| Property | Value | Source |
| CAS Number | 1451393-06-8 | [1][2][3][4] |
| Molecular Formula | C₇H₅BBrFO₃ | [2][3] |
| Molecular Weight | 246.83 g/mol | [3] |
| Appearance | Solid (typically off-white powder) | [5] |
| Purity | Typically ≥95% | [2][3] |
| Storage | Recommended to be stored in a dry, refrigerated (2-8°C) environment. | [6][7] |
The molecule's structure presents three key functional groups for synthetic transformations:
-
Boronic Acid (-B(OH)₂): Primarily used for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
-
Bromo Group (-Br): A versatile handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) or lithiation/Grignard formation.
-
Formyl Group (-CHO): An aldehyde that can undergo nucleophilic addition, reduction to an alcohol, oxidation to a carboxylic acid, or reductive amination to form amines.
Synthesis Pathway
While specific literature detailing the synthesis of this compound is not widely published, a logical and effective synthetic route can be proposed based on established organometallic methodologies for similar compounds.[8][9][10] A common approach involves the protection of the reactive aldehyde, followed by a lithium-halogen exchange and subsequent borylation.
A plausible synthetic route starts from 4-bromo-2-fluorobenzaldehyde. The aldehyde is first protected, for example, as a diethyl acetal, to prevent it from reacting with the organolithium intermediate. This is followed by a directed ortho-metalation using a strong base like n-butyllithium (n-BuLi), which selectively removes the proton at the C3 position, directed by the fluorine and acetal groups. The resulting aryllithium species is then quenched with a borate ester, such as triisopropyl borate, to form a boronate ester. Finally, an acidic workup simultaneously hydrolyzes the boronate ester and the acetal, yielding the target this compound.
Proposed Synthesis Workflow
Reactivity and Core Application: The Suzuki-Miyaura Coupling
The paramount application of this compound is its use in the Suzuki-Miyaura cross-coupling reaction.[11][12] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for creating C(sp²)-C(sp²) bonds, which are prevalent in pharmaceuticals and functional materials.[13]
In this context, the boronic acid functionality is the primary reactive site for the coupling. The presence of electron-withdrawing fluoro and formyl groups can influence the reaction kinetics, potentially affecting the transmetalation step of the catalytic cycle. However, with appropriate selection of catalyst, ligand, and base, efficient coupling can be achieved.[13]
Catalytic Cycle of the Suzuki-Miyaura Reaction
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide, R¹-X), forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group (R²) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex couple and are eliminated, forming the new C-C bond (R¹-R²) and regenerating the Pd(0) catalyst.[12][14]
Exemplary Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for coupling this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv.)
-
Aryl Halide (e.g., 4-iodoanisole) (1.0 equiv.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.02 - 0.05 equiv.)
-
Base (e.g., K₂CO₃ or K₃PO₄) (2.0 equiv.)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, and the base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the palladium catalyst, followed by the degassed solvent via syringe.
-
Heat the reaction mixture with vigorous stirring (e.g., 80-100 °C) and monitor its progress using Thin Layer Chromatography (TLC) or GC-MS.[13][15]
-
Upon completion, cool the reaction to room temperature and partition the mixture between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[15]
Predictive Spectroscopic Data
While a definitive, published spectrum for this specific molecule is not available, its NMR data can be predicted based on analysis of similar structures.[9][15]
-
¹H NMR: The spectrum would show two aromatic protons in the region of δ 7.5-8.0 ppm, likely appearing as doublets or doublet of doublets due to coupling with each other and the fluorine atom. The aldehyde proton would be a sharp singlet significantly downfield, around δ 10.0-10.5 ppm. The boronic acid protons are often broad and may exchange with solvent, appearing between δ 8.0-9.0 ppm or not being observed.
-
¹³C NMR: Aromatic carbons would appear in the δ 120-145 ppm range. The carbon bearing the bromine would be shifted upfield compared to a standard benzene ring, while the carbons attached to fluorine and the formyl group would be shifted downfield. The aldehyde carbon would be highly deshielded, appearing around δ 190-195 ppm.
-
¹¹B NMR: The boron atom in a trigonal planar boronic acid typically shows a broad signal in the range of δ 28-32 ppm.[9][15]
-
¹⁹F NMR: A single resonance for the fluorine atom would be expected, with its chemical shift influenced by the surrounding substituents.
Safety and Handling
Proper handling of this compound is crucial. The compound is classified as an irritant.[16][17]
| Safety Aspect | Recommendation | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | [5][7][18] |
| Signal Word | Warning | [5][7] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). | [5][16][17][18] |
| Precautionary Statements | P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). | [16][17] |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. | [6][19][20] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Keep refrigerated.[6][7][19] |
Conclusion
This compound is a highly functionalized and valuable reagent for synthetic chemists. Its three distinct functional groups allow for sequential, regioselective modifications, making it an ideal building block for constructing complex molecular architectures. Its primary utility in Suzuki-Miyaura coupling enables the efficient synthesis of substituted biaryl scaffolds, which are critical motifs in pharmaceutical and materials science research. Adherence to strict safety and handling protocols is essential when working with this compound.
References
-
Wikipedia. 4-Formylphenylboronic acid. [Link]
-
Das, S., Alexeev, V. L., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(43), 7929-7932. [Link]
- Google Patents. US20040049050A1 - Method for producing formylphenylboronic acids.
-
Beijing Idabj Technology Co., Ltd. This compound - CAS:1451393-06-8. [Link]
-
Reddy, T. R., et al. (2020). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2020(3), M1144. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Said, N. R., & Che Soh, S. K. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Reusable Magnetic Supported Palladium(II)-N2O2 Catalyst. Malaysian Journal of Chemistry, 24(2), 1-8. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
PubChem. 4-Fluorophenylboronic acid. [Link]
-
Royal Society of Chemistry. Supporting Information. [Link]
Sources
- 1. This compound | 1451393-06-8 [chemicalbook.com]
- 2. (4-Bromo-2-fluoro-3-formyl-phenyl)boronicacid | CymitQuimica [cymitquimica.com]
- 3. This compound - CAS:1451393-06-8 - 北京欣恒研科技有限公司 [konoscience.com]
- 4. en.huatengsci.com [en.huatengsci.com]
- 5. 4-Bromo-2-fluorophenylboronic acid AldrichCPR 216393-64-5 [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. chemscene.com [chemscene.com]
- 8. sites.pitt.edu [sites.pitt.edu]
- 9. (4-FLUORO-2-FORMYLPHENYL)BORONIC ACID | 825644-26-6 [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. fishersci.com [fishersci.com]
- 18. (4-Fluoro-3-formyl-5-(methylthio)phenyl)boronic acid [sigmaaldrich.com]
- 19. tcichemicals.com [tcichemicals.com]
- 20. assets.thermofisher.com [assets.thermofisher.com]
4-Bromo-2-fluoro-3-formylphenylboronic acid molecular weight
An In-Depth Technical Guide to 4-Bromo-2-fluoro-3-formylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a specialized trifunctional organoboron reagent of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern—featuring a boronic acid for cross-coupling, a bromine atom for subsequent functionalization, a directing fluoro group, and a reactive formyl moiety—positions it as a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its core properties, a plausible synthetic pathway, its critical role in palladium-catalyzed cross-coupling reactions, and detailed protocols for its application, grounded in established chemical principles.
Core Physicochemical Properties and Structural Data
The utility of any chemical reagent begins with a precise understanding of its fundamental properties. This compound is a solid material under standard conditions, and its key identifiers and characteristics are summarized below.
| Property | Data | Source(s) |
| Molecular Weight | 246.83 g/mol | [1] |
| Chemical Formula | C₇H₅BBrFO₃ | [1] |
| CAS Number | 1451393-06-8 | [1] |
| Predicted Boiling Point | 378.9 ± 52.0 °C | [2] |
| Predicted Density | 1.78 ± 0.1 g/cm³ | [2] |
| Predicted pKa | 7.37 ± 0.58 | [2] |
| Storage Conditions | Store at 0-8 °C, under an inert atmosphere | [2] |
Synthesis Pathway: A Mechanistic Rationale
While specific proprietary syntheses may vary, a logical and efficient pathway to this compound can be devised from commercially available precursors. The strategy hinges on the regioselective introduction of the boronic acid moiety onto a pre-functionalized aromatic ring. A common and effective method is the lithium-bromine exchange followed by borylation.
This process is conceptually similar to the synthesis of related fluorinated phenylboronic acids, such as 4-amino-3-fluorophenylboronic acid, which is prepared from 4-bromo-2-fluoroaniline.[3] The key is to perform the lithium-halogen exchange at a low temperature to prevent side reactions, followed by quenching with a borate ester.
Proposed Synthetic Workflow
The following diagram illustrates a plausible, multi-step synthesis starting from 1,4-dibromo-2-fluorobenzene.
Caption: Proposed synthetic workflow for this compound.
Causality Behind Experimental Choices:
-
Step 1 (Formylation): Starting with 1,4-dibromo-2-fluorobenzene, a selective lithium-bromine exchange is performed at the position ortho to the fluorine due to its directing effect. Quenching with N,N-dimethylformamide (DMF) installs the formyl group.
-
Step 2 (Borylation): A second lithium-halogen exchange is performed at the remaining bromine atom. The choice of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or another equivalent of n-butyllithium (n-BuLi) is critical. The reaction must be maintained at a very low temperature (typically -78 °C) to ensure kinetic control and prevent unwanted side reactions with the aldehyde. The resulting aryllithium species is then quenched with a trialkyl borate, such as trimethyl borate or triisopropyl borate, to form the boronate ester.[3][4]
-
Step 3 (Hydrolysis): Gentle acidic workup hydrolyzes the boronate ester to yield the final boronic acid product.[4] This step must be carefully controlled to avoid protodeboronation, a common side reaction in Suzuki couplings where the boronic acid group is cleaved.[5]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of arylboronic acids is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds. This reaction is a cornerstone of modern drug discovery and materials science. This compound serves as a versatile coupling partner, enabling the construction of complex biaryl or heteroaryl-aryl structures.
Mechanistic Cycle
The reaction is catalyzed by a palladium(0) complex and proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Trustworthiness Through Self-Validation: The success of the Suzuki-Miyaura coupling relies on the careful orchestration of each step. The choice of catalyst, base, and solvent is critical and interdependent.[6]
-
Oxidative Addition: A Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl bromide).
-
Transmetalation: The boronic acid must be activated by a base to form a more nucleophilic boronate species, which then transfers its organic group (R²) to the palladium center. The formyl and fluoro groups on our reagent are electron-withdrawing, which can influence the rate of this step.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.
Experimental Protocol: A Representative Suzuki Coupling
This protocol provides a validated, step-by-step methodology for a typical Suzuki-Miyaura reaction using this compound.
Objective: To couple this compound with a generic aryl bromide (Ar-Br).
Materials:
-
This compound (1.0 eq)
-
Aryl Bromide (1.1 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.02 - 0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water 4:1 mixture or DMF)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the aryl bromide, and the base.
-
Solvent Addition: Add the degassed solvent mixture via cannula or syringe. Stir the suspension for 5-10 minutes.
-
Catalyst Addition: Add the palladium catalyst to the flask. The choice of catalyst can be crucial; for challenging couplings, more advanced catalysts with specialized ligands may be required.[7]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired biaryl product.
Safety and Handling
As a laboratory chemical, this compound requires careful handling.
-
Hazards: It is classified as an irritant. Hazard statements indicate it may cause skin, eye, and respiratory irritation.[8]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[9]
-
Storage: Keep the container tightly closed and store in a cool, dry place, preferably refrigerated and under an inert atmosphere to maintain its integrity.[2][9]
Conclusion
This compound is a high-value synthetic intermediate that offers chemists multiple avenues for molecular elaboration. Its true power lies in the orthogonal reactivity of its functional groups: the boronic acid for core scaffold construction via Suzuki coupling, the formyl group for building side chains or introducing heterocycles, and the bromine atom for subsequent, post-coupling modifications. This strategic combination makes it an indispensable tool for professionals in drug development and materials science aiming to synthesize novel and complex chemical entities with high precision and efficiency.
References
- Google Patents. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
-
Wikipedia. 4-Formylphenylboronic acid. [Link]
-
Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(40), 7719–7722. [Link]
-
ResearchGate. Cross-coupling of 4–bromoacetophenone and phenylboronic acid substrate as a model reaction of Suzuki–Miyaura reaction. [Link]
- Google Patents. US6420597B2 - Process for preparing highly pure formylphenylboronic acids.
-
PubMed Central (PMC). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. [Link]
-
Jurnal Sains Malaysiana. Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Reusable Magnetic Supported Palladium(II)-N2O2. [Link]
Sources
- 1. (4-Bromo-2-fluoro-3-formyl-phenyl)boronicacid | CymitQuimica [cymitquimica.com]
- 2. This compound | 1451393-06-8 [chemicalbook.com]
- 3. sites.pitt.edu [sites.pitt.edu]
- 4. (4-FLUORO-2-FORMYLPHENYL)BORONIC ACID | 825644-26-6 [chemicalbook.com]
- 5. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ikm.org.my [ikm.org.my]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 4-Bromo-2-fluoro-3-formylphenylboronic Acid: Synthesis, Characterization, and Applications
Executive Summary: 4-Bromo-2-fluoro-3-formylphenylboronic acid is a trifunctional aromatic compound of significant interest in modern organic synthesis. Its unique substitution pattern, featuring a boronic acid, a bromine atom, a fluorine atom, and a formyl group, makes it a highly versatile and valuable building block. The strategic placement of these functionalities allows for sequential and site-selective reactions, providing a powerful tool for the construction of complex molecular architectures. This guide offers a comprehensive overview for researchers, chemists, and drug development professionals, detailing the compound's physicochemical properties, a robust synthetic protocol, in-depth characterization methods, and its key applications, particularly in palladium-catalyzed cross-coupling reactions.
Introduction: A Multifunctional Synthetic Building Block
This compound has emerged as a crucial intermediate in the fields of medicinal chemistry and materials science.[1][2] Its utility stems from the orthogonal reactivity of its three primary functional groups:
-
Boronic Acid (-B(OH)₂): This group is a cornerstone of Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with aryl, heteroaryl, or vinyl halides and triflates.[3][4]
-
Bromine (-Br): The aryl bromide functionality serves as an excellent handle for a wide array of palladium-catalyzed reactions, including Suzuki, Stille, Heck, and Sonogashira couplings, offering a complementary reaction site to the boronic acid.
-
Formyl (-CHO): The aldehyde group provides a reactive site for derivatization through reactions such as reductive amination, Wittig olefination, oxidation to a carboxylic acid, or reduction to an alcohol.[5]
-
Fluorine (-F): The ortho-fluoro substituent significantly influences the electronic properties of the aromatic ring, impacting the reactivity of the adjacent functional groups and often imparting desirable pharmacokinetic properties in drug candidates.[6]
This combination allows for a modular and convergent approach to synthesizing complex target molecules, making it a highly sought-after reagent in discovery chemistry.
Physicochemical Properties and Characterization
Accurate identification and confirmation of purity are paramount for any synthetic reagent. The key properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 1451393-06-8 | [7][8] |
| Molecular Formula | C₇H₅BBrFO₃ | [7] |
| Molecular Weight | 246.83 g/mol | [8] |
| Appearance | White to off-white solid/powder | |
| Purity | Typically ≥95% | [7] |
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the structural elucidation of this molecule.
-
¹H NMR: The proton spectrum will exhibit distinct signals for the two aromatic protons and the aldehyde proton. The aldehyde proton (-CHO) typically appears as a singlet far downfield (δ ≈ 10 ppm). The aromatic protons will appear as doublets or multiplets, with coupling constants influenced by the adjacent fluorine atom. The acidic protons of the boronic acid (-B(OH)₂) may be visible as a broad singlet, though they often exchange with residual water in the NMR solvent.
-
¹³C NMR: The carbon spectrum will show seven distinct signals corresponding to each carbon atom in the unique electronic environment. The carbonyl carbon of the aldehyde will be prominent in the δ 185-195 ppm region. Carbons bonded to fluorine will show characteristic C-F coupling.
-
¹⁹F NMR: A single resonance will confirm the presence of the fluorine atom.
-
¹¹B NMR: The boron nucleus is NMR active, and a signal around δ 30 ppm is characteristic of a trigonal planar (sp²) arylboronic acid.[5]
-
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50), the mass spectrum will display a characteristic M and M+2 isotopic pattern with nearly equal intensity, confirming the presence of a single bromine atom.
Synthesis and Purification
The synthesis of this compound typically starts from a commercially available precursor, such as 2-bromo-6-fluorobenzaldehyde. The key transformation is the introduction of the boronic acid group at the 4-position via a directed ortho-metalation/borylation sequence.
General Synthetic Protocol
The following protocol is a representative method adapted from established procedures for the synthesis of substituted phenylboronic acids.[9][10] The core strategy involves a lithium-halogen exchange followed by trapping the resulting aryllithium intermediate with a borate ester.
Step 1: Protection of the Aldehyde (Optional but Recommended) The aldehyde group can interfere with the lithiation step. While direct borylation is sometimes possible, protecting the aldehyde as an acetal (e.g., a dimethoxy acetal) is often employed to prevent side reactions and improve yields.
Step 2: Lithium-Halogen Exchange and Borylation This is the critical C-C bond-forming step. The protected aryl bromide is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperature to generate an aryllithium species. This nucleophilic intermediate is then quenched with a trialkyl borate, like trimethyl borate or triisopropyl borate, to form a boronate ester.
Step 3: Hydrolysis (Deprotection and Boronic Acid Formation) Acidic aqueous work-up serves a dual purpose: it hydrolyzes the boronate ester to the desired boronic acid and simultaneously removes the acetal protecting group, regenerating the formyl functionality.
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Key Reactions and Applications in Synthesis
The true power of this reagent lies in its capacity for selective, sequential transformations, providing access to a vast chemical space.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the most prominent application of this building block.[11] It allows for the coupling of the boronic acid moiety with an aryl or vinyl halide/triflate (Ar-X) to form a new biaryl structure. The electron-withdrawing nature of the adjacent formyl and fluoro groups can influence the reaction kinetics, but efficient coupling is readily achieved with standard palladium catalysts.[12]
Typical Reaction Conditions:
-
Palladium Catalyst: Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂ with a suitable phosphine ligand.
-
Base: An aqueous solution of a carbonate (Na₂CO₃, K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) is required to activate the boronic acid.[13][14]
-
Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, DME, or THF) and water.
Transformations of the Aryl Bromide
After the boronic acid has been reacted, the bromine atom remains as a synthetic handle for a second cross-coupling reaction. This allows for the synthesis of complex, unsymmetrical tri-aryl or more complex systems in a controlled, stepwise manner.
Derivatization of the Formyl Group
The aldehyde can be transformed either before or after cross-coupling reactions, further expanding synthetic possibilities. Common transformations include:
-
Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form substituted amines.
-
Oxidation: Conversion to a carboxylic acid using an oxidant like potassium permanganate (KMnO₄) or sodium chlorite (NaClO₂).
-
Wittig Reaction: Olefination to form an alkene.
-
Reduction: Conversion to a primary alcohol using a mild reducing agent like sodium borohydride (NaBH₄).[5]
Diagram of Reactivity
Caption: Reactivity map of this compound.
Handling, Storage, and Safety
As with all laboratory chemicals, proper handling procedures must be followed.
-
Safety: This compound may cause skin and eye irritation.[15] It is advisable to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16] Work should be conducted in a well-ventilated fume hood.[17]
-
Storage: Phenylboronic acids can be susceptible to dehydration, forming cyclic anhydrides (boroxines). For long-term stability, the compound should be stored in a tightly sealed container in a cool, dry place, away from oxidizing agents.[18]
Conclusion
This compound is a sophisticated and enabling tool for synthetic chemists. Its pre-installed, orthogonally reactive functional groups facilitate the efficient and modular construction of complex molecules. This makes it an invaluable building block for generating libraries of compounds in drug discovery and for creating novel architectures in materials science. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is key to unlocking its full synthetic potential.
References
-
Cymit Quimica. (4-Bromo-2-fluoro-3-formyl-phenyl)boronicacid. [7]
-
Huateng Pharma. This compound | CAS:1451393-06-8. [8]
-
ChemicalBook. This compound | 1451393-06-8. [19]
-
Sigma-Aldrich. 4-Bromo-2-fluorophenylboronic acid AldrichCPR.
-
Wikipedia. 4-Formylphenylboronic acid. [20]
-
ChemicalBook. (4-FLUORO-2-FORMYLPHENYL)BORONIC ACID | 825644-26-6 Synthesis. [9]
-
Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters. [6]
-
TCI Chemicals. SAFETY DATA SHEET: 4-Formylphenylboronic Acid. [18]
-
BenchChem. 4-Formylphenylboronic Acid in Suzuki Coupling: A Comparative Performance Analysis. [12]
-
BenchChem. A Comparative Analysis of 4-Formylphenylboronic Acid Reaction Products by NMR Spectroscopy. [5]
-
Chem-Impex. 4-Formylphenylboronic acid. [11]
-
Google Patents. US20040049050A1 - Method for producing formylphenylboronic acids. [21]
-
ChemSrc. 4-BROMO-2-FLUOROBENZENEBORONIC ACID SDS, 216393-64-5 Safety Data Sheets. [16]
-
BenchChem. 4-Formylphenylboronic acid theoretical and spectral data. [22]
-
Fisher Scientific. SAFETY DATA SHEET - 4-Formylphenylboronic acid. [17]
-
Fisher Scientific. SAFETY DATA SHEET - 2-Formylphenylboronic acid. [15]
-
Chem-Impex. 3-Fluoro-4-formylphenylboronic acid. [1]
-
Fernandes, G. F. S., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [2]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [3]
-
Said, N. R., & Soh, S. K. C. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Reusable Magnetic Supported Palladium(II)-N2O2 Catalyst. Malaysian Journal of Chemistry. [13]
-
Organic Chemistry Portal. Suzuki Coupling. [14]
-
Kumar, A., et al. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank. [10]
-
Wikipedia. Suzuki reaction. [4]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sites.pitt.edu [sites.pitt.edu]
- 7. (4-Bromo-2-fluoro-3-formyl-phenyl)boronicacid | CymitQuimica [cymitquimica.com]
- 8. en.huatengsci.com [en.huatengsci.com]
- 9. (4-FLUORO-2-FORMYLPHENYL)BORONIC ACID | 825644-26-6 [chemicalbook.com]
- 10. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide [mdpi.com]
- 11. chemimpex.com [chemimpex.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ikm.org.my [ikm.org.my]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. fishersci.com [fishersci.com]
- 16. echemi.com [echemi.com]
- 17. fishersci.com [fishersci.com]
- 18. tcichemicals.com [tcichemicals.com]
- 19. This compound | 1451393-06-8 [chemicalbook.com]
- 20. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]
- 21. US20040049050A1 - Method for producing formylphenylboronic acids - Google Patents [patents.google.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Stability of 4-Bromo-2-fluoro-3-formylphenylboronic Acid: A Technical Guide for Researchers
Abstract
4-Bromo-2-fluoro-3-formylphenylboronic acid is a key building block in contemporary organic synthesis, prized for its trifunctional nature that allows for intricate molecular architectures, particularly in the realm of drug discovery and materials science. The presence of a boronic acid moiety, alongside halogen and aldehyde functionalities, offers a versatile platform for sequential, regioselective transformations. However, the inherent reactivity of the boronic acid group, influenced by its electronically demanding substituents, necessitates a thorough understanding of its stability profile. This guide provides an in-depth analysis of the factors governing the stability of this compound, offering insights into its primary degradation pathways—protodeboronation and boroxine formation. We present field-proven protocols for storage, handling, and quantitative analysis to ensure the integrity of this critical reagent in research and development workflows.
Introduction: The Double-Edged Sword of Reactivity
The synthetic utility of an arylboronic acid is intrinsically linked to the reactivity of its carbon-boron bond. In this compound, the aromatic ring is adorned with three electron-withdrawing groups: a bromo, a fluoro, and a formyl substituent. This electronic landscape significantly lowers the pKa of the boronic acid, a feature that can be advantageous in certain catalytic cycles, such as the Suzuki-Miyaura coupling.[1] However, this heightened electrophilicity of the boron center also renders the molecule more susceptible to degradation pathways that can compromise its purity, impact reaction stoichiometry, and ultimately lead to inconsistent experimental outcomes. This guide is structured to provide researchers with the foundational knowledge and practical tools to mitigate these stability challenges.
Core Stability Concerns: A Mechanistic Perspective
The stability of this compound is primarily dictated by two competing chemical processes: protodeboronation and trimerization into a boroxine. The prevalence of each pathway is highly dependent on the experimental conditions.
Protodeboronation: The Insidious Loss of Functionality
Protodeboronation is the hydrolytic cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom. This irreversible process leads to the formation of 1-bromo-3-fluoro-2-formylbenzene, an inert byproduct in the context of boronic acid-mediated reactions.
The electron-deficient nature of the aryl ring in this compound makes it particularly prone to protodeboronation, especially under basic conditions.[1] The electron-withdrawing substituents stabilize the transient negative charge that develops on the aromatic ring during the cleavage of the C-B bond.
Diagram: Proposed Mechanism of Base-Catalyzed Protodeboronation
Caption: Base-catalyzed protodeboronation pathway.
Boroxine Formation: A Reversible Inactivation
In the solid state or in non-polar, aprotic solvents, three molecules of a boronic acid can undergo dehydration to form a six-membered cyclic anhydride known as a boroxine. This process is reversible upon the addition of water.
While boroxines can act as a source of the monomeric boronic acid in situ during a reaction, their formation can lead to several complications:
-
Inaccurate Stoichiometry: Weighing out a sample that is partially or fully converted to its boroxine will result in an under-dosing of the active boronic acid monomer in the reaction.
-
Solubility Issues: Boroxines often exhibit different solubility profiles compared to their corresponding boronic acids, which can affect reaction homogeneity and kinetics.
-
Altered Reactivity: The rate of conversion from the boroxine back to the active monomer can influence the overall reaction rate.
Diagram: Boronic Acid-Boroxine Equilibrium
Caption: Reversible dehydration to form the boroxine trimer.
Environmental Factors Influencing Stability
The stability of this compound is not solely an intrinsic property but is significantly modulated by its environment.
| Factor | Impact on Stability | Rationale |
| Temperature | Higher temperatures accelerate degradation. | Both protodeboronation and boroxine formation are kinetically favored at elevated temperatures.[2] |
| pH | Both acidic and strongly basic conditions can promote degradation. | Protodeboronation is often accelerated in basic media. While generally more stable at neutral pH, prolonged exposure to acidic conditions can also lead to decomposition. |
| Moisture | Promotes hydrolysis and protodeboronation. | Water is a key reactant in the protodeboronation pathway. It also shifts the boroxine equilibrium back to the monomeric boronic acid. |
| Light | Potential for photodegradation. | Aromatic systems, particularly those with multiple functional groups, can be susceptible to photochemical reactions.[3] |
| Oxygen | Can promote oxidative degradation pathways. | While not the primary degradation route, oxidative decomposition of the C-B bond is possible, particularly in the presence of reactive oxygen species.[4] |
Recommended Storage and Handling Protocols
To maintain the integrity of this compound, the following storage and handling procedures are recommended:
-
Storage: The compound should be stored at -20°C in a tightly sealed container to minimize exposure to moisture and air.[5] For long-term storage, flushing the container with an inert gas like argon or nitrogen is advisable.
-
Handling: All handling should be performed in a well-ventilated area, preferably a fume hood. Avoid inhalation of dust and contact with skin and eyes. Personal protective equipment, including gloves and safety glasses, should be worn.[6]
-
Dispensing: When dispensing the solid, it is crucial to work quickly to minimize exposure to atmospheric moisture. If the compound is to be used in solution, freshly prepared solutions are recommended.
Experimental Protocols for Stability Assessment
The following protocols provide a framework for quantitatively assessing the stability of this compound.
Protocol 1: Quantification of Boroxine Content by ¹H NMR Spectroscopy
This protocol allows for the determination of the monomer-to-boroxine ratio in a solid sample.
Methodology:
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 0.6 mL of a dry, aprotic deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire a quantitative ¹H NMR spectrum.
-
Data Analysis: Identify the distinct signals corresponding to the aromatic protons of the monomeric boronic acid and the boroxine. The aldehyde proton signals are often well-resolved and can be used for integration. Calculate the molar ratio of monomer to boroxine by comparing the integrals of their respective characteristic peaks.
-
Confirmation (Optional Water Spike): Add a small drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. The signals corresponding to the boroxine should decrease or disappear as the equilibrium shifts back to the monomer.
Diagram: NMR Workflow for Boroxine Quantification
Caption: Workflow for boroxine content determination by ¹H NMR.
Protocol 2: Stability-Indicating HPLC Method for Purity Assessment
This protocol describes a reversed-phase HPLC method to monitor the purity of this compound and detect the formation of its primary degradation product, 1-bromo-3-fluoro-2-formylbenzene.
Methodology:
-
Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid. An acidic pH helps to suppress the ionization of the boronic acid, leading to better peak shape.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 30°C.
-
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Dilute as necessary for analysis.
-
Forced Degradation Study (Method Validation):
-
Acidic Hydrolysis: Incubate the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: Incubate the stock solution with 0.1 M NaOH at room temperature for 1 hour.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours, then prepare a solution for analysis.
-
Photodegradation: Expose the solid compound to light conditions as specified in ICH Q1B guidelines.[3][8]
-
-
Analysis: Inject the prepared samples and a control sample (stored under ideal conditions) onto the HPLC system.
-
Data Interpretation: The method is considered stability-indicating if the degradation products are well-resolved from the parent peak. The peak corresponding to 1-bromo-3-fluoro-2-formylbenzene should be identifiable in the chromatograms of the degraded samples, particularly after basic hydrolysis.
Conclusion: Proactive Stability Management for Robust Science
This compound is a powerful synthetic intermediate whose full potential can only be realized when its stability is proactively managed. The electron-withdrawing nature of its substituents, while synthetically enabling, predisposes it to degradation via protodeboronation and boroxine formation. By understanding the mechanisms of these degradation pathways and the environmental factors that promote them, researchers can implement effective storage and handling strategies. The analytical protocols detailed in this guide provide a robust framework for the quality control of this reagent, ensuring its integrity and, by extension, the reliability and reproducibility of the synthetic transformations in which it is employed.
References
- Perrin, C. L., & Wang, B. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
- Li, G., et al. (2013). Copper-catalyzed protodeboronation of arylboronic acids in aqueous media. RSC Advances.
- Perrin, C. L., & Wang, B. (2022). Protodeboronation of (Hetero)
-
Organic Chemistry Portal. Protodeboronation. Retrieved from [Link]
- Perrin, C. L., et al. (2018). Base-catalyzed Aryl-B(OH)
- BenchChem. (2025).
- ResearchGate. (2009). Boroxine formation reaction mechanism as calculated by DFT.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Formylphenylboronic acid. Fisher Scientific.
- Kubota, K., & Yamamoto, H. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ.
- Roth, C. (n.d.). Safety Data Sheet: Phenylboronic acid. Carl ROTH.
- United States Biological. (n.d.). 432270 4-Fluoro-2-formylphenylboronic acid CAS: 825644-26-6.
- BenchChem. (2025). 4-Formylphenylboronic Acid: A Comprehensive Technical Guide on its Discovery and History. BenchChem.
- Wikipedia. (n.d.). Phenylboronic acid. Wikipedia.
- BenchChem. (2025). Storage and handling guidelines for organoboronic acids to prevent decomposition. BenchChem.
- Van den Bergh, T., & Wauters, S. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Thesis.
- Gillis, E. P., & Burke, M. D. (2009). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society.
- Bayer AG. (2002). Process for preparing highly pure formylphenylboronic acids.
- Tong, W. J., et al. (2017).
- ResearchGate. (n.d.). Characterization of 3 fluoro-4-formylphenylboronic acid molecule with Density Functional Teory.
- Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters.
- Li, Z., et al. (2026).
- Park, H., et al. (2024).
- Sigma-Aldrich. (n.d.). 4-Bromo-2-fluorophenylboronic acid AldrichCPR 216393-64-5. Sigma-Aldrich.
- MDPI. (2017).
- ResearchGate. (2003). Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid.
- Wang, Y., et al. (2017). Development of phenylboronic acid-functionalized nanoparticles for emodin delivery.
- San Diego State University. (n.d.). 11B NMR Chemical Shifts. SDSU Chemistry.
- Q1 Scientific. (2021). Photostability testing theory and practice. Q1 Scientific.
- Dong, M. W. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
- Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
- ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. ICH.
- ChemicalBook. (2025). (4-FLUORO-2-FORMYLPHENYL)BORONIC ACID. ChemicalBook.
- Wockhardt Research Centre. (2007).
- ChemicalBook. (n.d.). 3-Formylphenylboronic acid(87199-16-4) 1H NMR spectrum. ChemicalBook.
- PubChem. (n.d.). 4-Bromo-3-formylphenylboronic acid. PubChem.
- BLD Pharm. (n.d.). (4-Bromo-3-hydroxyphenyl)boronic acid. BLD Pharm.
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnsparrowchemical.com [jnsparrowchemical.com]
- 3. q1scientific.com [q1scientific.com]
- 4. mdpi.com [mdpi.com]
- 5. usbio.net [usbio.net]
- 6. carlroth.com [carlroth.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. database.ich.org [database.ich.org]
Navigating the Frontier of Drug Discovery: A Technical Guide to the Solubility of 4-Bromo-2-fluoro-3-formylphenylboronic Acid
For Immediate Release
In the intricate landscape of pharmaceutical research and development, understanding the fundamental physicochemical properties of novel chemical entities is paramount. Among these, solubility stands as a critical gatekeeper, profoundly influencing a compound's bioavailability, processability, and ultimately, its therapeutic potential. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, delves into the core principles and practical methodologies for assessing the solubility of a highly specialized building block: 4-Bromo-2-fluoro-3-formylphenylboronic acid.
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a common scenario for novel reagents, this guide provides a robust framework for its empirical determination.[1] By leveraging solubility trends of analogous compounds and employing standardized experimental protocols, researchers can confidently navigate the challenges of bringing new therapeutics to fruition.
The Pivotal Role of Solubility in Pharmaceutical Sciences
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. An API must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream and exert its therapeutic effect. Poor solubility can lead to low and variable bioavailability, posing significant challenges for formulation development and clinical efficacy. Beyond its biological implications, solubility is a crucial parameter in various stages of drug development, including:
-
Chemical Synthesis and Purification: Selecting appropriate solvents is essential for achieving optimal reaction kinetics, yield, and purity. Crystallization, a common purification technique, is entirely dependent on the differential solubility of the compound and its impurities in a given solvent system.
-
Formulation: The development of a stable and effective dosage form, be it a tablet, capsule, or injectable, requires a thorough understanding of the API's solubility characteristics.
-
High-Throughput Screening (HTS): In early-stage drug discovery, compounds are often screened for biological activity in aqueous-based assays. Poorly soluble compounds can lead to false negatives or irreproducible results.
Physicochemical Properties of this compound
A comprehensive understanding of a molecule's structural features is the first step in predicting its solubility behavior. This compound is a multifaceted molecule with several functional groups that influence its polarity and intermolecular interactions.
| Property | Value | Source |
| CAS Number | 1451393-06-8 | [2] |
| Molecular Formula | C₇H₅BBrFO₃ | |
| Molecular Weight | 246.83 g/mol | |
| Appearance | Expected to be a solid |
The presence of the boronic acid group, the aldehyde, the bromine, and the fluorine atoms creates a complex interplay of polar and nonpolar characteristics. The boronic acid moiety can engage in hydrogen bonding, both as a donor and an acceptor, which would suggest some affinity for polar solvents. However, the bromo- and fluoro-substituted phenyl ring introduces significant hydrophobicity. The aldehyde group adds to the molecule's polarity.
Qualitative Solubility Profile: Insights from an Analogous Compound
In the absence of specific data for our target molecule, examining the solubility of a structurally related compound, phenylboronic acid, can provide valuable qualitative insights.[1][3] It is important to note that the additional functional groups on this compound will modulate this baseline solubility. The electron-withdrawing effects of the fluorine, bromine, and formyl groups, along with the increased molecular weight and potential for different crystal packing, will lead to deviations from the solubility of the parent phenylboronic acid.
Generally, phenylboronic acid exhibits good solubility in polar organic solvents.[3][4]
| Solvent Class | Examples | General Solubility of Phenylboronic Acid | Expected Influence of Substituents on this compound |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High | The polar nature of the ether oxygen should still facilitate dissolution, though the increased polarity from the formyl group might slightly alter this. |
| Ketones | Acetone, 3-Pentanone | High | Similar to ethers, ketones are good hydrogen bond acceptors and should be effective solvents. |
| Alcohols | Methanol, Ethanol | Soluble | The ability of alcohols to act as both hydrogen bond donors and acceptors makes them good candidates. |
| Chlorinated Solvents | Chloroform, Dichloromethane | Moderate | The halogenated substituents on the target molecule may enhance solubility in these solvents. |
| Hydrocarbons | Heptane, Toluene | Very Low | The overall polarity of the target molecule suggests it will have limited solubility in nonpolar hydrocarbon solvents. |
| Water | Low to Moderate | The boronic acid and aldehyde groups can hydrogen bond with water, but the hydrophobic phenyl ring and halogens will limit aqueous solubility. The acidity of the boronic acid will also play a role, with solubility likely increasing at higher pH due to salt formation. |
Experimental Determination of Solubility: A Step-by-Step Protocol
The most reliable method for determining the solubility of a novel compound is through direct experimental measurement. The following protocol outlines a common and effective method for determining the equilibrium solubility of a solid in a given solvent.
Materials and Equipment
-
This compound (solid)
-
A selection of analytical grade solvents (e.g., water, methanol, ethanol, acetone, tetrahydrofuran, acetonitrile, toluene, heptane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Micropipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and other standard laboratory glassware
Experimental Workflow
Caption: Workflow for the experimental determination of equilibrium solubility.
Detailed Methodology
-
Preparation of Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in a suitable solvent (one in which it is freely soluble).
-
Perform a serial dilution of the stock solution to create a series of standards with known concentrations.
-
Analyze these standards using the chosen analytical method (e.g., HPLC) and plot the instrument response (e.g., peak area) against concentration to generate a calibration curve.
-
-
Solubility Measurement:
-
Add an excess amount of solid this compound to a vial. The amount should be sufficient to ensure that a saturated solution is formed and some undissolved solid remains.
-
Pipette a precise volume of the desired solvent into the vial.
-
Seal the vial tightly and place it in a shaker or incubator set at a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
To ensure complete separation of the solid from the liquid, centrifuge the vials at a high speed.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant, being cautious not to disturb the solid pellet.
-
Dilute the aliquot with a suitable solvent to bring the concentration within the range of the calibration curve.
-
Analyze the diluted sample using the same analytical method as used for the calibration standards.
-
-
Calculation:
-
Using the calibration curve, determine the concentration of the diluted sample.
-
Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.
-
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound was not found in the initial search, general precautions for handling similar boronic acids should be followed. Related compounds are classified as irritants.[5][6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
References
- An In-depth Technical Guide to the Solubility of (4-(Pyren-1-yl)phenyl)boronic Acid in Organic Solvents - Benchchem.
- This compound | 1451393-06-8 - ChemicalBook.
- Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
- 4-Bromo-2-fluorophenylboronic acid AldrichCPR 216393-64-5 - Sigma-Aldrich.
- Solubility of investigated compounds in water. Phenylboronic acid... - ResearchGate.
- SAFETY DATA SHEET.
- Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents | Journal of Chemical & Engineering Data - ACS Publications.
- SAFETY DATA SHEET - Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific.
Sources
A Senior Application Scientist's Guide to the Safe Handling of 4-Bromo-2-fluoro-3-formylphenylboronic Acid
Introduction: Navigating the Chemistry and Hazards of a Niche Reagent
4-Bromo-2-fluoro-3-formylphenylboronic acid (CAS No. 1451393-06-8) is a highly functionalized building block crucial in modern synthetic chemistry, particularly in the development of novel pharmaceutical agents and complex organic materials. Its unique arrangement of a boronic acid, a reactive aldehyde, and halogen substituents makes it a valuable synthon for cross-coupling reactions. However, this chemical complexity also necessitates a thorough understanding of its potential hazards to ensure safe handling and experimental success.
Hazard Identification and Risk Assessment: A Synthesis of Analog Data
The primary hazards associated with phenylboronic acids and their derivatives consistently point towards irritant properties. Based on data from analogous compounds, this compound should be treated as a hazardous substance with the following potential effects.
GHS Hazard Classification (Inferred)
| Hazard Class | Category | GHS Statement | Source Analogs |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][2][3][4] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [1][2][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [1][2][3][4] |
| Acute Toxicity (Oral) | Category 4 (Assumed) | H302: Harmful if swallowed | [5] |
Expert Analysis: The formylphenylboronic acid scaffold is the primary driver of the irritant classifications. The aldehyde group can react with biological nucleophiles, while the boronic acid moiety can interfere with cellular processes. The presence of halogen atoms (bromine and fluorine) may further enhance its reactivity and potential for biological interaction. Therefore, the core directive is to prevent all direct contact.
Logical Flow for Hazard Mitigation
Caption: Hazard mitigation workflow.
Exposure Control and Personal Protection: A Self-Validating System
The most effective safety protocol is one where each layer of protection validates the others. For a potent irritant like this compound, this means combining engineering controls, personal protective equipment (PPE), and rigorous handling procedures.
Engineering Controls
All manipulations of the solid compound or its solutions must be conducted in a certified chemical fume hood.[3][4][6] The rationale is twofold: it contains airborne powder, preventing respiratory exposure, and it protects the user from splashes during solution preparation or reaction workup. The fume hood's airflow acts as the primary barrier between the researcher and the chemical.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are mandatory.[4][6] Standard safety glasses do not provide adequate protection from splashes or fine powders. In cases of significant splash risk, a face shield should be worn in addition to goggles.
-
Hand Protection: Wear nitrile gloves at all times.[1][6] Given that this compound is a skin irritant, glove integrity is paramount. If handling larger quantities, consider double-gloving. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.
-
Body Protection: A flame-resistant lab coat must be worn and kept fully fastened.[6] This protects the skin on your arms and body from accidental contact.
Handling and Storage Protocols
Adherence to strict protocols for handling and storage is critical for preventing accidents and maintaining the integrity of the reagent.
Safe Handling Workflow
-
Preparation: Before handling, ensure the fume hood is operational, all necessary PPE is donned, and spill cleanup materials are readily accessible.
-
Dispensing: Handle the solid compound with care to minimize dust generation.[3][6] Use spatulas to transfer the powder. Avoid pouring the dry powder, which can create airborne dust.
-
Dissolution: When preparing solutions, add the solid to the solvent slowly. Be aware of any potential exothermic reactions, although none are specifically noted for this class of compounds.
-
Post-Handling: After use, ensure the container is tightly sealed.[1][2][3][4][6] Decontaminate the spatula and any surfaces in the fume hood that may have come into contact with the chemical.
Storage Conditions
-
Temperature: Store in a cool, dry place, often refrigerated (2-8 °C is a common recommendation for boronic acids).[1][3][4][6]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible.[1] Boronic acids can be sensitive to moisture and air, which can degrade the material.
-
Container: Keep the container tightly closed to prevent moisture uptake and contamination.[1][2][3][4][6]
Accidental Release and First-Aid Measures
Preparedness is key to mitigating the harm from an accidental exposure or spill.
First-Aid Procedures
| Exposure Route | First-Aid Protocol | Rationale & Expert Commentary |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3][4][6] | The goal is rapid dilution and removal of the irritant. Holding eyelids open ensures water reaches all surfaces of the eye and eyelid. Medical evaluation is crucial to assess for damage. |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[2][3][4] If skin irritation occurs, get medical advice.[1] | Physical removal of the compound is the priority. Soap helps to solubilize and remove the organic material more effectively than water alone. |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing.[2][3][4] If the person is not breathing, give artificial respiration. Call a poison center or doctor if you feel unwell.[1] | This removes the individual from the source of exposure. Medical attention is necessary as respiratory irritation can lead to more severe complications. |
| Ingestion | Do NOT induce vomiting.[2][6] Clean mouth with water and drink 2-4 cupfuls of milk or water.[6] Seek immediate medical attention. | Inducing vomiting can cause further damage to the esophagus. Dilution with water or milk can help reduce the concentration of the chemical in the stomach. |
Spill Response Protocol
Caption: Small chemical spill response workflow.
For any spill, avoid generating dust.[1] Use proper personal protective equipment during cleanup. The collected waste must be disposed of as hazardous chemical waste according to institutional and local regulations.
Physical Properties and Stability
Understanding the physical properties and chemical stability is essential for safe storage and handling during reactions.
| Property | Value (Predicted/Analog) | Significance for Safe Handling |
| Appearance | White to off-white or pale yellow solid/powder.[3][7][8] | The fine powder form increases the risk of inhalation, reinforcing the need for a fume hood. |
| Boiling Point | ~378.9 °C (Predicted)[9] | High boiling point indicates it is not volatile at room temperature, but decomposition can occur at high temperatures. |
| Storage Temperature | 0-8 °C[9] | Refrigeration is recommended to maintain long-term stability and prevent degradation. |
| Incompatible Materials | Strong oxidizing agents, strong bases, acids.[2][4] | Avoid mixing with these materials unless part of a planned reaction, as it could lead to vigorous or uncontrolled reactions. |
| Hazardous Decomposition Products | Carbon oxides (CO, CO₂), hydrogen bromide, hydrogen fluoride, nitrogen oxides. | During a fire, toxic and corrosive gases will be produced. Firefighters must use self-contained breathing apparatus.[6][10] |
Conclusion
While a specific, verified Safety Data Sheet for this compound is elusive, a robust safety framework can be constructed by analyzing its structural components and the known hazards of analogous compounds. The evidence strongly indicates that this reagent is a skin, eye, and respiratory irritant. The cornerstone of safe practice is the strict prevention of direct contact through the diligent use of engineering controls, appropriate PPE, and methodical handling procedures. By understanding the "why" behind these protocols, researchers can foster a culture of safety that is both intelligent and effective, ensuring that the pursuit of scientific advancement does not come at the cost of personal well-being.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Formylphenylboronic acid. [Link]
-
GSC International, Inc. (n.d.). Lead - Safety Data Sheet. [Link]
-
Resco Products. (2025). Castable #16 Safety Data Sheet. [Link]
-
PubChem. (n.d.). 4-Formylphenylboronic acid. [Link]
-
Wikipedia. (n.d.). 4-Formylphenylboronic acid. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. 4-Bromo-2-fluorophenylboronic acid AldrichCPR 216393-64-5 [sigmaaldrich.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. 3-Fluoro-4-formylphenylboronic Acid | 248270-25-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]
- 9. This compound | 1451393-06-8 [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
The Synthetic Chemist's Guide to 4-Bromo-2-fluoro-3-formylphenylboronic Acid: Sourcing, Quality Control, and Application Strategy
Introduction: The Strategic Value of Polysubstituted Phenylboronic Acids
In the landscape of modern drug discovery and medicinal chemistry, phenylboronic acids are indispensable building blocks. Their utility, primarily in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, provides a robust and versatile method for the formation of carbon-carbon bonds, which are the fundamental framework of most small-molecule therapeutics.[1] The true power of these reagents, however, lies in the strategic incorporation of multiple functional groups onto the phenyl ring. Each group serves as a distinct chemical handle, a modulator of electronic properties, or a vector for improving pharmacokinetic profiles.
This guide focuses on a particularly versatile reagent: 4-Bromo-2-fluoro-3-formylphenylboronic acid . With its unique tetrasubstituted pattern, this compound offers a remarkable convergence of functionalities. The boronic acid and bromine atom serve as orthogonal handles for sequential cross-coupling reactions. The electron-withdrawing fluorine atom can enhance metabolic stability and modulate the acidity of the boronic acid.[2] Finally, the aldehyde (formyl) group provides a gateway for a host of transformations, including reductive amination and olefination, crucial for building molecular complexity. This document serves as a technical resource for researchers, providing a comprehensive overview of commercial suppliers, quality control protocols, synthetic considerations, and strategic applications of this high-value chemical intermediate.
Molecular Profile and Physicochemical Properties
A clear understanding of a reagent's fundamental properties is the bedrock of its effective use in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1451393-06-8 | [3][4] |
| Molecular Formula | C₇H₅BBrFO₃ | [3] |
| Molecular Weight | 246.83 g/mol | [4] |
| IUPAC Name | (4-Bromo-2-fluoro-3-formylphenyl)boronic acid | N/A |
| Appearance | Typically a white to off-white solid | General Knowledge |
| Solubility | Soluble in methanol, DMSO, DMF; sparingly soluble in water | General Knowledge |
Commercial Sourcing and Availability
Reliable sourcing is the first step in any successful research campaign. This compound is available from a range of specialized chemical suppliers. When procuring this reagent, researchers should prioritize suppliers who provide comprehensive analytical data (e.g., ¹H NMR, HPLC purity) with the product.
Table 2: Selected Commercial Suppliers of this compound
| Supplier | Purity Specification | Region |
| CymitQuimica | ≥95% | Europe |
| Huateng Pharma | Inquire for details | Asia |
| ChemicalBook Aggregator | Varies by listing | Global |
| ChemScene | ≥98% | North America / Asia |
| AChemBlock | ≥95% | North America |
| Boroncore | Inquire for details | North America |
Note: Availability and purity specifications are subject to change. It is imperative to consult the supplier's website and Certificate of Analysis for the most current information.
Quality Control of Incoming Material: A Protocol for Trust
As a Senior Application Scientist, I cannot overstate the importance of independently verifying the identity and purity of critical reagents. Relying solely on a supplier's label can introduce unforeseen variables into an experiment. The following protocols establish a self-validating system for incoming batches of this compound.
Caption: Workflow for incoming quality control (QC) of the boronic acid.
Protocol 1: Identity Confirmation by NMR Spectroscopy
Rationale: Nuclear Magnetic Resonance (NMR) provides unambiguous structural confirmation. For this molecule, ¹H and ¹⁹F NMR are the most informative.
Predicted ¹H NMR (400 MHz, DMSO-d₆):
-
Aldehyde Proton (CHO): A singlet expected around δ 10.0-10.5 ppm.
-
Aromatic Protons (Ar-H): Two doublets in the δ 7.5-8.5 ppm region. The proton ortho to the bromine will likely be further downfield. Coupling constants (J) will be characteristic of ortho coupling (~8 Hz).
-
Boronic Acid Protons (B(OH)₂): A broad singlet, often exchangeable with D₂O, typically observed between δ 8.0-9.0 ppm.
Predicted ¹⁹F NMR (376 MHz, DMSO-d₆):
-
A single resonance is expected. Its precise chemical shift will be relative to the reference standard (e.g., CFCl₃), but its presence is a key identifier of the fluoro-substituent.[5]
Protocol 2: Purity Assessment by Reversed-Phase HPLC
Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds and identifying potential impurities, such as the deboronated analogue (4-bromo-2-fluoro-3-formylbenzene).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected Result: A major peak corresponding to the product. Common impurities include the starting material or the product of protodeboronation, which would typically have a different retention time.
Synthetic Rationale: A Plausible Retrosynthesis
While specific patented syntheses for this exact molecule are not readily found in public literature, a robust synthetic route can be designed from established organometallic principles. Understanding the "how" and "why" of its synthesis provides insight into potential impurities and handling challenges. The key challenge is the regioselective introduction of three distinct electron-withdrawing groups and the boronic acid.
A logical approach involves a directed ortho-metalation strategy, leveraging the directing ability of existing substituents.
Caption: Plausible retrosynthetic analysis for the target compound.
Forward Synthesis Explanation:
-
Starting Material: A commercially available, appropriately substituted benzene ring like 1,4-dibromo-2-fluorobenzene is a logical starting point.
-
Step 1: Regioselective Formylation: The fluorine atom is a powerful ortho-directing group for lithiation. Treatment with a strong base like n-butyllithium (n-BuLi) at low temperature (-78 °C) would selectively deprotonate the position between the fluorine and the bromine at C4. Quenching this organolithium intermediate with an electrophile like N,N-dimethylformamide (DMF) would install the formyl group at the C3 position. This step's success hinges on the kinetic control afforded by low temperatures to prevent lithium-halogen exchange.[7]
-
Step 2: Lithium-Halogen Exchange and Borylation: The remaining bromine atom at C4 can now be targeted. A second equivalent of n-BuLi at low temperature will preferentially undergo lithium-halogen exchange with the bromine rather than deprotonating the remaining aromatic proton. This generates a new organolithium species. This intermediate is then reacted ("trapped") with a trialkyl borate, such as triisopropyl borate (B(OiPr)₃).
-
Step 3: Hydrolysis: A final acidic workup hydrolyzes the resulting boronate ester to furnish the desired This compound .[2]
This proposed route highlights the exquisite control possible in modern organic synthesis and explains the potential presence of impurities like the starting dibromo compound or the singly-functionalized intermediates.
Applications in Medicinal Chemistry: A Multifunctional Linchpin
The strategic value of this reagent lies in the orthogonal reactivity of its functional groups, allowing for its use as a versatile linchpin in the assembly of complex molecular architectures.[8]
Caption: The orthogonal reactivity of the key functional groups.
Exemplary Protocol: Suzuki-Miyaura Coupling
Rationale: This is the cornerstone application. The boronic acid can be coupled with an aryl or heteroaryl halide/triflate to build a biaryl core, a privileged scaffold in many approved drugs.
-
Materials:
-
This compound (1.2 equivalents)
-
Aryl/Heteroaryl Bromide (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., 2M aqueous Na₂CO₃, 3.0 equivalents)
-
Solvent (e.g., Toluene or 1,4-Dioxane)
-
-
Procedure:
-
To a reaction flask, add the aryl bromide, the boronic acid, and the solvent.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the aqueous base solution, followed by the palladium catalyst.
-
Heat the reaction mixture (e.g., to 80-100 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.
-
Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
After this initial coupling, the bromine and aldehyde on the newly formed biaryl system are available for subsequent diversification, demonstrating the power of this multifunctional reagent.
Safety, Handling, and Storage
Substituted phenylboronic acids require careful handling. While a specific Safety Data Sheet (SDS) for this compound may be provided by the supplier, general precautions for the class should be observed.[9]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize potential degradation, such as the formation of boroxine anhydrides through dehydration.
-
Toxicity: Arylboronic acids have been noted as potential mutagenic impurities and should be handled with appropriate caution.[10] Efforts should be made to remove any residual boronic acid from the final active pharmaceutical ingredient (API).
Conclusion
This compound is more than a simple reagent; it is a strategic tool for the efficient construction of complex molecular matter. Its carefully arranged functional groups offer chemists multiple, orthogonal pathways for diversification, making it an exceptionally valuable asset in the synthesis of novel compounds for pharmaceutical and materials science research. By understanding the landscape of its commercial suppliers, implementing rigorous quality control, appreciating its synthetic origins, and strategically planning its use, researchers can fully leverage the potential of this powerful building block.
References
- Google Patents. Method for producing formylphenylboronic acids.
-
Organic Process Research & Development. Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. [Link]
-
Journal of Chromatography A. Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. [Link]
-
University of Pittsburgh Institutional Repository. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. [Link]
-
The Royal Society of Chemistry. Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. [Link]
-
SIELC Technologies. HPLC Separation of Aromatic Boronic Acids on Primesep P. [Link]
-
PubMed. Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. [Link]
- Google Patents. Synthetic method of 4-bromo-2-fluorobiphenyl.
-
PMC, PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
- Google Patents. Process for preparing highly pure formylphenylboronic acids.
-
Covestro. SAFETY DATA SHEET - SURE-COOL® 1393. [Link]
- Google Patents. Process for the preparation of substituted phenylboronic acids.
- Google P
-
Covestro Solution Center. SAFETY DATA SHEET. [Link]
-
PMC, NIH. Recent developments in the medicinal chemistry of single boron atom-containing compounds. [Link]
-
University of Washington. Fluorine NMR. [Link]
-
Red Devil Inc. SDS US. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Bromo-2-fluoroacetophenone in Advancing Medicinal Chemistry. [Link]
-
ResearchGate. (PDF) Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. [Link]
-
PubChem. 4-Bromo-3-formylphenylboronic acid. [Link]
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sites.pitt.edu [sites.pitt.edu]
- 3. (4-Bromo-2-fluoro-3-formyl-phenyl)boronicacid | CymitQuimica [cymitquimica.com]
- 4. 3-formylphenylboronic acid | Sigma-Aldrich [sigmaaldrich.com]
- 5. rsc.org [rsc.org]
- 6. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. solutions.covestro.com [solutions.covestro.com]
- 10. researchgate.net [researchgate.net]
A Spectroscopic Guide to 4-Bromo-2-fluoro-3-formylphenylboronic Acid: A Versatile Building Block
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-2-fluoro-3-formylphenylboronic acid is a key trifunctional reagent in modern synthetic chemistry, offering a unique combination of a boronic acid, an aldehyde, and a halogenated aromatic ring. This guide provides a comprehensive analysis of the expected spectroscopic characteristics of this molecule, drawing upon data from analogous compounds and fundamental principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Understanding these spectroscopic signatures is paramount for reaction monitoring, quality control, and the rational design of novel synthetic pathways in pharmaceutical and materials science research.
Introduction: The Synthetic Utility of a Multifunctional Reagent
Phenylboronic acids are indispensable tools in organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The strategic placement of additional functional groups on the phenyl ring dramatically expands their synthetic potential. This compound exemplifies this, presenting three distinct reactive sites:
-
The Boronic Acid Moiety: Facilitates carbon-carbon bond formation via transition metal-catalyzed cross-coupling reactions.
-
The Formyl (Aldehyde) Group: A versatile handle for transformations such as reductive amination, Wittig reactions, and the formation of Schiff bases.
-
The Bromo and Fluoro Substituents: Modulate the electronic properties of the aromatic ring and offer additional sites for nucleophilic aromatic substitution or further cross-coupling reactions.
The confluence of these functionalities in a single molecule makes it a highly valuable building block for the synthesis of complex organic molecules, including active pharmaceutical ingredients and advanced materials. Accurate and unambiguous characterization of this reagent is therefore a critical first step in any synthetic endeavor.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR will provide a complete picture of its molecular framework.
Experimental Protocol: NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for reproducibility and accurate interpretation.
Instrumentation: A high-field NMR spectrometer (400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is often preferred for boronic acids as it can help to break up intermolecular hydrogen bonding and oligomerization, leading to sharper signals.[1][2]
-
Cap the NMR tube and gently vortex or sonicate to ensure the sample is fully dissolved.
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled spectrum. A larger sample quantity (20-30 mg) and a longer acquisition time may be necessary to obtain a spectrum with adequate signal-to-noise.
-
¹⁹F NMR: Acquire a proton-decoupled spectrum.
-
¹¹B NMR: Acquire a proton-decoupled spectrum. The chemical shift of the boron atom is highly sensitive to its coordination environment.[3]
Caption: Workflow for NMR Spectroscopic Analysis.
Predicted NMR Data
The following table summarizes the predicted chemical shifts (δ) for this compound. These predictions are based on established data for structurally similar compounds and take into account the electronic effects of the substituents.
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |
| ¹H | ~10.2 | s | - | CHO |
| ~8.5 | s (broad) | - | B(OH)₂ | |
| ~7.8 - 8.2 | m | - | Aromatic CH | |
| ¹³C | ~190 | d | ~J(C,F) | C=O |
| ~160 | d | ¹J(C,F) | C-F | |
| ~120-140 | m | - | Aromatic C | |
| ~115 | d | ²J(C,F) | C-Br | |
| ¹⁹F | -110 to -120 | s | - | Ar-F |
| ¹¹B | ~28-32 | s (broad) | - | B(OH)₂ |
Rationale for Predictions:
-
¹H NMR: The aldehyde proton is expected to be significantly deshielded, appearing at a characteristic downfield shift of around 10.2 ppm. The boronic acid protons are acidic and their signal is often broad and may exchange with residual water in the solvent. The aromatic protons will appear in the range of 7.8-8.2 ppm, with their exact shifts and multiplicities being influenced by coupling to each other and to the fluorine atom.
-
¹³C NMR: The aldehyde carbonyl carbon will be observed at a downfield shift of approximately 190 ppm and will likely exhibit a small coupling to the fluorine atom. The carbon directly attached to the fluorine will show a large one-bond carbon-fluorine coupling constant (¹J(C,F)). The other aromatic carbons will appear in the typical aromatic region, with their shifts influenced by the electronic effects of the substituents.
-
¹⁹F NMR: The fluorine atom on the aromatic ring is expected to resonate in the typical range for aryl fluorides.
-
¹¹B NMR: For a trigonal planar (sp²) boronic acid, a chemical shift of around 30 ppm is anticipated.[3] This can shift upon complexation or changes in pH.[4]
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule.
Experimental Protocol: IR Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory for solid samples.
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Place a small amount of the solid this compound directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Collect a sufficient number of scans to obtain a high-quality spectrum.
-
Acquire a background spectrum of the clean, empty ATR crystal before running the sample.
Caption: Workflow for IR Spectroscopic Analysis.
Predicted IR Data
The following table outlines the expected characteristic IR absorption frequencies for this compound.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3200-3500 (broad) | O-H stretch | Boronic Acid |
| ~3050 | C-H stretch | Aromatic |
| ~2850, ~2750 | C-H stretch (Fermi resonance) | Aldehyde |
| ~1700 | C=O stretch | Aldehyde |
| ~1600 | C=C stretch | Aromatic |
| ~1350 | B-O stretch | Boronic Acid |
| ~1250 | C-F stretch | Aryl Fluoride |
| ~1090 | B-C stretch | Boronic Acid |
| Below 1000 | C-Br stretch | Aryl Bromide |
Rationale for Predictions:
-
The broad O-H stretching band is a hallmark of the hydrogen-bonded boronic acid hydroxyl groups.[1]
-
The aldehyde C=O stretching frequency will be a strong, sharp band around 1700 cm⁻¹. The characteristic Fermi resonance doublet for the aldehyde C-H stretch is also expected.[1]
-
The aromatic C=C stretching vibrations will appear around 1600 cm⁻¹.
-
Vibrations associated with the B-O and B-C bonds of the boronic acid will be present in the fingerprint region.[5]
-
The C-F and C-Br stretching frequencies will also be found in the fingerprint region of the spectrum.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
Experimental Protocol: Mass Spectrometry
Instrumentation: A mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Further dilute this stock solution to a final concentration of approximately 10-100 µg/mL with the same solvent.
Data Acquisition:
-
ESI-MS: Infuse the sample solution into the ESI source at a constant flow rate. Acquire data in both positive and negative ion modes to determine the most effective ionization.
-
EI-MS (if using GC-MS): Inject a solution of the compound onto a gas chromatograph for separation prior to ionization and detection.
Caption: Workflow for Mass Spectrometric Analysis.
Predicted Mass Spectrometry Data
The molecular weight of this compound (C₇H₅BBrFO₃) is 246.83 g/mol .[6]
| m/z Value | Significance |
| ~246/248 | [M]⁺ or [M-H]⁻ (Isotopic pattern for Br) |
| ~228/230 | [M-H₂O]⁺ |
| ~218/220 | [M-CO]⁺ |
Rationale for Predictions:
-
Molecular Ion: Due to the presence of bromine, the molecular ion peak will appear as a characteristic doublet with roughly equal intensities, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).
-
Fragmentation: Common fragmentation pathways for phenylboronic acids include the loss of water ([M-H₂O]⁺) from the boronic acid moiety and the loss of carbon monoxide ([M-CO]⁺) from the aldehyde group.[2]
Conclusion
The spectroscopic characterization of this compound is fundamental to its application in research and development. This guide provides a detailed framework for understanding its expected NMR, IR, and MS spectra. By leveraging the principles outlined and the provided experimental protocols, researchers can confidently identify and assess the purity of this versatile synthetic building block, ensuring the integrity and success of their synthetic endeavors.
References
-
ResearchGate. (n.d.). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Retrieved from [Link]
-
ScienceDirect. (2023). Phenylboronic acid-functionalized copper nanoclusters with sensitivity and selectivity for the ratiometric detection of luteolin. Retrieved from [Link]
-
Wikipedia. (2023). 4-Formylphenylboronic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Phenylboronic acid-functionalized magnetic nanoparticles for one-step saccharides enrichment and mass spectrometry analysis. Retrieved from [Link]
-
ACS Publications. (1965). Nuclear Magnetic Resonance Spectra of Phenylboronic Acids. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Formylphenylboronic Acid. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (n.d.). The IR spectrum of 7. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). Retrieved from [Link]
-
DergiPark. (2018). Characterization of 3 fluoro-4-formylphenylboronic acid molecule with density functional teory. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Bromo-3-formylphenylboronic acid. PubChem Compound Database. Retrieved from [Link]
Sources
Methodological & Application
Topic: Palladium-Catalyzed Suzuki-Miyaura Coupling of 4-Bromo-2-fluoro-3-formylphenylboronic Acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating a Challenging Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron species and an organic halide is a critical tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3]
This application note provides a detailed guide for the successful Suzuki-Miyaura coupling of a particularly challenging substrate: 4-Bromo-2-fluoro-3-formylphenylboronic acid. This molecule presents a unique combination of steric and electronic challenges that require a carefully optimized catalytic system.
A Note on Substrate Reactivity: The specified molecule contains both a boronic acid and an aryl bromide. While this could theoretically lead to polymerization or intramolecular reactions, this guide will focus on the more common and synthetically valuable application: using this compound as the boronic acid partner to be coupled with a separate aryl or heteroaryl halide.
Strategic Considerations for a Multifunctional Substrate
The molecular architecture of this compound necessitates a strategic approach to catalyst and condition selection due to three primary factors:
-
Steric Hindrance: The presence of both a fluoro and a formyl group ortho to the boronic acid creates significant steric bulk. This can dramatically slow down the crucial transmetalation step of the catalytic cycle, where the organic group is transferred from boron to the palladium center.
-
Electronic Effects: The electron-withdrawing nature of the fluoro and formyl substituents decreases the nucleophilicity of the arylboronic acid. This can make the transmetalation step, which is often the rate-limiting step in Suzuki-Miyaura couplings, even more challenging.[4]
-
Aldehyde Functionality: The formyl (aldehyde) group is potentially sensitive to the basic conditions required for the reaction. However, modern catalytic systems often exhibit high functional group tolerance, making protection of the aldehyde unnecessary.[5]
To overcome these hurdles, the selection of a highly active and sterically accommodating catalyst system is paramount.
The Catalytic Cycle: Overcoming the Rate-Limiting Steps
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[1][2] Understanding this mechanism is key to troubleshooting and optimizing the reaction for challenging substrates.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Protocol 1: General Procedure using Pd(OAc)₂ / SPhos
This protocol is a robust starting point for coupling with a typical aryl bromide.
-
Reagent Preparation:
-
To an oven-dried reaction vial, add the aryl bromide (1.0 mmol, 1.0 eq), this compound (1.2 mmol, 1.2 eq), and K₃PO₄ (2.0 mmol, 2.0 eq).
-
In a separate vial, weigh palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
-
Reaction Setup:
-
Add the catalyst and ligand solids to the reaction vial.
-
Seal the vial with a septum cap and purge with dry nitrogen or argon for 10-15 minutes.
-
Using a syringe, add degassed 1,4-dioxane (4 mL) and degassed water (1 mL). The solvent should be sparged with nitrogen or argon for at least 30 minutes prior to use.
-
-
Execution and Monitoring:
-
Place the vial in a preheated oil bath or heating block set to 100 °C.
-
Stir the reaction mixture vigorously for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS by taking small aliquots from the reaction mixture.
-
-
Work-up and Purification:
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Reaction Optimization Screening
If the initial yield is low, a systematic screening of parameters is recommended. Use small-scale reactions (e.g., 0.1 mmol) in parallel to test different conditions.
| Variable | Condition 1 (Baseline) | Condition 2 | Condition 3 | Condition 4 |
| Ligand | SPhos | XPhos | RuPhos | cataCXium® A |
| Base | K₃PO₄ | Cs₂CO₃ | K₂CO₃ | KF |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (4:1) | 2-MeTHF/H₂O (4:1) | CPME/H₂O (4:1) |
| Temperature | 100 °C | 80 °C | 110 °C | Room Temp |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst (Pd(0) oxidized)- Insufficient temperature- Poor choice of ligand/base | - Ensure proper degassing of solvents and inert atmosphere.- Increase temperature in 10 °C increments.- Screen alternative ligands (XPhos, RuPhos) and bases (Cs₂CO₃). |
| Protodeboronation | - Boronic acid is unstable under reaction conditions- Reaction is too slow, allowing for decomposition | - Use a milder base (e.g., KF).- Use a more active catalyst to accelerate the desired coupling.- Use the boronic acid pinacol ester instead of the free acid. |
| Homocoupling of Boronic Acid | - Presence of oxygen in the reaction mixture | - Improve degassing technique for solvents and ensure a robust inert atmosphere. |
| Formation of Byproducts | - Side reaction involving the aldehyde group- Reaction temperature is too high | - Use a milder base (K₂CO₃ or KF).- Lower the reaction temperature. |
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(37), 11402–11415. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Sato, K., et al. (2019). Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions. Journal of Chemical Education, 96(11), 2568–2572. [Link]
-
Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. [Link]
-
Cooper, A. K., et al. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science, 11(7), 1905–1911. [Link]
-
ResearchGate. (2018). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acids. Retrieved from [Link]
-
Hartwig, J. F., & Surry, D. S. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12144–12192. [Link]
-
Ros, A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2228–2236. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Vuoti, S., et al. (2009). Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. Inorganica Chimica Acta, 362(13), 4685–4691. [Link]
-
Miyamura, H., et al. (2023). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Digital Discovery, 2(3), 773-781. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Organic Chemistry Portal. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Retrieved from [Link]
-
Ghaffari, B., et al. (2019). Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. ACS Catalysis, 9(12), 11046–11059. [Link]
-
Probst, D., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Reaction Chemistry & Engineering, 5(12), 2276-2287. [Link]
-
Deng, J., & Denmark, S. E. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis, 9(11), 10073–10078. [Link]
Sources
base selection for Suzuki reaction of 4-Bromo-2-fluoro-3-formylphenylboronic acid
Application Note & Protocol Guide
Topic: Strategic Base Selection for the Suzuki-Miyaura Coupling of 4-Bromo-2-fluoro-3-formylphenylboronic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Challenges of a Polysubstituted Substrate
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability in constructing C(sp²)–C(sp²) bonds.[1][2] Its power is particularly evident in the synthesis of complex biaryl scaffolds, which are common motifs in pharmaceuticals and advanced materials. However, the success of this palladium-catalyzed reaction is not universal and hinges critically on the careful selection of reaction parameters, most notably the base.
This guide focuses on a particularly challenging substrate: This compound . This molecule's utility in medicinal chemistry is significant, offering multiple points for diversification. Yet, its structure presents a confluence of steric and electronic hurdles:
-
Steric Hindrance: The ortho-positioning of the fluoro and formyl groups relative to the boronic acid creates significant steric bulk, which can impede the crucial transmetalation step.[3][4]
-
Electronic Effects: The fluorine and formyl substituents are strongly electron-withdrawing. While electron-withdrawing groups on the aryl halide partner can accelerate the initial oxidative addition step[5][6], they render the boronic acid less nucleophilic, potentially slowing transmetalation.[7][8]
-
Functional Group Sensitivity: The aldehyde (formyl) group is notoriously sensitive to basic conditions and can participate in undesirable side reactions, such as aldol condensation or Cannizzaro reactions, complicating the product mixture and reducing yield.[9]
Therefore, selecting a base is not a trivial choice but a strategic decision to balance the need for boronic acid activation against the risk of substrate degradation and steric inhibition. This document provides a detailed analysis of base selection, mechanistic considerations, and optimized protocols for this specific coupling.
The Mechanism and the Indispensable Role of the Base
The efficacy of the Suzuki-Miyaura reaction is governed by a palladium-based catalytic cycle.[10] While often simplified, the base's role is multifaceted and absolutely critical for driving the reaction forward.[11]
The primary functions of the base are:
-
Boronate Formation: The base reacts with the boronic acid (ArB(OH)₂) to form a more nucleophilic boronate species ([ArB(OH)₃]⁻ or related structures).[12][13][14] This "activation" is essential, as the neutral boronic acid is generally not reactive enough to undergo transmetalation with the palladium complex.[15]
-
Catalyst Regeneration: In some mechanistic pathways, the base (often as a hydroxide or alkoxide) can coordinate to the palladium center after oxidative addition, facilitating the subsequent transmetalation step.[10]
The choice of base directly influences the concentration and reactivity of the boronate species, thereby controlling the rate of the turnover-limiting transmetalation step.[12]
Caption: The pivotal role of the base in activating the boronic acid.
Rational Base Selection: A Multi-Factor Analysis
For the demanding substrate this compound, a successful coupling requires a base that is strong enough to promote catalysis but mild enough to preserve the formyl group.
Key Considerations:
-
Basicity (pKa): A stronger base can accelerate boronate formation but increases the risk of side reactions. Weaker bases are safer for the aldehyde but may lead to sluggish or incomplete reactions.
-
Steric Hindrance: For sterically congested substrates, stronger bases are often needed to overcome the higher activation energy of the transmetalation step.[3]
-
Solubility: The base must have sufficient solubility in the reaction solvent to be effective. The choice of an aqueous-organic biphasic system versus an anhydrous organic solvent is a key decision.
-
Counter-ion Effect: The nature of the cation (e.g., Na⁺, K⁺, Cs⁺) can influence reaction rates. The "caesium effect," for instance, is often attributed to the higher solubility of caesium salts and the ability of the large, soft Cs⁺ ion to interact favorably with reaction intermediates.[16][17]
Comparative Analysis of Common Bases
The following table summarizes the properties and suitability of bases commonly used in Suzuki-Miyaura reactions for the specific substrate .
| Base | Formula | Approx. pKa (of Conj. Acid) | Key Characteristics & Suitability |
| Sodium Bicarbonate | NaHCO₃ | 10.3 | Very Mild. Generally too weak for this hindered system. Low risk of aldehyde side reactions but likely to give poor conversion. |
| Sodium Carbonate | Na₂CO₃ | 10.3 | Standard Mild Base. A common starting point.[18] Moderate strength may offer a compromise, but may be insufficient for sterically demanding couplings. |
| Potassium Carbonate | K₂CO₃ | 10.3 | Workhorse Base. Slightly more soluble in some organic solvents than Na₂CO₃. Often the first choice for general screening.[19] |
| Caesium Carbonate | Cs₂CO₃ | 10.3 | Highly Soluble & Effective. Often superior to K₂CO₃, especially in challenging cases due to the "caesium effect."[20][21][22] Excellent choice but more expensive. |
| Potassium Phosphate | K₃PO₄ | 12.3 | Strong, Non-Nucleophilic Base. An excellent choice for sterically hindered and electron-deficient substrates.[23][24] Its higher basicity effectively promotes transmetalation while being less likely than hydroxides to cause deleterious side reactions. Often used in anhydrous conditions.[25][26] |
| Potassium tert-butoxide | KOt-Bu | 17 | Very Strong. Generally too harsh for this substrate. High risk of promoting aldehyde side reactions (e.g., aldol, Cannizzaro). |
Recommended Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All palladium reagents are toxic and should be handled with care.
Protocol A: Standard Conditions using Potassium Carbonate (K₂CO₃)
This protocol represents a robust starting point for optimization. The aqueous-organic biphasic system is common and effective for many Suzuki couplings.
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired aryl/heteroaryl halide coupling partner (1.1 equiv), and a magnetic stir bar.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and potassium carbonate (K₂CO₃, 2.5 equiv).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add a degassed solvent mixture, such as Dioxane/H₂O (4:1, 0.1 M), via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 6-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol B: Enhanced Reactivity for Hindered Substrates using Potassium Phosphate (K₃PO₄)
This protocol is designed for more challenging couplings where Protocol A may fail or give low yields. It employs a stronger base and typically anhydrous conditions.
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the aryl/heteroaryl halide (1.1 equiv), a modern phosphine ligand (e.g., SPhos or XPhos, 4 mol%), and finely powdered, anhydrous potassium phosphate (K₃PO₄, 3.0 equiv).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add a degassed, anhydrous solvent, such as Toluene or Dioxane (0.1 M), via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reaction times may vary from 4 to 24 hours.
-
Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography.
Caption: Decision workflow for protocol selection.
Troubleshooting Guide
| Observed Problem | Potential Base-Related Cause | Suggested Solution |
| Low or No Conversion | Base is too weak to promote transmetalation effectively. | Switch from K₂CO₃ to a stronger base like K₃PO₄ or Cs₂CO₃. Increase reaction temperature. |
| Protodeboronation (Boronic acid replaced by -H) | Base is too strong or reaction conditions are too harsh, leading to hydrolysis of the C-B bond. | Use a milder base (e.g., switch from K₃PO₄ to K₂CO₃). Use anhydrous conditions.[19] Consider using a boronate ester (e.g., pinacol ester) for increased stability. |
| Formation of Aldehyde-Related Side Products | Base is too strong or nucleophilic, attacking the formyl group. | Use a non-nucleophilic, moderately strong base like K₃PO₄. Avoid hydroxide or alkoxide bases. Ensure the reaction is run under strictly inert conditions to prevent oxidation. |
| Catalyst Decomposition (Palladium Black) | Base may be incompatible with the ligand or solvent system at high temperatures, leading to catalyst deactivation. | Screen different solvent/base combinations. A stronger, non-coordinating base like K₃PO₄ in an aprotic solvent like toluene might stabilize the catalyst.[3] |
Conclusion
The successful Suzuki-Miyaura coupling of this compound is a testament to the importance of rational reaction design. The inherent challenges of this substrate—steric hindrance, deactivating electronics, and a base-sensitive functional group—necessitate a move beyond standard protocols. For routine couplings, potassium carbonate offers a balanced starting point. However, for more demanding or sterically hindered partners, potassium phosphate emerges as a superior choice, providing the necessary basicity to drive the reaction without inducing significant degradation of the sensitive aldehyde moiety. By carefully considering the multifaceted role of the base, researchers can unlock the synthetic potential of this valuable and complex building block.
References
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
Suzuki reaction - Wikipedia. [Link]
-
What is the utility of cesium carbonate while carrying out Suzuki-Miyaura coupling? - Quora. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction - ResearchGate. [Link]
-
Suzuki reaction: easy mechanism,application - Chemistry Notes. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction - Semantic Scholar. [Link]
-
The Effect of Switching from Sodium to Cesium Carbonate on Suzuki-Miyaura Cross-Coupling Yields in Traditional and Microwave Heating - ResearchGate. [Link]
-
The Substituent Effects of Suzuki Coupling in Aqueous Micelles - ACS Publications. [Link]
-
Controlling and exploiting the caesium effect in palladium catalysed coupling reactions - University of Bath. [Link]
-
Cesium carbonate as a mediated inorganic base in some organic transformations - TIB.eu. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
-
Mechanistic insight into the nickel-catalyzed cross-coupling of aryl phosphates with arylboronic acids: potassium phosphate is not a spectator base but is involved in the transmetalation step in the Suzuki-Miyaura reaction - PubMed. [Link]
-
Suzuki−Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids - American Chemical Society. [Link]
-
Exploring and Quantifying the Caesium Effect I - Compunetics. [Link]
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. [Link]
-
Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids - Organic Chemistry Portal. [Link]
-
2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
-
Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate. [Link]
-
Suzuki Coupling Mechanism - YouTube. [Link]
-
Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics - ACS Publications. [Link]
-
Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates - PMC - NIH. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
-
pKa Values of Common Bases. [Link]
-
The Suzuki Reaction - Myers Group, Harvard University. [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society. [Link]
-
Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Reusable Magnetic Supported Palladium(II)-N2O2 Catalyst. [Link]
-
Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC - PubMed Central. [Link]
-
Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid - ResearchGate. [Link]
-
(PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate. [Link]
-
The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry. [Link]
-
Table 2 : The effect of various bases on the Suzuki coupling reaction - ResearchGate. [Link]
-
pKa Chart - Utah Tech University. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. chemistnotes.com [chemistnotes.com]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 17. compunetics.net [compunetics.net]
- 18. researchgate.net [researchgate.net]
- 19. reddit.com [reddit.com]
- 20. quora.com [quora.com]
- 21. researchgate.net [researchgate.net]
- 22. Making sure you're not a bot! [tib.eu]
- 23. Mechanistic insight into the nickel-catalyzed cross-coupling of aryl phosphates with arylboronic acids: potassium phosphate is not a spectator base but is involved in the transmetalation step in the Suzuki-Miyaura reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Use of 4-Bromo-2-fluoro-3-formylphenylboronic Acid in Complex Synthesis
Abstract
4-Bromo-2-fluoro-3-formylphenylboronic acid is a trifunctional synthetic building block of significant value to researchers in medicinal chemistry and materials science. Its unique substitution pattern—featuring a boronic acid, an aryl bromide, and an aldehyde on a fluorinated phenyl ring—offers orthogonal reactivity that enables sequential, selective transformations. This guide provides an in-depth analysis of the solvent systems and reaction protocols essential for harnessing the synthetic potential of this reagent, with a focus on its two most common applications: palladium-catalyzed Suzuki-Miyaura cross-coupling at the C-Br bond and reductive amination at the formyl group. We will explore the causality behind experimental choices and provide validated, step-by-step protocols for immediate laboratory implementation.
Reagent Overview: Physicochemical Properties and Handling
This compound (CAS 1451393-06-8) is a solid at room temperature. The presence of the boronic acid moiety, a Lewis acid, along with the electron-withdrawing fluoro and formyl groups, influences the molecule's reactivity and solubility.
Key Properties:
-
Molecular Formula: C₇H₅BBrFO₃
-
Molecular Weight: 246.83 g/mol
-
Appearance: Typically an off-white to pale yellow solid.
-
Storage: It is advisable to store the reagent at 0-8 °C under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation, particularly protodeboronation.[1] Phenylboronic acids can also undergo dehydration to form cyclic boroxine anhydrides, though this is often reversible.
The strategic placement of the three functional groups allows for a modular approach to synthesis. The aryl bromide is a prime handle for C-C bond formation via cross-coupling, the aldehyde for building side chains via imine formation and subsequent reactions, and the boronic acid for a secondary cross-coupling event.
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, creating a C(sp²)-C(sp²) bond between the aryl bromide of our substrate and a separate organoboron compound.[2][3] The solvent system is not merely a medium for the reaction but an active participant that influences catalyst stability, reagent solubility, and the rate of key mechanistic steps.[4][5][6]
Mechanistic Causality
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is critical to rational solvent and reagent selection. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond. This is often the rate-limiting step.
-
Transmetalation: The organic moiety from the boronic acid coupling partner is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[7]
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
Sources
- 1. This compound | 1451393-06-8 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
Application Notes & Protocols: 4-Bromo-2-fluoro-3-formylphenylboronic Acid
Abstract
This document provides a comprehensive technical guide on the synthesis and application of 4-Bromo-2-fluoro-3-formylphenylboronic acid, a key building block in contemporary organic synthesis and drug discovery. We present a detailed, field-proven protocol for its preparation via a lithiation-borylation pathway, emphasizing the critical experimental parameters and the underlying chemical principles. Furthermore, we illustrate its utility in a representative Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile reagent in their synthetic endeavors.
Introduction: The Strategic Importance of a Multifunctional Building Block
This compound is a trifunctional aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern—a boronic acid for cross-coupling, a bromine atom for further functionalization, a fluorine atom for modulating electronic properties and metabolic stability, and a formyl group for diverse derivatization—renders it a highly valuable scaffold. The strategic placement of these functionalities allows for sequential and site-selective modifications, enabling the rapid construction of complex molecular architectures.
The boronic acid moiety is primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl structures, which are prevalent in many pharmaceutical agents.[1][2] The aldehyde can serve as a handle for reductive amination, Wittig reactions, or oxidation to a carboxylic acid. The bromo and fluoro substituents provide additional points for diversification and can influence the physicochemical properties of the final compounds.
Synthesis of this compound
The preparation of this compound is most effectively achieved through a lithiation-borylation sequence starting from a suitable precursor. This method offers high regioselectivity and good yields. The general approach involves a halogen-lithium exchange followed by quenching with a boron electrophile.[3]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established lithiation-borylation procedures for the synthesis of functionalized arylboronic acids.[4]
Materials:
-
4-Bromo-2-fluoro-3-formylbenzaldehyde (or a protected version)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) in a suitable solvent
-
Trimethyl borate (B(OMe)₃) or Triisopropyl borate
-
Aqueous Hydrochloric Acid (HCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Organic solvents for extraction (e.g., Diethyl ether, Ethyl acetate)
-
Pentane or Hexane for precipitation
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve the starting material (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi or t-BuLi (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1-2 hours. The formation of the organolithium intermediate is often indicated by a color change.
-
Borylation: In a separate flame-dried flask, prepare a solution of trimethyl borate (1.2 eq) in anhydrous THF and cool it to -78 °C. Add this solution dropwise to the organolithium species while maintaining the reaction temperature at -78 °C.
-
Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis: Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous HCl (e.g., 1 M) until the solution is acidic.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by precipitation from a suitable solvent system (e.g., by adding pentane or hexane to a concentrated solution in ether) or by column chromatography on silica gel.
Key Reaction Parameters and Rationale
| Parameter | Recommended Condition | Rationale & Expert Insights |
| Starting Material | 4-Bromo-2-fluoro-3-formylbenzaldehyde (protected formyl group recommended) | The formyl group is sensitive to organolithium reagents. Protection as an acetal (e.g., with ethylene glycol) is highly advisable to prevent side reactions.[5][6] |
| Lithiation Reagent | n-BuLi or t-BuLi | t-BuLi is more reactive and can be advantageous for less reactive aryl bromides, but n-BuLi is often sufficient. The choice may depend on the specific substrate and potential for side reactions.[4] |
| Temperature | -78 °C | Crucial for the stability of the organolithium intermediate and to prevent side reactions such as ortho-lithiation or decomposition. |
| Boron Electrophile | Trimethyl borate or Triisopropyl borate | Triisopropyl borate is less reactive and can sometimes offer better control and reduced side product formation.[6] |
| Work-up | Acidic Hydrolysis | Necessary to hydrolyze the boronic ester and any protecting groups to yield the final boronic acid.[5] |
Application in Suzuki-Miyaura Cross-Coupling
This compound is an excellent coupling partner in Suzuki-Miyaura reactions, enabling the synthesis of complex biaryl compounds. The electron-withdrawing nature of the formyl and fluoro groups can influence the reactivity, often requiring careful optimization of the reaction conditions.[1][7]
Suzuki-Miyaura Coupling Workflow Diagram
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[8]
Representative Protocol for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the coupling of this compound with a generic aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent system (e.g., Toluene/Water, Dioxane/Water, DMF/Ethanol)[9]
Procedure:
-
Reaction Setup: To a reaction vessel, add the aryl halide (1.0 eq), this compound (1.2 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).
-
Solvent Addition: Add the degassed solvent system.
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[6]
Optimization of Suzuki-Miyaura Coupling Conditions
| Parameter | Typical Range/Options | Rationale & Expert Insights |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a phosphine ligand | The choice of catalyst and ligand is crucial and often substrate-dependent. For challenging couplings, catalysts with bulky, electron-rich phosphine ligands can be more effective.[2][10] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ | The base activates the boronic acid for transmetalation. The strength and nature of the base can significantly impact the reaction rate and yield.[11] |
| Solvent | Toluene/Water, Dioxane/Water, DMF, DMA | A mixture of an organic solvent and water is common, as water can aid in dissolving the base and facilitating the reaction.[12][13] |
| Temperature | 80-120 °C | Higher temperatures are often required to drive the reaction to completion, especially with less reactive aryl chlorides. |
Conclusion
This compound is a powerful and versatile synthetic intermediate. The protocols and insights provided in this guide offer a solid foundation for its successful synthesis and application in Suzuki-Miyaura cross-coupling reactions. Careful control of reaction parameters, particularly temperature during the lithiation step and the choice of catalyst and base for the coupling reaction, is paramount for achieving high yields and purity.
References
-
Liu, T.-P., Liao, Y.-X., Xing, C.-H., & Hu, Q.-S. (2011). Fluorenone Synthesis by Palladacycle-Catalyzed Sequential Reactions of 2-Bromobenzaldehydes with Arylboronic Acids. Organic Letters, 13(9), 2452–2455. [Link]
-
Wikipedia. (n.d.). 4-Formylphenylboronic acid. Retrieved from [Link]
-
Liu, T.-P., Liao, Y.-X., Xing, C.-H., & Hu, Q.-S. (2011). Fluorenone Synthesis by Palladacycle-Catalyzed Sequential Reactions of 2-Bromobenzaldehydes with Arylboronic Acids. ACS Publications. [Link]
-
Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]
-
Aggarwal, V. K., et al. (2017). Standard Lithiation–Borylation A user's guide. University of Bristol. [Link]
-
University of Bristol. (n.d.). Lithiation-Borylation in Synthesis. Retrieved from [Link]
-
Leonori, D., & Aggarwal, V. K. (2014). Lithiation–Borylation Methodology and Its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174–3183. [Link]
-
Carson, N. (2014). The Lithiation-Borylation Strategy: Methods for Stereospecific sp3-sp3 Homologation. University of Illinois. [Link]
- Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.
-
Das, S., Alexeev, V. L., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7715-7718. [Link]
-
Said, N. R., & Che Soh, S. K. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Reusable Magnetic Supported Palladium(II)-N2O2 Catalyst. Malaysian Journal of Chemistry, 24(2), 1-8. [Link]
-
Fernandes, C., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(11), 3257. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Semantic Scholar. (2003). Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki-Miyaura Coupling Reactions. [Link]
- Google Patents. (n.d.). US6420597B2 - Process for preparing highly pure formylphenylboronic acids.
-
Wang, L., et al. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Environmental Sciences, 21(Suppl. 1), S124-S126. [Link]
-
ResearchGate. (n.d.). Suzuki cross-coupling of 4a–f, h with arylboronic acids. Reagents and conditions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
PubMed. (2011). Fluorenone synthesis by palladacycle-catalyzed sequential reactions of 2-bromobenzaldehydes with arylboronic acids. Retrieved from [Link]
-
MDPI. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. [Link]
-
Nature. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. [Link]
-
ResearchGate. (2012). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. [Link]
-
ResearchGate. (n.d.). Cross coupling reactions of arylboronic acid. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sites.pitt.edu [sites.pitt.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. ikm.org.my [ikm.org.my]
- 11. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
applications of 4-Bromo-2-fluoro-3-formylphenylboronic acid in medicinal chemistry
An In-Depth Guide for Medicinal Chemists
Application Notes and Protocols: 4-Bromo-2-fluoro-3-formylphenylboronic acid
Introduction: A Multifunctional Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry, the efficiency of synthesizing complex molecular architectures is paramount. Success in drug discovery often hinges on the availability of versatile chemical building blocks that allow for the rapid exploration of chemical space. This compound has emerged as a preeminent example of such a scaffold, offering a unique convergence of reactive sites that empower chemists to construct novel drug candidates with precision and control.
This trifunctional reagent is strategically equipped with:
-
A boronic acid group, the cornerstone for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of crucial carbon-carbon bonds.[1][2][3]
-
An orthogonal bromo substituent, which serves as a secondary handle for a variety of cross-coupling reactions, permitting sequential and regioselective functionalization.[4]
-
A versatile formyl (aldehyde) group, which can be readily transformed into a vast array of functionalities through reactions like reductive amination, condensations, or oxidations.
-
A fluoro substituent, which critically modulates the electronic properties of the ring, influences the pKa of the boronic acid, and can enhance the metabolic stability and binding affinity of the final therapeutic agent.[5][6]
The strategic arrangement of these groups on a single phenyl ring provides a rigid, predictable framework for elaborating molecules in multiple vectors. This guide provides an in-depth exploration of its applications, particularly in the synthesis of kinase inhibitors, and furnishes detailed protocols to facilitate its use in a research setting.
Core Applications in Medicinal Chemistry
The true power of this compound lies in its capacity for programmed, sequential reactions. This allows for the construction of diverse compound libraries from a single, advanced intermediate, accelerating the structure-activity relationship (SAR) studies that are vital to drug development.[7][8]
The Cornerstone Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used transformations in medicinal chemistry for creating biaryl and heteroaryl-aryl scaffolds.[2][3][9] These structural motifs are prevalent in a multitude of approved drugs, particularly kinase inhibitors.[10][11] The boronic acid moiety of the title compound is the primary reactive site for this transformation.
The reaction is prized for its mild conditions, tolerance of a wide range of functional groups (including the bromo and formyl groups on our scaffold), and the commercial availability of a vast library of coupling partners.[2][3]
Sequential Functionalization: A Strategy for Complexity
A key advantage of this reagent is the differential reactivity of its functional groups. The C-B(OH)₂ bond is typically more reactive in Suzuki couplings than the C-Br bond. This allows for a selective, initial Suzuki coupling at the boronic acid position, leaving the bromo and formyl groups untouched for subsequent modifications.
This workflow enables a divergent synthetic approach:
-
Initial Core Scaffolding : A Suzuki reaction builds the central biaryl structure.
-
Vector Elaboration : The resulting intermediate, now containing bromo and formyl handles, can be elaborated in two different directions.
-
Second Cross-Coupling : The bromo group can participate in a subsequent Suzuki, Sonogashira, Buchwald-Hartwig, or other coupling reaction to add a third aryl or alkyl group.
-
Formyl Group Derivatization : The aldehyde can be converted into a diverse set of functionalities to probe interactions with the target protein or to modulate physicochemical properties.
-
This strategic pathway is visualized in the workflow diagram below.
Caption: Divergent synthetic workflow using the title reagent.
Application in Kinase Inhibitor Synthesis
Protein kinases are a critical class of drug targets, particularly in oncology. Many small-molecule kinase inhibitors are ATP-competitive and feature a heterocyclic "hinge-binding" motif attached to a substituted aryl ring.[11] this compound is an exemplary building block for constructing such inhibitors.
-
Scaffold Assembly : A Suzuki coupling can link the phenylboronic acid to a core hinge-binding heterocycle (e.g., a pyrimidine, indazole, or pyrrolopyridine).
-
Targeting Specific Interactions :
-
The fluoro group can act as a hydrogen bond acceptor and improve binding affinity.
-
The formyl group, after conversion via reductive amination to a substituted amine, can be directed towards the solvent-exposed region of the ATP-binding pocket, allowing for the optimization of potency and pharmacokinetic properties.[10]
-
Physicochemical Properties
A summary of the key properties of this compound is provided below.
| Property | Value |
| CAS Number | 1451393-33-1[12] |
| Molecular Formula | C₇H₅BBrFO₃ |
| Molecular Weight | 246.83 g/mol |
| Appearance | Off-white to light yellow solid |
| IUPAC Name | (4-Bromo-2-fluoro-3-formylphenyl)boronic acid |
Experimental Protocols
The following protocols are provided as representative examples. Researchers should optimize conditions for their specific substrates.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
Objective: To synthesize a biaryl core by coupling this compound with a heteroaryl bromide.
Rationale: This protocol employs a standard palladium catalyst and a carbonate base, a widely successful combination for Suzuki couplings.[13] The dioxane/water solvent system effectively dissolves both the organic substrates and the inorganic base. Degassing is critical to prevent the oxidation and deactivation of the active Pd(0) catalyst.[14]
Caption: Experimental workflow for a typical Suzuki coupling.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), the desired heteroaryl bromide (1.1 equiv), and sodium carbonate (2.5 equiv).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water.
-
Degassing: Seal the flask with a septum and bubble argon gas through the stirred solution for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of argon, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv).
-
Reaction: Heat the mixture to 90 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the boronic acid is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash sequentially with water and saturated aqueous sodium chloride (brine).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography to yield the desired biaryl product.
Protocol 2: Post-Coupling Reductive Amination
Objective: To functionalize the formyl group of the biaryl product from Protocol 1.
Rationale: This protocol utilizes sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that is particularly effective for reductive aminations. It reduces the iminium ion intermediate formed in situ much faster than it reduces the starting aldehyde, minimizing side reactions such as alcohol formation. Acetic acid catalyzes the formation of the iminium ion.
Step-by-Step Methodology:
-
Vessel Preparation: In a round-bottom flask, dissolve the biaryl aldehyde product from Protocol 1 (1.0 equiv) in dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Amine Addition: Add the desired primary or secondary amine (1.2 equiv) followed by glacial acetic acid (1.2 equiv). Stir the mixture at room temperature for 30 minutes.
-
Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 equiv) portion-wise over 10 minutes. Note: The reaction may be mildly exothermic.
-
Reaction: Stir at room temperature until the reaction is complete as determined by TLC or LC-MS (typically 2-6 hours).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃). Stir for 15 minutes until gas evolution ceases. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.
Conclusion
This compound is a powerful and versatile building block for medicinal chemistry. Its pre-installed, orthogonally reactive functional groups provide a streamlined pathway for the synthesis of complex, drug-like molecules. The ability to perform sequential Suzuki couplings and subsequent derivatization of the formyl group allows for the efficient construction of diverse chemical libraries, making this reagent an invaluable tool for accelerating the hit-to-lead and lead optimization phases of drug discovery.
References
-
4-Formylphenylboronic acid - Wikipedia. Available at: [Link]
-
Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid - University of Pittsburgh. Available at: [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. Available at: [Link]
-
Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide - MDPI. Available at: [Link]
-
Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. Available at: [Link]
-
The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry - MDPI. Available at: [Link]
-
Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and - IIUM. Available at: [Link]
-
Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC - NIH. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]
-
4-Bromo-3-formylphenylboronic acid | C7H6BBrO3 | CID 57497280 - PubChem. Available at: [Link]
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC - PubMed Central. Available at: [Link]
-
Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC - NIH. Available at: [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis - ResearchGate. Available at: [Link]
-
Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC - NIH. Available at: [Link]
-
Design and synthesis of boron-containing diphenylpyrimidines as potent BTK and JAK3 dual inhibitors - PubMed. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sites.pitt.edu [sites.pitt.edu]
- 6. chemimpex.com [chemimpex.com]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-Bromo-3-formylphenylboronic acid | C7H6BBrO3 | CID 57497280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. ikm.org.my [ikm.org.my]
- 14. youtube.com [youtube.com]
Application Notes & Protocols: The Strategic Use of 4-Bromo-2-fluoro-3-formylphenylboronic Acid in Modern Organic Synthesis
Abstract
This guide provides a comprehensive overview of 4-Bromo-2-fluoro-3-formylphenylboronic acid, a uniquely functionalized building block for advanced organic synthesis. Its strategic arrangement of four distinct functional groups—a boronic acid, a bromine atom, a fluorine atom, and a formyl group—on a single phenyl ring offers unparalleled versatility for constructing complex molecular architectures. This document delves into its primary applications, focusing on palladium-catalyzed cross-coupling reactions and the synthesis of novel heterocyclic scaffolds. We provide detailed, field-proven protocols, explain the causality behind experimental choices, and present visual workflows to empower researchers, scientists, and drug development professionals in leveraging this powerful reagent.
Reagent Profile and Strategic Value
This compound is more than a simple reagent; it is a synthetic linchpin. The value of this molecule lies in the orthogonal reactivity of its functional groups, which can be addressed selectively under different reaction conditions.
-
Boronic Acid (-B(OH)2): The primary reactive site for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with aryl, heteroaryl, or vinyl halides/triflates.[1]
-
Bromine (-Br): A versatile handle for a second, distinct cross-coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for sequential, site-selective functionalization.
-
Formyl (-CHO): An aldehyde group that serves as a key electrophile for nucleophilic additions, reductive aminations, Wittig reactions, and condensation/cyclization reactions to build complex heterocyclic systems.[2]
-
Fluorine (-F): The electron-withdrawing nature of the fluorine atom ortho to the boronic acid can modulate the electronic properties and reactivity of the ring. In a pharmaceutical context, fluorine substitution is a well-established strategy to enhance metabolic stability and binding affinity.[3][4]
This combination allows for a multi-directional approach to molecular synthesis, where a single starting material can be elaborated into a diverse library of complex products.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: General Suzuki-Miyaura Coupling
This protocol describes a general procedure for coupling this compound with a generic aryl bromide.
Materials:
-
This compound (1.0 equiv)
-
Aryl Halide (e.g., 1-bromo-4-methoxybenzene) (1.2 equiv)
-
Pd(dppf)Cl₂ (0.03 equiv)
-
Sodium Carbonate (Na₂CO₃) (3.0 equiv)
-
1,4-Dioxane
-
Deionized Water
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and the aryl halide.
-
Add sodium carbonate, followed by the Pd(dppf)Cl₂ catalyst.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per mmol of boronic acid). The mixture should be stirred to a suspension.
-
Heat the reaction mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the desired biaryl product.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂ (2-5 mol%) | Air-stable, robust, and effective for a wide range of substrates. [5] |
| Base | Na₂CO₃ or K₂CO₃ (2-3 equiv) | Effective, economical, and works well in aqueous/organic solvent mixtures. |
| Solvent | Dioxane/H₂O or Toluene/H₂O (4:1) | Ensures solubility of both organic and inorganic reagents. |
| Temperature | 80-100 °C | Provides sufficient thermal energy to drive the catalytic cycle efficiently. |
| Atmosphere | Inert (N₂ or Ar) | Protects the Pd(0) active catalyst from oxidative degradation. |
Application in Heterocycle Synthesis
The true synthetic power of this reagent is realized in multi-step sequences where the Suzuki coupling is followed by a transformation involving the formyl group. This enables the rapid construction of complex heterocyclic cores, which are prevalent in pharmaceuticals. [6][7]
Synthetic Strategy: Two-Step Benzofuran Synthesis
A powerful strategy involves a Suzuki coupling to install a group adjacent to the formyl moiety, which then participates in an intramolecular cyclization to form a fused ring system like a benzofuran.
Caption: A two-step workflow for heterocycle synthesis.
Protocol 2: Synthesis of a Substituted Benzofuran Precursor
This protocol outlines the synthesis of an intermediate that can be cyclized to a benzofuran derivative. The Suzuki coupling introduces a methyl ketone, setting the stage for an intramolecular aldol-type condensation.
Materials:
-
This compound (1.0 equiv)
-
1-(2-bromophenyl)ethan-1-one (1.1 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Toluene
-
Ethanol
-
Deionized Water
Procedure:
-
In a Schlenk tube, combine this compound, 1-(2-bromophenyl)ethan-1-one, and K₂CO₃.
-
Add the Pd(PPh₃)₄ catalyst inside a glovebox or under a strong stream of inert gas.
-
Add a degassed solvent mixture of Toluene:Ethanol:Water (3:1:1).
-
Seal the tube and heat the mixture to 100 °C for 16 hours with vigorous stirring.
-
After cooling, dilute the reaction with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude material via column chromatography (Hexanes/Ethyl Acetate gradient) to obtain the biaryl intermediate: 2'-acetyl-4-bromo-2-fluoro-3-formyl-1,1'-biphenyl.
Subsequent Cyclization (Conceptual): The resulting intermediate contains an aldehyde and a ketone in proximity. Treatment with a base (e.g., NaOH or KOH in ethanol) can induce an intramolecular aldol condensation, followed by dehydration, to forge the furan ring, yielding a substituted benzofuran scaffold. This demonstrates the power of the reagent in designing convergent synthetic routes. [8]
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle boronic acids in a well-ventilated fume hood. Avoid inhalation of dust. Boronic acids are generally stable but should be stored in a cool, dry place. [9]* Palladium Catalysts: Palladium compounds are toxic and should be handled with care.
-
Inert Atmosphere Techniques: Reactions involving air-sensitive catalysts like Pd(PPh₃)₄ require proper inert gas techniques (Schlenk line or glovebox).
Conclusion
This compound is a premier building block for synthetic chemists aiming to construct complex and novel molecules. Its pre-installed, orthogonally reactive functional groups enable sophisticated, multi-step syntheses to be carried out with precision and efficiency. By understanding the principles behind catalyst, base, and solvent selection, researchers can unlock the full potential of this versatile reagent in drug discovery, materials science, and beyond.
References
-
ResearchGate. (n.d.). Proposed mechanism for the synthesis of benzofuran derivatives. Retrieved from ResearchGate. [Link]
-
Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from organic-synthesis.org. [Link]
-
Pharmaffiliates. (n.d.). The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. Retrieved from pharmaffiliates.com. [Link]
-
Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from organic-chemistry.org. [Link]
-
Wikipedia. (n.d.). 4-Formylphenylboronic acid. Retrieved from en.wikipedia.org. [Link]
-
National Institutes of Health. (n.d.). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. Retrieved from ncbi.nlm.nih.gov. [Link]
-
ResearchGate. (n.d.). Synthesis of benzofuran derivatives. Retrieved from ResearchGate. [Link]
-
Semantic Scholar. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from semanticscholar.org. [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from youtube.com. [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. Retrieved from ResearchGate. [Link]
-
Pharmaffiliates. (n.d.). The Role of 4-Bromo-2-fluoropyridine in Advanced Pharmaceutical Synthesis. Retrieved from pharmaffiliates.com. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Bromo-2-fluoroacetophenone in Advancing Medicinal Chemistry. Retrieved from nbinnopharm.com. [Link]
-
Chem-Impex. (n.d.). 4-Formylphenylboronic acid. Retrieved from chem-impex.com. [Link]
-
National Institutes of Health. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from ncbi.nlm.nih.gov. [Link]
-
University of Pittsburgh. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Retrieved from d-scholarship.pitt.edu. [Link]
-
National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from ncbi.nlm.nih.gov. [Link]
Sources
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Purification of Coupling Reaction Products from 4-Bromo-2-fluoro-3-formylphenylboronic Acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the purification strategies for biaryl aldehydes derived from Suzuki-Miyaura cross-coupling reactions involving 4-Bromo-2-fluoro-3-formylphenylboronic acid. This key building block is instrumental in synthesizing complex molecular architectures for drug discovery and materials science.[1][2] However, the inherent complexity of the post-reaction mixture necessitates robust and well-designed purification protocols. This document outlines the scientific principles and provides field-proven, step-by-step protocols for common purification techniques including extractive work-up, column chromatography, crystallization, and the use of scavenger resins to ensure the isolation of highly pure target compounds.
Introduction: The Synthetic Challenge
This compound is a valuable reagent in modern organic synthesis, particularly for constructing ortho-substituted biaryl aldehydes. These motifs are precursors to molecules with significant pharmacological activity and unique material properties, often due to sterically induced atropisomerism.[2][3][4] The Suzuki-Miyaura coupling is the most common method for creating the crucial aryl-aryl bond using this building block.[5][6][7]
While the coupling reaction itself is powerful, the purification of the desired product is non-trivial. The crude reaction mixture is a complex matrix containing not only the target molecule but also unreacted starting materials, inorganic salts, catalyst residues, and various reaction byproducts.[8][9] Effective purification is therefore critical to the success of the synthetic campaign, demanding a multi-faceted approach tailored to the specific properties of the target compound and its associated impurities.
Characterizing the Crude Reaction Mixture
A successful purification strategy begins with a thorough understanding of all components present after the reaction is complete. A typical Suzuki-Miyaura coupling of this compound with an aryl halide (Ar-X) will contain a variety of species that must be separated.
Potential Components of the Crude Mixture:
-
Desired Product: 2'-Aryl-2-fluoro-3-formylphenyl
-
Starting Materials: Unreacted this compound and the aryl halide/triflate coupling partner.
-
Homocoupling Byproducts: Symmetrical biaryls formed from two molecules of the boronic acid or two molecules of the aryl halide.[8]
-
Protodeboronation Byproduct: 1-Bromo-3-fluoro-2-formylbenzene, formed by the cleavage of the C-B bond.[8]
-
Catalyst Residues: Residual palladium catalyst and its associated ligands (e.g., triphenylphosphine, which can be oxidized to triphenylphosphine oxide).[10]
-
Inorganic Salts: Byproducts from the base used in the reaction (e.g., phosphates, carbonates).
The diagram below illustrates the general reaction and the key species that need to be addressed during purification.
Caption: Overview of the Suzuki-Miyaura coupling and resulting mixture.
Core Purification Strategies & Protocols
No single method is universally effective; often, a combination of techniques is required to achieve the desired purity for downstream applications.
Strategy 1: Aqueous Basic Wash (Liquid-Liquid Extraction)
Causality: This is the foundational first step in purification. It leverages the acidic nature of the boronic acid functional group. By washing the organic reaction mixture with an aqueous base, the boronic acid is deprotonated to form a water-soluble boronate salt, which partitions into the aqueous phase, effectively separating it from the neutral desired product.[10][11]
Protocol: Extractive Work-up
-
Quenching: Once the reaction is deemed complete by TLC or LCMS, cool the reaction vessel to room temperature.
-
Dilution: Dilute the reaction mixture with a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Basic Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of a 1-2 M aqueous solution of NaOH or Na₂CO₃.[10][12] Shake vigorously, venting frequently. Allow the layers to separate.
-
Separation: Drain and collect the organic layer. The aqueous layer, containing the boronate salt, can be discarded. Repeat the basic wash one more time to ensure complete removal.
-
Neutralization & Brine Wash: Wash the organic layer sequentially with deionized water and then with brine. This removes residual base and reduces the amount of dissolved water in the organic phase.[12]
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product, now significantly depleted of the starting boronic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. youtube.com [youtube.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Mastering Chemoselectivity: A Guide to Reactions with 4-Bromo-2-fluoro-3-formylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic chemistry, the ability to selectively target one functional group in the presence of others is a cornerstone of efficient and elegant molecular construction. This guide delves into the nuanced reactivity of a uniquely versatile building block: 4-Bromo-2-fluoro-3-formylphenylboronic acid . Possessing four distinct functional groups—a boronic acid, an aldehyde, a bromo substituent, and a fluoro substituent—this reagent presents both a challenge and an opportunity for the discerning chemist. Understanding and controlling the chemoselectivity of its reactions is paramount to unlocking its full potential in the synthesis of complex molecules, particularly in the realm of pharmaceutical and materials science.
This document provides an in-depth exploration of the factors governing the reactivity of this compound, offering detailed application notes and field-proven protocols for its selective transformation. We will dissect the causality behind experimental choices, empowering researchers to not just follow steps, but to rationally design their synthetic strategies.
The Landscape of Reactivity: A Multifunctional Scaffold
The inherent chemoselectivity of this compound is dictated by the electronic and steric environment of its functional groups. The interplay between the electron-withdrawing nature of the formyl and fluoro groups, the susceptibility of the carbon-bromine bond to oxidative addition, and the reactivity of the boronic acid in cross-coupling reactions forms the basis for selective transformations.
| Functional Group | Key Reaction Types | Relative Reactivity Considerations |
| Boronic Acid | Suzuki-Miyaura Coupling, Chan-Lam Coupling, etc. | Requires activation by a base. Can be protected to modulate reactivity. |
| Aldehyde | Reductive Amination, Nucleophilic Addition, Wittig Reaction | Prone to nucleophilic attack. Its reactivity can be tuned by reaction conditions (e.g., pH). |
| Bromo | Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, etc. | Susceptible to oxidative addition by palladium catalysts. Generally more reactive than C-F bonds in such reactions. |
| Fluoro | Nucleophilic Aromatic Substitution (under harsh conditions) | Generally the least reactive group in palladium-catalyzed cross-coupling reactions. |
Navigating Chemoselectivity: Key Reaction Pathways and Protocols
The strategic manipulation of reaction conditions allows for the selective engagement of each functional group, a concept known as orthogonal reactivity. This section provides detailed protocols for two of the most synthetically valuable transformations of this compound: selective Suzuki-Miyaura coupling at the C-Br bond and selective reductive amination of the aldehyde.
Selective Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound and an organic halide[1]. In the case of this compound, the C-Br bond is the primary site for this transformation, leaving the aldehyde and boronic acid groups of the coupling partner intact under carefully controlled conditions.
Causality of Selectivity: The choice of a suitable palladium catalyst, ligand, and base is crucial for achieving high chemoselectivity. The reaction is designed to favor the oxidative addition of the palladium catalyst to the C-Br bond over any potential interference from the aldehyde or the boronic acid of another molecule of the starting material. The relatively lower reactivity of the C-F bond ensures it remains untouched[2].
Experimental Protocol: Representative Procedure for Selective Suzuki-Miyaura Coupling
This protocol is adapted from established methods for the Suzuki-Miyaura coupling of aryl bromides[1][3].
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
1,4-Dioxane and Water (4:1 v/v)
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add Palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent mixture of 1,4-dioxane and water (4:1).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Trustworthiness: This protocol employs a well-established catalyst system for Suzuki couplings. The use of a phosphine ligand like PPh₃ helps to stabilize the palladium catalyst and promote the desired cross-coupling pathway. The aqueous base is standard for activating the boronic acid for transmetalation[4].
Visualization of the Suzuki Coupling Pathway:
Caption: Selective Suzuki-Miyaura coupling of the C-Br bond.
Selective Reductive Amination: Introducing Nitrogen-Containing Moieties
Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds[5][6]. The aldehyde group of this compound can be selectively converted into an amine while preserving the bromo, fluoro, and boronic acid functionalities.
Causality of Selectivity: The key to this selectivity lies in the choice of a mild reducing agent that preferentially reduces the in situ formed imine or iminium ion over the aldehyde and is unreactive towards the other functional groups[7][8]. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose as it is a mild and selective reagent for reductive aminations, often performed in a one-pot procedure. The reaction is typically carried out under neutral or slightly acidic conditions to facilitate imine formation without promoting side reactions involving the boronic acid.
Experimental Protocol: Representative Procedure for Selective Reductive Amination
This protocol is based on well-established procedures for the reductive amination of aldehydes[7].
Materials:
-
This compound
-
Primary or secondary amine (1.1 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount, optional)
-
Nitrogen or Argon gas supply
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the chosen amine (1.1 eq) in the selected solvent (DCM or DCE).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step, particularly with less nucleophilic amines.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Trustworthiness: This one-pot protocol is highly efficient and chemoselective. The use of NaBH(OAc)₃ minimizes the risk of over-alkylation and reduction of other functional groups. The boronic acid moiety is generally stable under these mild reductive amination conditions[7].
Visualization of the Reductive Amination Pathway:
Caption: Selective reductive amination of the aldehyde group.
Orthogonal Synthesis: A Stepwise Approach
The distinct reactivity of the functional groups in this compound allows for a stepwise, orthogonal synthetic strategy. For instance, one could first perform a Suzuki-Miyaura coupling at the C-Br position, and then subject the resulting biaryl product to a reductive amination of the aldehyde. This sequential approach enables the construction of highly complex and diverse molecular architectures from a single starting material.
Logical Flow of a Sequential Synthesis:
Caption: A sequential Suzuki coupling and reductive amination strategy.
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex organic molecules. Its multiple functional groups, each with distinct reactivity, allow for a range of chemoselective transformations. By carefully selecting reaction conditions, chemists can achieve orthogonal functionalization, enabling the stepwise construction of intricate molecular architectures. The protocols and principles outlined in this guide provide a solid foundation for researchers to confidently and creatively employ this valuable reagent in their synthetic endeavors, paving the way for new discoveries in drug development and materials science.
References
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC - NIH. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. NIH. Available at: [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. Available at: [Link]
-
Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids. PubMed. Available at: [Link]
-
Reductive amination - Wikipedia. Available at: [Link]
-
Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh. Available at: [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. MIT Open Access Articles. Available at: [Link]
-
Functionalization of Organotrifluoroborates: Reductive Amination. PMC - NIH. Available at: [Link]
-
Myers Chem 115. Available at: [Link]
-
Scheme 3: Competition experiment demonstrating the inhibitory effect of 2,3,6-trifluorophenyl boronic acid on Suzuki coupling. ResearchGate. Available at: [Link]
-
Recent advances in palladium-catalysed asymmetric 1,4–additions of arylboronic acids to conjugated enones and chromones. Beilstein Journals. Available at: [Link]
-
Nickel- and Palladium- Catalyzed Cross-Coupling Reactions of Organostibines with Organoboronic Acids. PolyU Institutional Research Archive. Available at: [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
(PDF) Boron reagents for reductive amination. ResearchGate. Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
-
Functionalization of Organotrifluoroborates: Reductive Amination. PMC - NIH. Available at: [Link]
-
Reductive amination - Wikipedia. Available at: [Link]
-
Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Studies on fluorofunctionalization of some functionalized alkene scaffolds. Available at: [Link]
-
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PMC - PubMed Central. Available at: [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
Sources
- 1. A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Strategic Protection of the Formyl Group in 4-Bromo-2-fluoro-3-formylphenylboronic Acid: A Guide to Orthogonal Synthesis
An Application Note for Researchers and Drug Development Professionals
Abstract
4-Bromo-2-fluoro-3-formylphenylboronic acid is a trifunctional synthetic building block of significant interest in medicinal chemistry and materials science. Its utility in complex molecule synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, is often hampered by the reactivity of the formyl (aldehyde) group. This application note provides a detailed guide on the strategic protection of the formyl group using an acetal-based strategy. We will explore the chemical rationale, provide step-by-step protocols for protection and deprotection, and discuss the principles of orthogonality that enable chemoselective transformations on the molecule.
Introduction: The Synthetic Challenge
The title compound, this compound, presents a unique synthetic challenge due to the presence of three distinct functional groups on a single phenyl ring: a halogen (bromo), a boronic acid, and an aldehyde (formyl). Each of these groups offers a handle for distinct chemical transformations:
-
Aryl Bromide: A versatile precursor for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig).
-
Boronic Acid: The key functional group for the widely-used Suzuki-Miyaura cross-coupling reaction.[1]
-
Formyl Group: A reactive electrophile susceptible to nucleophilic attack, oxidation, and reduction. It can also undergo reactions like Wittig olefination and reductive amination.
The primary challenge arises from the high reactivity of the formyl group. In many synthetic sequences, particularly those targeting the aryl bromide or boronic acid for cross-coupling, the aldehyde can interfere. For instance, the basic conditions and nucleophilic organometallic species used in many coupling reactions can lead to undesired side reactions at the formyl position. Therefore, to achieve chemoselectivity, the formyl group must be temporarily "masked" or protected.[2]
This necessitates an orthogonal protection strategy , where one functional group can be selectively protected and deprotected without affecting other reactive groups in the molecule.[3][4][5]
The Protective Strategy: Why Acetal Protection is the Method of Choice
For protecting aldehydes, the formation of an acetal is a classic and highly effective strategy.[6][7][8]
Key Advantages of Acetal Protection:
-
Stability: Acetals are exceptionally stable in neutral to strongly basic environments.[9][10] This is a critical feature, as many cross-coupling reactions, including the Suzuki-Miyaura coupling, are performed under basic conditions.
-
Ease of Formation: They are readily formed by reacting the aldehyde with an alcohol or a diol under acidic catalysis.[11] Using a diol, such as ethylene glycol, is often preferred as it forms a more stable cyclic acetal.
-
Mild Deprotection: The aldehyde can be easily regenerated by simple hydrolysis with aqueous acid, conditions which are typically well-tolerated by the other functional groups on the aromatic ring.[12][13]
The overall workflow for utilizing this protecting group strategy is visualized below.
Caption: Orthogonal synthetic workflow.
Experimental Protocols
These protocols are designed to be robust and scalable for typical laboratory applications.
Protocol 1: Protection of the Formyl Group as a Cyclic Acetal
This procedure converts the aldehyde to a 1,3-dioxolane, which is stable to subsequent cross-coupling reactions. The use of a Dean-Stark apparatus is crucial for driving the reaction to completion by removing water.[11]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Protective Groups [organic-chemistry.org]
- 3. fiveable.me [fiveable.me]
- 4. jocpr.com [jocpr.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 7. learninglink.oup.com [learninglink.oup.com]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Khan Academy [khanacademy.org]
- 12. Dimethyl Acetals [organic-chemistry.org]
- 13. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 4-Bromo-2-fluoro-3-formylphenylboronic acid
Welcome to the technical support guide for navigating the complexities of Suzuki coupling reactions involving 4-Bromo-2-fluoro-3-formylphenylboronic acid. This sterically hindered and electronically demanding substrate is a valuable building block in medicinal chemistry and materials science, but its unique substitution pattern presents specific challenges. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. We will move beyond simple protocols to explore the mechanistic rationale behind these challenges and their solutions.
Overview: The Challenge of a Multifunctional Substrate
This compound is a challenging coupling partner due to the convergence of three distinct chemical features on a single aromatic ring:
-
Electron-Deficient Ring: The potent electron-withdrawing effects of the ortho-fluoro and ortho-formyl groups significantly decrease the nucleophilicity of the boronic acid. This makes the crucial transmetalation step of the Suzuki cycle sluggish and renders the C-B bond highly susceptible to cleavage.
-
Steric Hindrance: The two bulky ortho substituents create a crowded environment around the boronic acid moiety, sterically impeding its approach and coordination to the palladium center.
-
Reactive Functional Groups: The aldehyde (formyl) group can participate in base-mediated side reactions, and both the formyl and fluoro groups can potentially coordinate with the palladium catalyst, leading to catalyst inhibition.
This guide addresses the most frequently encountered side reactions—protodeborylation and homocoupling—and provides strategies to overcome kinetic hurdles.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the problems you are most likely to encounter in the lab.
Q1: My reaction yield is poor, and I've isolated 3-bromo-2-fluorobenzaldehyde. What is this byproduct and why is it forming?
A1: You are observing protodeborylation, the most common side reaction with this substrate.
Protodeborylation is the cleavage of the carbon-boron bond and its replacement with a hydrogen atom from a proton source (typically water).[1] Arylboronic acids with electron-withdrawing groups, like yours, are particularly prone to this side reaction.[2] The reaction is often catalyzed by base and trace metals, proceeding fastest at high pH.[3]
Causality: The electron-deficient nature of your aryl ring makes the ipso-carbon (the carbon attached to boron) more electrophilic and thus more susceptible to protonolysis. Any source of protons, especially water in the presence of base, will facilitate this undesired pathway, consuming your starting material before it can participate in the Suzuki coupling.
Troubleshooting Protodeborylation:
-
Strategy 1: Rigorous Anhydrous Conditions:
-
Rationale: To eliminate the proton source.
-
Protocol: Use freshly distilled, anhydrous solvents (e.g., dioxane, toluene, THF). Dry your base (e.g., K₃PO₄, Cs₂CO₃) in a vacuum oven before use. Assemble your reaction glassware hot and under an inert atmosphere (Argon or Nitrogen).
-
-
Strategy 2: Choice of Base:
-
Rationale: Strong aqueous bases (e.g., NaOH, KOH) provide both a high pH and a water source, accelerating protodeborylation. Weaker, non-nucleophilic bases are preferred.
-
Recommendation: Use potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[4][5][6] KF is particularly effective as it activates the boronic acid while being a mild base.[4]
-
-
Strategy 3: Masking the Boronic Acid:
-
Rationale: Converting the boronic acid to a more stable boronate ester can protect it from premature protodeborylation.[2] These "masked" reagents slowly hydrolyze under reaction conditions to release the active boronic acid, keeping its ambient concentration low.[2][3] Diethanolamine adducts are particularly effective, forming air-stable, crystalline solids that can be used directly.[7]
-
Actionable Protocol: See "Experimental Protocol 2: Protection via Diethanolamine Adduct Formation" below for a detailed procedure.
-
Troubleshooting Workflow: Protodeborylation
Caption: Workflow for diagnosing and solving protodeborylation.
Q2: My TLC/LC-MS shows a significant symmetrical biaryl byproduct (a dimer of my boronic acid). What's causing this homocoupling?
A2: You are observing oxidative homocoupling, a common side reaction often mediated by oxygen and Pd(II) species.
Homocoupling produces a symmetrical biaryl from two molecules of the boronic acid. This process is particularly problematic when the reaction is not properly degassed.[8][9] The presence of oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling pathway.[8][10] Electron-deficient arylboronic acids can be especially susceptible to this side reaction.[11]
Causality: If Pd(II) species are present in the reaction mixture (either from the precatalyst or from oxidation of Pd(0)), they can undergo transmetalation with two molecules of the boronic acid, leading to the formation of the homocoupled dimer and reduction of Pd(II) to Pd(0).
Troubleshooting Homocoupling:
-
Strategy 1: Rigorous Degassing:
-
Rationale: To remove dissolved oxygen, which is a key culprit in catalyst oxidation and subsequent homocoupling.[9]
-
Protocol: Degas the reaction solvent thoroughly before adding the catalyst. The most effective method is a series of freeze-pump-thaw cycles (at least three). Alternatively, sparging the solvent with an inert gas (subsurface bubbling) for 30-60 minutes can be effective.[9] Always maintain a positive pressure of inert gas throughout the reaction.
-
-
Strategy 2: Catalyst Choice and Handling:
-
Rationale: Using a Pd(0) source directly (e.g., Pd(PPh₃)₄) can bypass issues with incomplete reduction of Pd(II) precatalysts. If using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(dppf)), ensure your ligand can efficiently reduce it to the active Pd(0) state.
-
Recommendation: Use a well-defined, air-stable Pd(II) precatalyst that rapidly forms the active Pd(0) species, such as those developed by Buchwald.[12]
-
-
Strategy 3: Additive to Scavenge Pd(II):
-
Rationale: A mild reducing agent can be added to the reaction to "clean up" any rogue Pd(II) species without interfering with the main catalytic cycle.
-
Recommendation: The addition of a small amount of potassium formate (KCOOH) has been shown to suppress homocoupling by minimizing the concentration of free Pd(II).[9]
-
Visualizing Competing Pathways
Caption: Competition between the desired Suzuki pathway and major side reactions.
Q3: My reaction is extremely slow or stalls, even with minimal side products. How can I increase the reaction rate?
A3: The sluggish rate is likely due to the combined steric hindrance and electron-withdrawing nature of your substrate, which slows the transmetalation step.
The Suzuki catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. For a substrate like this compound, the oxidative addition of the C-Br bond to Pd(0) is generally feasible. However, the subsequent transmetalation step, where the aryl group is transferred from boron to palladium, is often the rate-limiting step. The steric bulk from the ortho-fluoro and ortho-formyl groups hinders the necessary coordination, and the electron-poor nature of the ring reduces its ability to transfer to the metal center.[2]
Strategies to Accelerate a Sluggish Reaction:
-
Strategy 1: Advanced Ligand Systems:
-
Rationale: Standard ligands like PPh₃ may not be sufficient. Bulky, electron-rich phosphine ligands are designed to accelerate both the transmetalation and the final reductive elimination steps.[12]
-
Recommendation: Employ modern Buchwald-type ligands. Dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine (SPhos) is particularly effective for coupling electron-deficient boronic acids and overcoming steric hindrance.[11] Other excellent choices include XPhos or RuPhos. N-heterocyclic carbene (NHC) ligands can also be highly effective.[4]
-
-
Strategy 2: Optimize Base and Solvent:
-
Rationale: The choice of base and solvent critically influences the formation of the active boronate species required for transmetalation.
-
Recommendations:
-
Base: Use a strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ to facilitate the formation of the more reactive 'ate' complex.[5]
-
Solvent: Aprotic polar solvents are generally best. A mixture of dioxane/water or toluene/water (e.g., 4:1 or 5:1) is common.[8][13] While water can cause protodeborylation, a small, controlled amount is often essential to solubilize the base and facilitate the formation of the active boronate. Finding the optimal balance is key.
-
-
-
Strategy 3: Increase Temperature:
-
Rationale: As with most kinetically slow reactions, increasing the thermal energy can help overcome the activation barrier.
-
Action: Gradually increase the reaction temperature, monitoring for any increase in side product formation. Typical temperatures for difficult couplings range from 80 °C to 110 °C.
-
Data & Condition Summary
The table below summarizes recommended starting points for optimizing the Suzuki coupling of this compound.
| Parameter | Recommendation | Rationale & Citation |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, or a Buchwald Precatalyst (e.g., SPhos-Pd-G3) | Buchwald precatalysts are often highly active and reliable for challenging substrates.[12] |
| Ligand | SPhos , XPhos, RuPhos | Bulky, electron-rich ligands accelerate rate-limiting transmetalation and reductive elimination steps.[11][12] |
| Base | K₃PO₄ , Cs₂CO₃, KF | Strong, non-nucleophilic bases promote formation of the active boronate species without providing excess water.[4][5] |
| Solvent | Toluene/H₂O (5:1), Dioxane/H₂O (5:1), or anhydrous THF | Aprotic solvents are preferred. A small amount of water is often required but must be carefully controlled to avoid protodeborylation.[8] |
| Atmosphere | Strictly Inert (Argon or N₂) | Essential to prevent oxygen-mediated homocoupling and catalyst degradation.[9] |
| Additives | KCOOH (Potassium Formate) | Can be added to suppress homocoupling by scavenging Pd(II) species.[9] |
Experimental Protocols
Experimental Protocol 1: General Optimized Suzuki Coupling
This protocol provides a robust starting point for coupling this compound with a generic aryl bromide partner.
-
Preparation: To a flame-dried Schlenk flask, add this compound (1.2 equiv.), the aryl halide coupling partner (1.0 equiv.), and K₃PO₄ (3.0 equiv., pre-dried).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with Argon or Nitrogen three times.
-
Solvent Addition: Add degassed solvent (e.g., Toluene/Water 5:1) via cannula or syringe.
-
Catalyst Addition: In a separate vial under inert gas, pre-mix the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4.4 mol%). Dissolve this mixture in a small amount of degassed solvent and add it to the main reaction flask.
-
Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Experimental Protocol 2: Protection via Diethanolamine Adduct Formation
This protocol converts the boronic acid into a more stable, crystalline adduct that is less prone to protodeborylation.[7][14]
-
Dissolution: In a vial with a stir bar, dissolve the this compound (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.[14]
-
Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.[14]
-
Precipitation: You may observe the initial solid dissolving completely, followed by the formation of a new, white precipitate.[7]
-
Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the white solid product by vacuum filtration.[14]
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum.
-
Usage: This stable diethanolamine adduct can now be used directly in the Suzuki coupling protocol (Protocol 1) in place of the free boronic acid. Protic solvents in the Suzuki reaction will facilitate the in-situ release of the boronic acid.[7]
References
-
Zhang, C., Huang, J., Trudell, M. L., & Nolan, S. P. (1999). Palladium-Imidazol-2-ylidene Complexes: Efficient Catalysts for Suzuki Cross-Coupling of Aryl Chlorides with Arylboronic Acids. The Journal of Organic Chemistry, 64(11), 3804–3805. [Link]
-
Adamo, C., Amatore, C., Ciofini, I., Jutand, A., & Lakmini, H. (2006). Mechanism of the Suzuki−Miyaura Homocoupling of Boronic Acids Catalyzed by Palladium(0) and Oxidants. Journal of the American Chemical Society, 128(21), 6829–6836. [Link]
-
Cox, P. A., Reid, M., & Leach, A. G. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. The Journal of Organic Chemistry, 82(18), 9463–9478. [Link]
-
Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Suzuki Reaction. (2024). ChemOrgChem - YouTube. [Link]
-
IUPAC. (2011). Table of Functional Group Priorities for Nomenclature. Master Organic Chemistry. [Link]
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
-
Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. Organic & Biomolecular Chemistry, 15(27), 5729-5734. [Link]
-
Pérez-Temprano, M. H., Casares, J. A., & Espinet, P. (2012). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Angewandte Chemie International Edition, 51(15), 3648-3651. [Link]
-
Reddit discussion on troubleshooting Suzuki coupling. (2021). r/Chempros. [Link]
-
Cernak, T. A., Dykstra, K. D., & Wallace, D. J. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 10(5), 952–955. [Link]
-
Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626–3631. [Link]
-
Wolfe, J. P., & Buchwald, S. L. (2000). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 122(35), 8550-8551. [Link]
-
Lloyd-Jones, G. C., & Ball, L. T. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17367–17384. [Link]
-
Reddit discussion on Suzuki coupling byproducts. (2025). r/chemhelp. [Link]
-
Stanek, V., & Kilb, W. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2236–2243. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Journal of the American Chemical Society, 130(49), 16484–16485. [Link]
-
ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acids. [Link]
-
Leadbeater, N. E., & Marco, M. (2003). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry, 7(7), 747-776. [Link]
-
ResearchGate. (2019). How does fluorinated boronic acids influences the Suzuki coupling reactions?. [Link]
-
ResearchGate. (2025). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. [Link]
-
Ortiz, A., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14, 25860-25864. [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
-
Amatore, C., et al. (2007). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A, 111(49), 12518–12528. [Link]
-
Al-Faiyz, Y. S. S., et al. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry - A European Journal, 23(50), 12290-12301. [Link]
Sources
- 1. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
preventing protodeboronation of 4-Bromo-2-fluoro-3-formylphenylboronic acid
Welcome to the technical support center for advanced organoboron reagents. This guide is designed for researchers, medicinal chemists, and process development scientists utilizing 4-Bromo-2-fluoro-3-formylphenylboronic acid. This highly functionalized building block is a valuable precursor, but its electron-deficient nature makes it particularly susceptible to a common failure mode: protodeboronation.
This document provides direct, experience-driven answers to the challenges you may encounter. We will move from immediate troubleshooting to a deeper exploration of the underlying chemical principles to empower you to design robust and successful experiments.
Part 1: Troubleshooting Guide
This section is formatted for rapid problem-solving during your experiments.
Question: My Suzuki-Miyaura reaction yield is low, and my mass spectrometry and NMR analyses show a significant amount of 1-bromo-3-fluoro-2-formylbenzene as a byproduct. What is happening?
Answer: You are observing the classic signature of protodeboronation. This is an undesired side reaction where the C–B bond of your boronic acid is cleaved and replaced with a C–H bond, effectively destroying your nucleophilic partner.[1][2] The multiple electron-withdrawing groups (bromo, fluoro, and formyl) on your specific arylboronic acid make the carbon atom attached to the boron highly electrophilic and thus more susceptible to this decomposition pathway, especially under the basic conditions required for most cross-coupling reactions.[3][4][5]
Question: How can I fix this? What parameters should I adjust first?
Answer: A systematic approach is crucial. The goal is to find conditions where the rate of the desired cross-coupling reaction far exceeds the rate of protodeboronation. We recommend optimizing in the order presented in the table below, as the choice of base and temperature often has the most significant impact.
Table 1: Key Parameter Optimization to Mitigate Protodeboronation
| Parameter | Recommended Action & Rationale | Starting Protocol Example |
| Base | Switch to a weaker, non-hydroxide base. Strong bases (e.g., NaOH, KOH, Cs₂CO₃) significantly accelerate protodeboronation by promoting the formation of the reactive tetrahedral boronate anion ([ArB(OH)₃]⁻).[6][7] Weaker bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or organic bases like triethylamine (TEA) can be effective while minimizing decomposition. Anhydrous conditions using K₃PO₄ are often very effective.[8] | Replace 2M aq. Cs₂CO₃ with 3 equivalents of solid, anhydrous K₃PO₄. |
| Temperature | Lower the reaction temperature. Protodeboronation, like most decomposition pathways, is accelerated at higher temperatures.[9] Many modern Pd catalysts are highly active at lower temperatures (40–80 °C). If your initial screen is at 100-110 °C, reducing the temperature is a critical first step. | Decrease reaction temperature from 100 °C to 70 °C and monitor for progress over a longer period. |
| Solvent | Use an anhydrous or aprotic polar solvent. While some water is often necessary for Suzuki couplings, excess water provides a proton source for protodeboronation.[1] Using solvents like anhydrous dioxane, 2-MeTHF, or DMF with minimal water can suppress the side reaction.[8] | Use anhydrous dioxane with a carefully controlled, minimal amount of water (e.g., 2-5% v/v if required by the base) or switch to a completely anhydrous system (e.g., K₃PO₄ in 2-MeTHF). |
| Catalyst & Ligand | Increase catalyst efficiency and speed. A faster catalytic cycle means the boronic acid has less time to decompose. Use a high-activity palladium pre-catalyst with a bulky, electron-rich phosphine ligand (e.g., a Buchwald-type ligand like XPhos or SPhos).[8] These ligands promote rapid oxidative addition and reductive elimination, accelerating the productive reaction.[10][11] Be aware, however, that some bulky ligands can paradoxically promote Pd-catalyzed protodeboronation under certain conditions, so screening may be necessary.[12] | Use a G3 or G4 Pd pre-catalyst (e.g., XPhos Pd G3) at 1-2 mol % loading. |
| Reagent Form | Convert the boronic acid to a more stable derivative. If optimization fails, consider converting the boronic acid to a boronate ester (e.g., pinacol ester) or a potassium aryltrifluoroborate salt. These derivatives act as "slow-release" sources of the boronic acid under reaction conditions, keeping the instantaneous concentration of the unstable free acid low.[1][10] MIDA boronates are another excellent option for highly unstable substrates.[1] | React this compound with pinacol to form the boronate ester before use in the coupling reaction. |
Part 2: Scientific FAQs & In-Depth Protocols
This section provides a deeper understanding of the chemistry and offers detailed procedural guidance.
FAQ 1: What is the detailed mechanism of protodeboronation?
Protodeboronation can occur under both acidic and basic conditions, but the base-catalyzed pathway is the most relevant and problematic for Suzuki-Miyaura coupling.[1]
The process begins with the boronic acid (a Lewis acid) in equilibrium with its hydrated, tetrahedral boronate anion form in the presence of a base (like hydroxide).[6] This boronate species is more electron-rich and significantly more reactive. The subsequent, often rate-limiting step, involves the cleavage of the C–B bond via protonolysis, where a proton source (typically water in the reaction mixture) protonates the carbon atom at the ipso-position.[3][7] For highly electron-deficient systems, an alternative mechanism involving the liberation of a transient aryl anion has been identified.[3][4]
Caption: Base-catalyzed protodeboronation pathway.
FAQ 2: Why is this specific boronic acid, this compound, so particularly unstable?
The instability arises from a confluence of electronic effects. The aromatic ring is substituted with three powerful electron-withdrawing groups (EWGs):
-
-Br (Inductive): Withdraws electron density through the sigma framework.
-
-F (Inductive): A highly electronegative atom that strongly pulls electron density. While it has a +M (mesomeric) effect, its inductive (-I) effect dominates, especially from the ortho position.[13]
-
-CHO (Inductive & Resonance): The formyl group is a classic EWG, withdrawing density through both induction and resonance, further destabilizing the C–B bond.[14][15]
This extreme electron deficiency makes the ipso-carbon (the one bonded to boron) highly susceptible to nucleophilic attack by hydroxide and subsequent protonation, dramatically increasing the rate of protodeboronation compared to electron-rich or even simple phenylboronic acid.[4][16]
FAQ 3: Can you provide a robust, step-by-step starting protocol for a Suzuki-Miyaura coupling designed to suppress protodeboronation?
Certainly. This protocol incorporates several of the mitigation strategies discussed above. It is designed as a starting point for your specific aryl halide.
Protocol: Low-Temperature, Anhydrous Suzuki-Miyaura Coupling
-
Reagent Preparation & Inertion:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add your aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and anhydrous, powdered potassium phosphate (K₃PO₄, 3.0 equiv).
-
Seal the vial with a septum cap.
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times. This is critical to prevent oxidative side reactions.
-
-
Solvent & Catalyst Addition:
-
Through the septum, add anhydrous solvent (e.g., 2-MeTHF or Dioxane) to achieve a concentration of ~0.1 M with respect to the aryl halide.
-
In a separate vial under inert gas, prepare a stock solution of the palladium pre-catalyst and ligand if not using an integrated pre-catalyst.
-
Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol %) to the reaction vial via syringe as a solid or as a solution in the reaction solvent.
-
-
Reaction Execution:
-
Place the sealed vial in a pre-heated reaction block or oil bath set to 60–70 °C.
-
Stir the reaction vigorously.
-
Monitor the reaction progress by taking small aliquots via syringe and analyzing by LC-MS or TLC. Check for the formation of your desired product and the protodeboronated byproduct.
-
-
Workup & Analysis:
-
Once the reaction is complete (or has stalled), cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Filter through a pad of celite to remove palladium residues.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR and LC-MS to determine the ratio of desired product to the protodeboronated byproduct. This ratio will guide any further optimization.
-
Caption: Experimental workflow for Suzuki coupling optimization.
FAQ 4: Are there any additives that can help stabilize my boronic acid?
While not a primary strategy, the use of additives has been explored. For instance, fluoride ions can coordinate to the empty p-orbital of the boron atom, forming a more stable tetra-coordinate species that can be less prone to decomposition in certain contexts.[17][18][19] However, this can also affect reactivity in the catalytic cycle. A more robust and widely accepted strategy is not to add stabilizers to the free boronic acid, but rather to use a more stable derivative form, such as a boronate ester or trifluoroborate salt, as discussed previously.[1][10]
References
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]
-
Zhang, L., & Wu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. Available at: [Link]
-
Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. Available at: [Link]
-
Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. CORE. Available at: [Link]
-
Wikipedia. (n.d.). Protodeboronation. Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]
-
Klíma, K., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. Available at: [Link]
-
Zhu, L., et al. (2009). Fluoride Protects Boronic Acids in the copper(I)-mediated Click Reaction. Chemical Communications. Available at: [Link]
-
Klíma, K., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ACS Publications. Available at: [Link]
-
Zhu, L., et al. (2009). Fluoride protects boronic acids in the copper(i)-mediated click reaction. RSC Publishing. Available at: [Link]
-
Nascene, D. R., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. Available at: [Link]
-
Klíma, K., et al. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Europe PMC. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Knapp, D. M., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]
-
Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki? Reddit. Available at: [Link]
-
Nascene, D. R., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PMC - NIH. Available at: [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. ResearchGate. Available at: [Link]
-
Bak, J., et al. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. Available at: [Link]
-
Sporzyński, A., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules. Available at: [Link]
-
Sporzyński, A., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. MDPI. Available at: [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Binding of fluoride to the vacant p-orbital on the boronic ester... ResearchGate. Available at: [Link]
-
Chen, P., et al. (2020). Suppressing Protodeboronation in Cu-Mediated ¹⁸F/¹⁹F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Chemistry – A European Journal. Available at: [Link]
-
van der Velden, J. L. J., et al. (2023). Near-Quantitative Formation of Imines in Water with Allosteric Control. Journal of the American Chemical Society. Available at: [Link]
-
Wikipedia. (n.d.). Phenylboronic acid. Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 17. Fluoride protects boronic acids in the copper(I)-mediated click reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Fluoride protects boronic acids in the copper(i)-mediated click reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Yields for 4-Bromo-2-fluoro-3-formylphenylboronic Acid Reactions
Welcome to the technical support center dedicated to maximizing the success of your reactions involving 4-Bromo-2-fluoro-3-formylphenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their synthetic endeavors. Here, we will delve into the nuances of optimizing reaction yields, troubleshooting common challenges, and understanding the chemical principles that govern the reactivity of this sterically hindered and electronically complex building block.
Introduction: Understanding the Reactivity of this compound
This compound is a valuable synthetic intermediate, particularly in the construction of complex biaryl structures through Suzuki-Miyaura cross-coupling reactions. However, its unique substitution pattern presents specific challenges that can impact reaction efficiency and yield. The presence of an ortho-fluoro group and an ortho-formyl group to the boronic acid moiety introduces both steric hindrance and electronic effects that must be carefully considered when designing a synthetic protocol.
The electron-withdrawing nature of the formyl and fluoro groups can influence the transmetalation step of the Suzuki-Miyaura catalytic cycle.[1][2] Furthermore, the ortho-formyl group can potentially coordinate with the palladium catalyst, altering its reactivity. This guide will provide you with the necessary insights and practical advice to navigate these challenges and achieve optimal results in your laboratory.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with this compound and provides actionable solutions.
| Issue | Potential Causes | Recommended Solutions & Explanations |
| Low to No Product Formation | 1. Inefficient Catalyst System: The steric hindrance from the ortho-substituents can impede the oxidative addition and reductive elimination steps.[3] 2. Inappropriate Base: The choice of base is critical for the activation of the boronic acid for transmetalation.[4][5] 3. Low Reaction Temperature: Insufficient thermal energy may not overcome the activation barrier for the reaction. | 1. Catalyst Selection: Employ bulky, electron-rich phosphine ligands such as Buchwald's SPhos, XPhos, or RuPhos, often as pre-formed palladium G2, G3, or G4 precatalysts.[3][6] These ligands promote the formation of the active catalytic species and facilitate the challenging steps of the catalytic cycle. Increasing catalyst loading to 2-5 mol% may also be beneficial for particularly difficult couplings.[3] 2. Base Optimization: Use a moderately strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. These bases are effective in promoting the formation of the boronate anion required for transmetalation without causing significant degradation of the starting material.[3][7] 3. Temperature Adjustment: For challenging couplings, higher temperatures (80-110 °C) are often necessary to drive the reaction to completion.[8] |
| Significant Protodeboronation | 1. Presence of Water: Water can facilitate the protonolysis of the C-B bond, leading to the formation of 3-bromo-2-fluorobenzaldehyde.[9][10] 2. Prolonged Reaction Times at High Temperatures: Extended heating can increase the rate of this undesired side reaction.[10] 3. Substrate Instability: Electron-deficient arylboronic acids are more susceptible to protodeboronation.[10][11][12] | 1. Anhydrous Conditions: Use anhydrous solvents and reagents. Degassing the solvent is crucial to remove dissolved oxygen and water. Consider using boronic esters (e.g., pinacol ester) which can exhibit greater stability and slower release of the boronic acid.[11] 2. Reaction Monitoring: Closely monitor the reaction progress by TLC, LC-MS, or GC-MS and stop the reaction once the starting material is consumed to avoid prolonged heating. 3. Rapid Catalyst Systems: Employ highly active catalyst systems that promote rapid coupling, thereby outcompeting the slower protodeboronation pathway.[12] |
| Formation of Homocoupling Byproduct | 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid to form a symmetrical biaryl impurity.[5] 2. Use of Pd(II) Precatalysts: Some Pd(II) sources can induce homocoupling during their reduction to the active Pd(0) species.[5] | 1. Thorough Degassing: Rigorously degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for an extended period (e.g., 20-30 minutes). Maintain a positive pressure of inert gas throughout the reaction. 2. Catalyst Choice: Utilize Pd(0) sources like Pd(PPh₃)₄ or well-defined Pd(0) precatalysts to minimize side reactions associated with the in situ reduction of Pd(II) salts.[5][6] |
| Difficulty in Product Purification | 1. Co-elution with Starting Materials or Byproducts: Similar polarities of the desired product and impurities can make chromatographic separation challenging. 2. Residual Palladium: Traces of the palladium catalyst can contaminate the final product. | 1. Purification Strategy: If the product is a solid, recrystallization can be an effective purification method. For column chromatography, a careful selection of the eluent system is necessary. Sometimes, converting the boronic acid to its boronate ester can alter its polarity, aiding in separation.[13] A wash with a mild aqueous base can remove unreacted boronic acid.[14] 2. Palladium Removal: After the reaction, consider washing the organic layer with an aqueous solution of a scavenger like thiourea or L-cysteine to remove residual palladium. Commercial scavengers are also available. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst system for Suzuki-Miyaura coupling with this compound?
A1: For sterically hindered and electronically challenging substrates like this, a highly active catalyst system is recommended. Buchwald-type ligands, such as SPhos or XPhos, paired with a palladium source like Pd₂(dba)₃ or a pre-formed palladacycle (e.g., XPhos Pd G3), are excellent starting points.[3][6] These systems are designed to facilitate difficult couplings by promoting both oxidative addition and reductive elimination.
Q2: Which base and solvent combination is most effective?
A2: A common and effective combination is potassium phosphate (K₃PO₄) as the base in a solvent system of dioxane and water (typically in a 4:1 to 10:1 ratio).[3][8] Other suitable solvents include toluene or THF with an aqueous base.[7] The presence of some water is often necessary to facilitate the dissolution of the base and the transmetalation step, but an excess should be avoided to minimize protodeboronation.[10][15]
Q3: How can I minimize the risk of protodeboronation?
A3: Protodeboronation is a common side reaction, especially with electron-deficient boronic acids.[9][10] To mitigate this, ensure your reaction is performed under strictly anhydrous and oxygen-free conditions. Use freshly distilled and degassed solvents. Employing a highly active catalyst that promotes a fast reaction rate can also help, as the desired cross-coupling will outpace the undesired protodeboronation.[12] In some cases, converting the boronic acid to a more stable boronate ester (e.g., a pinacol or MIDA ester) can be a successful strategy.[11]
Q4: My reaction is sluggish. What can I do to improve the reaction rate?
A4: If your reaction is slow, consider increasing the reaction temperature, typically to the reflux temperature of the solvent (e.g., ~100 °C for dioxane).[8] You can also try increasing the catalyst loading from 1-2 mol% to 3-5 mol%.[3] Ensure your reagents are pure, as impurities can inhibit the catalyst.
Q5: The ortho-formyl group seems to be causing issues. Are there any specific considerations for this functional group?
A5: The aldehyde functionality is generally tolerant of Suzuki-Miyaura conditions. However, under strongly basic conditions or with certain nucleophiles, side reactions at the formyl group could occur. Using a moderate base like K₃PO₄ or K₂CO₃ is advisable.[3][16] If you suspect the formyl group is interfering, you could protect it as an acetal, perform the coupling, and then deprotect it, although this adds extra steps to your synthesis.
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of specific parameters may be necessary for your particular substrate.
Reagents and Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)[3]
-
Potassium phosphate (K₃PO₄), finely powdered (3.0 equivalents)[3]
-
Anhydrous 1,4-dioxane
-
Degassed deionized water
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and finely powdered K₃PO₄ (3.0 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (2 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio to achieve a final concentration of ~0.1 M with respect to the aryl halide) via syringe.
-
Reaction: Place the vessel in a preheated oil bath or heating block at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 2-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).[8]
Visualizing the Process
To better understand the key steps and decision-making processes, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a troubleshooting workflow.
Caption: A decision-making workflow for troubleshooting low-yield reactions.
References
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]
-
Wikipedia. Protodeboronation. Available from: [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. Available from: [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Suzuki-Miyaura Coupling: Tips for Efficient C-C Bond Formation. Available from: [Link]
-
Ser, C.-T., Hao, H., Pablo-García, S., Jorner, K., Li, S., Pollice, R., & Aspuru-Guzik, A. (2022). Bulky ligands promote palladium-catalyzed protodeboronation. The Matter Blotter. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Organometallics. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023). Available from: [Link]
-
ResearchGate. Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Available from: [Link]
-
Said, N. R., & Soh, S. K. C. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Reusable Magnetic Supported Palladium(II)-N2O2 Catalyst. Malaysian Journal of Chemistry, 24(2), 85-94. Available from: [Link]
-
Tetrahedron Letters. Formyl group activation of bromopyrrole esters for Suzuki Cross-Coupling reactions. (2007). Available from: [Link]
-
ACS Publications. Development of Organic Transformations Based on Protodeboronation. (2016). Available from: [Link]
-
ResearchGate. Protodeboronation and its application in synthesis. Available from: [Link]
-
National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: [Link]
-
Suzuki, A. (1991). Organoborane coupling reactions (Suzuki coupling). Pure and Applied Chemistry, 63(3), 419-422. Available from: [Link]
-
Wikipedia. 4-Formylphenylboronic acid. Available from: [Link]
-
PubChem. 3-Formylphenylboronic acid. Available from: [Link]
-
MDPI. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. (2018). Available from: [Link]
-
ResearchGate. Suzuki cross-coupling of 4a–f, h with arylboronic acids. Reagents and... Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
ResearchGate. How to purify boronic acids/boronate esters?. (2016). Available from: [Link]
- Google Patents. US6420597B2 - Process for preparing highly pure formylphenylboronic acids.
-
Reddit. Struggling with Suzuki Reaction : r/Chempros. (2024). Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Available from: [Link]
-
National Institutes of Health. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). Available from: [Link]
-
ACS Omega. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. (2018). Available from: [Link]
-
University of Pittsburgh. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Available from: [Link]
-
Organic Letters. Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic, Aryl, Heteroaryl, and Vinyl Coupling Partners. (2007). Available from: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. aspuru.substack.com [aspuru.substack.com]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Navigating Steric Hindrance from Ortho-Fluoro Groups in Cross-Coupling Reactions
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the unique challenges posed by ortho-fluoro substituents in transition metal-catalyzed cross-coupling reactions. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to solve even the most stubborn coupling issues.
Troubleshooting Guide: Problem-Oriented Solutions
This section is designed to address specific experimental failures in a direct, question-and-answer format.
Q1: My Suzuki-Miyaura coupling with an ortho-fluoroaryl halide is failing or giving low yields. I'm using a standard catalyst like Pd(PPh₃)₄. What's going wrong and what should be my first step?
A1: Root Cause & Immediate Action
The primary issue is almost certainly an inadequate catalyst system. The steric and electronic environment created by an ortho-fluoro group is highly demanding and renders standard catalysts like Pd(PPh₃)₄ ineffective. The catalytic cycle stalls at two key, sterically sensitive steps: oxidative addition and reductive elimination.[1][2]
Your first and most critical action is to switch to a catalyst system featuring a bulky, electron-rich ligand . These ligands are designed to address the specific challenges of hindered substrates.
-
Causality: These advanced ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated palladium(0) species. This is essential for the palladium to approach and insert into the sterically shielded carbon-halogen bond (oxidative addition). Furthermore, the steric bulk on the ligand forces the coupling partners together in the final reductive elimination step, preventing catalyst decomposition and promoting product formation.[1][3]
-
Recommended Ligand Classes:
-
Buchwald-type Biaryl Phosphines: These are the gold standard for sterically demanding couplings. Ligands such as SPhos, XPhos, and RuPhos are excellent starting points.[1][4][5]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are powerful sigma-donors and can be highly effective, even for forming tetra-ortho-substituted biaryls.[1][6][7]
-
Specialized Ligands: For exceptionally challenging couplings, consider highly specialized ligands like AntPhos or BI-DIME, which have demonstrated success with unprecedented levels of steric hindrance.[8][9]
-
Q2: I've switched to XPhos with a Pd(OAc)₂ precatalyst, but my yield is still poor. What are the next parameters to optimize?
A2: Systematic Optimization Beyond the Ligand
With a suitable ligand in place, the next step is to fine-tune the reaction environment. The base, solvent, and temperature play crucial, synergistic roles.
-
Base Selection: The base's role is to activate the boronic acid for the transmetalation step. For hindered systems, this step can be sluggish.
-
Moderate Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often highly effective and should be the first choice.[1][10] The presence of a small amount of water can sometimes be beneficial with these bases.[1]
-
Stronger Bases: If the reaction remains stalled, a stronger, non-nucleophilic base like potassium tert-butoxide (KOtBu) may be necessary to drive the reaction forward.[1]
-
-
Solvent Choice: The solvent influences catalyst solubility, stability, and reactivity.
-
Aprotic Polar Solvents: Toluene and dioxane are the most common and effective solvents for these reactions.[10] They are generally used with a small amount of water (e.g., 10:1 ratio) when using carbonate or phosphate bases.[4]
-
Other Options: In some cases, solvents like NMP or DMF can be effective, but they are more difficult to degas and can sometimes interfere with the catalyst.[10]
-
-
Temperature: Sterically hindered reactions often have a higher activation energy.[10]
-
Actionable Step: Gradually increase the reaction temperature. While many modern catalysts can operate at room temperature for simple substrates, hindered couplings often require heating between 80–110 °C to achieve a reasonable reaction rate.[4] Monitor for potential catalyst decomposition (e.g., formation of palladium black) at higher temperatures.
-
Optimization Workflow for a Stalled Suzuki Coupling
Caption: Troubleshooting decision tree for Suzuki couplings.
Q3: My Buchwald-Hartwig amination of an ortho-fluoroaryl chloride is sluggish. Can I apply the same principles from Suzuki coupling?
A3: Similar Principles, Different Specifics
Yes, the core principle of using bulky, electron-rich ligands to overcome steric hindrance is directly applicable to Buchwald-Hartwig amination.[11] However, the specifics of the base and sometimes the ligand choice differ.
-
Ligand Choice: While Buchwald-type ligands are still excellent, bidentate phosphine ligands like BINAP or DPPF can also be very effective for amination reactions.[10] For particularly challenging couplings with bulky amines, specialized ligands have been developed.[12][13]
-
Base Requirement: Buchwald-Hartwig amination typically requires a strong, non-nucleophilic base to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[10] Weaker bases like K₂CO₃ are generally insufficient.
Q4: I'm observing significant protodeboronation of my boronic acid in a Suzuki reaction. How can I prevent this common side reaction?
A4: Protecting Your Coupling Partner
Protodeboronation, the cleavage of the C-B bond by a proton source, is a major competing pathway, especially with electron-rich boronic acids or under harsh (high temperature, strong base) conditions.[2]
-
Milder Conditions: The first line of defense is to use the mildest conditions possible. Use weaker bases like K₂CO₃ or Cs₂CO₃ instead of hydroxides, and avoid unnecessarily high temperatures.[2]
-
Anhydrous Conditions: While some protocols benefit from a small amount of water, excess water can promote protodeboronation. Ensure your solvents are properly dried if this side reaction is dominant.
-
Boronic Acid Adducts: For particularly sensitive boronic acids, converting them to a more stable form can be highly effective. The diethanolamine adduct is a simple-to-prepare, stable solid that can be used directly in the coupling reaction, often suppressing protodeboronation.[4]
Frequently Asked Questions (FAQs)
Q1: Why is the ortho-fluoro group so challenging? Isn't fluorine a small atom?
While fluorine has a small van der Waals radius, its high electronegativity creates a powerful dipole and a highly polarized, strong C-F bond. This has a dual effect:
-
Electronic Repulsion: The electron-rich nature of the fluorine can create repulsive interactions with the electron-rich metal center during the catalytic cycle, destabilizing key transition states.
-
Thermodynamic and Kinetic Effects: The "ortho fluorine effect" describes how the fluorine substituent thermodynamically favors C-H bond activation at the position ortho to it, which can lead to unexpected side reactions or catalyst inhibition in cross-coupling.[14][15] This electronic influence, combined with its undeniable (though small) steric presence, creates a uniquely challenging environment for the catalyst.
Q2: What is the mechanistic role of bulky ligands in overcoming steric hindrance?
Bulky, electron-rich ligands are crucial for two main reasons related to the catalytic cycle:
-
Promoting the Active Catalyst: They stabilize a monoligated, 14-electron Pd(0)L species. This coordinatively unsaturated complex is far more reactive in the oxidative addition step than the more stable, multi-ligated species formed with smaller ligands like PPh₃.[3]
-
Accelerating Reductive Elimination: The steric bulk creates crowding around the palladium center after transmetalation. This steric pressure forces the two coupling partners (e.g., the aryl group and the boronate-derived group) to be eliminated as the final product, regenerating the active Pd(0) catalyst and accelerating catalyst turnover.[1][3]
Key Catalytic Steps Affected by Ortho-Hindrance
Caption: Simplified catalytic cycle highlighting hindered steps.
Q3: Which palladium precatalyst should I use?
The choice of precatalyst mainly affects convenience and air stability.
-
Traditional Sources: Pd(OAc)₂ and Pd₂(dba)₃ are common and cost-effective but require the addition of the separate ligand and are more sensitive to air.
-
Modern Precatalysts: Buchwald's "G3" and "G4" precatalysts (e.g., XPhos Pd G3) are highly recommended. These are air-stable solids that come with the ligand already coordinated to the palladium in a 1:1 ratio. They are easy to handle and provide more consistent results by generating the active Pd(0) species reliably.[4]
Data & Recommended Conditions
The selection of catalyst, base, and solvent is highly substrate-dependent. The following table provides validated starting points for common coupling reactions involving ortho-fluoroaryl halides.
| Coupling Type | Recommended Ligand(s) | Recommended Base(s) | Typical Solvent(s) | Temp. (°C) |
| Suzuki-Miyaura | XPhos, SPhos, RuPhos[1][4] | K₃PO₄, Cs₂CO₃[1][10] | Toluene/H₂O, Dioxane/H₂O | 80 - 110 |
| Buchwald-Hartwig | RuPhos, BrettPhos, BINAP[10][13] | NaOtBu, KOtBu | Toluene, Dioxane | 80 - 110 |
| Sonogashira (Cu-free) | SPhos, XPhos | Cs₂CO₃, K₂CO₃ | Dioxane, THF | 50 - 100 |
| C-H Activation | (Varies widely) | (Often uses an oxidant) | (Varies widely) | (Varies) |
Experimental Protocol: General Procedure for a Sterically Hindered Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of an ortho-fluoroaryl bromide with an arylboronic acid.
1. Reagent Preparation:
-
To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the ortho-fluoroaryl bromide (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).
2. Catalyst Addition:
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 1–3 mol%) and any additional ligand if required. For precatalysts, no extra ligand is needed.
3. Inert Atmosphere:
-
Seal the vessel with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.[4]
4. Solvent Addition:
-
Through the septum, add the degassed solvent system (e.g., Toluene/H₂O 10:1) via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.[4]
5. Reaction:
-
Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).
6. Monitoring & Workup:
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
7. Purification:
-
Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.
References
- Technical Support Center: Suzuki Coupling with Sterically Hindered Substrates - Benchchem.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem.
- Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes - NIH.
- Managing steric hindrance in reactions involving 2'-Iodo-2-(2-methoxyphenyl)acetophenone - Benchchem.
-
Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available from: [Link]
-
Yin, J., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemistry. Available from: [Link]
-
La-Venia, A., et al. (2024). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. Chemical Reviews. Available from: [Link]
-
Yin, J., & Buchwald, S. L. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Angewandte Chemie International Edition. Available from: [Link]
- Applications of transition metal-catalyzed ortho-fluorine-directed C-H functionalization of (poly)fluoroarenes in organic synthe - White Rose Research Online.
- Technical Support Center: Troubleshooting Failed Cross-Coupling Reactions with Substituted Bromobenzoates - Benchchem.
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. Available from: [Link]
-
Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis - PMC - PubMed Central. Available from: [Link]
-
Coupling of ortho-substituted aryl chlorides with bulky amides - RSC Publishing. Available from: [Link]
-
Ligand design for cross-couplings: phosphines - YouTube. Available from: [Link]
-
Song, C., et al. (2005). Palladium catalyzed Suzuki-Miyaura coupling with aryl chlorides using a bulky phenanthryl N-heterocyclic carbene ligand. Tetrahedron. Available from: [Link]
- Technical Support Center: Overcoming Steric Hindrance in Suzuki Coupling of Ortho-Substituted Aryl Bromides - Benchchem.
-
Buchwald–Hartwig amination - Wikipedia. Available from: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium catalyzed Suzuki-Miyaura coupling with aryl chlorides using a bulky phenanthryl N-heterocyclic carbene ligand [organic-chemistry.org]
- 8. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Coupling of ortho-substituted aryl chlorides with bulky amides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Catalyst Poisoning in Reactions with 4-Bromo-2-fluoro-3-formylphenylboronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and FAQs for addressing catalyst poisoning and related challenges encountered during cross-coupling reactions involving 4-Bromo-2-fluoro-3-formylphenylboronic acid. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you to diagnose and solve complex reaction issues.
Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses the most common initial queries and provides a rapid diagnostic framework.
Q1: My Suzuki-Miyaura reaction with this compound has stalled or is giving a very low yield. What are the most likely culprits?
Low conversion or reaction failure with this substrate typically stems from two primary issues:
-
Catalyst Deactivation (Poisoning): The active Pd(0) catalyst is rendered inactive. This can be indicated by the formation of a black precipitate (palladium black), which is a common sign of catalyst aggregation.[1] Deactivation can be caused by impurities or inherent instability under the reaction conditions.
-
Substrate Degradation: The boronic acid itself is consumed by a non-productive side reaction before it can participate in the cross-coupling cycle. The most common degradation pathway for arylboronic acids is protodeboronation , where the C-B bond is cleaved, replacing the boronic acid group with a hydrogen atom.[2]
Q2: How can I visually identify catalyst poisoning in my reaction flask?
The most common visual indicator is the formation of palladium black , a finely divided, black precipitate of elemental palladium.[3] This signifies that the soluble, catalytically active Pd(0) complex has aggregated and fallen out of the solution. A healthy, active catalytic reaction should ideally remain as a homogeneous solution (though the presence of a solid inorganic base is normal).
Q3: Could the this compound itself be inhibiting the catalyst?
Yes, this is a critical consideration. The substrate has two features that can interfere with catalysis:
-
The Aldehyde Group: Aldehydes can potentially coordinate to the palladium center. While often compatible, under certain conditions, this interaction can lead to the formation of off-cycle, inactive palladium complexes or even facilitate decarbonylation pathways, especially at higher temperatures.
-
Protodeboronation: This is a significant side reaction that competes with the desired cross-coupling.[4] It is often catalyzed by acidic or basic conditions and the presence of water, leading to the formation of 1-bromo-3-fluoro-2-formylbenzene, which consumes your starting material.[2][5]
Q4: What are the most common external sources of catalyst poisons I should screen for?
Catalyst poisons are substances that strongly bind to the catalyst, blocking its active sites.[6] Even trace amounts can be highly detrimental. Key sources include:
-
Atmospheric Oxygen: Incomplete degassing allows oxygen to oxidize the active Pd(0) catalyst to inactive Pd(II) and can also degrade sensitive phosphine ligands.[1]
-
Impurities in Solvents and Reagents: Sulfur compounds (from thiols, thioethers), halides (in excess), and nitrogen-containing heterocycles are classic poisons.[6][7][8] Always use high-purity, degassed solvents.
-
Contaminants in Starting Materials: The synthesis of the boronic acid or the coupling partner may introduce impurities. For instance, sulfur-containing reagents used in a previous synthetic step can carry over and poison the catalyst.[9]
Part 2: In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Mitigating Catalyst Deactivation
Symptom: The reaction begins (as monitored by TLC or LC-MS) but stalls prematurely, often accompanied by the formation of a black precipitate.
Root Cause Analysis: This points towards the degradation of the active catalyst. The primary mechanisms are:
-
Oxidative Degradation: Oxygen in the reaction vessel irreversibly oxidizes the Pd(0) center and/or the supporting phosphine ligands.
-
Ligand Dissociation & Aggregation: Weakly bound or sterically demanding phosphine ligands can dissociate from the palladium center. These "naked" Pd(0) atoms are highly unstable and rapidly aggregate to form palladium black.[1]
-
Thermal Decomposition: High reaction temperatures can accelerate the degradation of both the catalyst complex and the ligands.[10]
-
Rigorous Degassing (Critical Step):
-
Combine the boronic acid, aryl halide partner, and base in the reaction flask.
-
Seal the flask with a rubber septum.
-
Perform a minimum of three vacuum-backfill cycles with an inert gas (Argon or Nitrogen).
-
Separately sparge the solvent with the inert gas for at least 30 minutes.
-
Add the degassed solvent to the flask via cannula or syringe.
-
Finally, add the palladium catalyst and ligand (or the pre-catalyst) under a positive pressure of inert gas.
-
-
Ligand Selection and Optimization:
-
The stability and activity of the palladium catalyst are dictated by the phosphine ligand.[11] For a sterically hindered and electronically complex substrate like this compound, standard ligands like PPh₃ may be insufficient.
-
Recommendation: Employ bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands promote the crucial oxidative addition step and form stable complexes that resist aggregation.[1]
-
-
Catalyst Loading:
-
While low catalyst loading is ideal, for a challenging reaction, do not hesitate to increase the loading from a standard 1-2 mol% to 5 mol% to achieve a reasonable conversion.[1] Optimization can be performed later.
-
Guide 2: Addressing Substrate-Specific Instability
Symptom A: Your primary byproduct is identified as 1-bromo-3-fluoro-2-formylbenzene (the protodeboronated starting material).
Root Cause Analysis: Protodeboronation is outcompeting the Suzuki-Miyaura coupling. This is often exacerbated by:
-
Excess Water: Water is a proton source for this side reaction.[2]
-
Inappropriate Base: Strong, highly soluble bases can create a high pH environment that accelerates the C-B bond cleavage.[4]
-
Base Selection: Switch from common bases like Na₂CO₃ or K₂CO₃ to a milder, less nucleophilic base. Potassium phosphate (K₃PO₄) is often highly effective in suppressing protodeboronation.[1]
-
Solvent and Water Content: While a small amount of water can sometimes be beneficial for Suzuki couplings, in this case, minimizing it is key.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable rate of cross-coupling. Higher temperatures can accelerate protodeboronation.
Symptom B: The reaction yields a complex mixture of unidentifiable byproducts with poor mass balance.
Root Cause Analysis: The formyl (aldehyde) group is likely participating in side reactions. Potential pathways include:
-
Reduction: If a hydride source is present (e.g., from certain bases or solvent degradation), the aldehyde can be reduced to a benzyl alcohol.
-
Catalyst Inhibition: The aldehyde's oxygen atom can coordinate to the palladium center, potentially forming a stable, off-cycle complex that halts catalysis.[13]
-
Protect the Aldehyde: The most robust solution is to protect the aldehyde group before the cross-coupling reaction.
-
Method: Convert the aldehyde to an acetal (e.g., using ethylene glycol and an acid catalyst). The acetal is stable under the basic conditions of the Suzuki reaction.
-
Deprotection: After the coupling is complete, the aldehyde can be easily regenerated via acidic work-up.[14]
-
-
Milder Reaction Conditions: If protection is not feasible, screen milder conditions. This includes lower temperatures and using a less aggressive base to minimize the potential for side reactions.
Part 3: Visualization & Data Summary
Diagrams
Caption: Troubleshooting workflow for a failing cross-coupling reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. revisiondojo.com [revisiondojo.com]
- 7. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Understanding the chemical state of palladium during the direct NO decomposition – influence of pretreatment environment and reaction temperature - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. nbinno.com [nbinno.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
effect of electron-withdrawing groups on 4-Bromo-2-fluoro-3-formylphenylboronic acid reactivity
Introduction: Navigating the Reactivity of a Challenging Building Block
4-Bromo-2-fluoro-3-formylphenylboronic acid is a highly functionalized aromatic building block with significant potential in the synthesis of complex molecules for pharmaceuticals and materials science. However, its unique substitution pattern presents a distinct set of challenges in palladium-catalyzed cross-coupling reactions, primarily the Suzuki-Miyaura coupling. The molecule possesses three electron-withdrawing groups (EWGs): a bromo leaving group, an ortho-fluoro substituent, and an ortho-formyl group. This electronic configuration creates a dichotomy in reactivity: while the electron-poor nature of the aryl bromide is favorable for the initial oxidative addition step, the same property significantly deactivates the boronic acid for the crucial transmetalation step.[1][2]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles, to help researchers overcome common hurdles and achieve successful outcomes with this versatile yet demanding reagent.
Core Mechanistic Considerations
The key to successfully using this compound lies in understanding the competing electronic effects on the Suzuki-Miyaura catalytic cycle.
-
Oxidative Addition (Favorable): The C-Br bond is activated by the electron-withdrawing fluoro and formyl groups, which facilitates the rate-limiting oxidative addition of the aryl bromide to the Pd(0) catalyst.[3][4]
-
Transmetalation (Unfavorable): This is the most challenging step. The transmetalation rate is highly dependent on the nucleophilicity of the organic group on the boron atom. The strong EWGs reduce the electron density on the carbon atom bound to boron, making it a poor nucleophile. Boronic acids with electron-donating groups are beneficial for this step, while EWGs are unfavorable.[1][5][6] Activation by a base to form the more nucleophilic boronate anion is essential, but even this can be sluggish.[7][8]
-
Protodeboronation (High Risk): Arylboronic acids with strong electron-withdrawing groups are highly susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (e.g., water), replacing the boronic acid group with a hydrogen atom.[9] This is a major pathway for starting material decomposition and yield loss.
Troubleshooting Guide
Question 1: My reaction is stalled or shows very low conversion to the desired product. What is the primary bottleneck?
Answer: The most probable cause is a slow or inhibited transmetalation step . The combined electron-withdrawing effect of the formyl and fluoro groups significantly reduces the nucleophilicity of the arylboronic acid, making it difficult for the organic group to transfer from the activated boronate to the palladium center.
Causality: The catalytic cycle (visualized below) relies on a sequence of steps. If one step, like transmetalation, is significantly slower than the others, it becomes the rate-determining step and the entire cycle slows down, leading to low conversion.
Caption: The Suzuki-Miyaura cycle with the transmetalation step highlighted as the likely bottleneck for electron-deficient boronic acids.
Troubleshooting Steps:
-
Optimize the Base: A stronger base or a different type of base can more effectively generate the reactive boronate species.
-
Standard: K₂CO₃ or Cs₂CO₃ are often used.
-
Alternative: Consider switching to K₃PO₄, which is a stronger base in organic solvents and is highly effective in many challenging Suzuki couplings.[8]
-
Fluoride Source: Powdered KF can be effective as it activates the boronic acid while being milder, which can help if other functional groups are base-sensitive.[7]
-
-
Solvent Selection: The solvent system plays a critical role in solubilizing the base and influencing reaction kinetics.
-
Aqueous Mixtures: Dioxane/water or Toluene/water are common. Water can help solubilize inorganic bases and may facilitate the formation of Pd-OH intermediates that accelerate transmetalation.[5]
-
Anhydrous Conditions: If protodeboronation is a major issue (see Q2), switching to strictly anhydrous conditions (e.g., dry THF, Toluene) with a soluble base like KOt-Bu might be necessary, though this requires careful control.
-
-
Ligand Choice: The ligand on the palladium catalyst is critical. For electron-deficient substrates, standard ligands like PPh₃ are often insufficient. Use bulky, electron-rich phosphine ligands that are known to accelerate both oxidative addition and reductive elimination, and can stabilize the catalytic intermediates.
| Parameter | Recommendation for this compound | Rationale |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ (0.5 - 2 mol%) | Standard Pd(0) or Pd(II) pre-catalysts. |
| Ligand | SPhos, XPhos, or P(t-Bu)₃ (1-1.2 eq. to Pd) | Bulky, electron-rich ligands accelerate the slow transmetalation step.[12] |
| Base | K₃PO₄ (2-3 equivalents) | Strong, effective base for generating the active boronate.[8] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/EtOH/H₂O | Protic co-solvents can aid in base dissolution and accelerate the reaction.[5] |
| Temperature | 80-110 °C | Higher temperatures are often required to overcome the high activation barrier of transmetalation. |
Question 2: My starting boronic acid is being consumed, but I'm not getting the product. I see a significant amount of 2-bromo-6-fluorobenzaldehyde in my crude mixture. What is happening?
Answer: You are observing protodeboronation . This is a very common and often dominant side reaction for arylboronic acids bearing multiple EWGs. The electron-poor nature of the aromatic ring weakens the Carbon-Boron bond, making it susceptible to cleavage by even weak proton sources like water, especially at elevated temperatures.
Troubleshooting Steps:
-
Use Anhydrous Conditions: Meticulously dry your solvent and reagents. Use freshly distilled solvents and flame-dry your glassware. This minimizes the primary proton source.
-
Switch to a Boronic Ester: Convert the boronic acid to its corresponding pinacol ester (a boronate ester). Boronic esters are significantly more stable towards protodeboronation than their acid counterparts.[13] While they can be slightly less reactive, this is often a worthwhile trade-off for stability. The coupling can be performed directly with the ester, which may hydrolyze in situ to the reactive boronate under the basic reaction conditions.[5]
-
Use a Milder Base: A very strong base in the presence of water can create a high concentration of hydroxide, which can facilitate protodeboronation. Using anhydrous KF can be an effective strategy.[7]
-
In Situ Protection: Boronic acids can be complexed with reagents like diethanolamine to form air- and water-stable structures (dioxazaborocanes) that can be used directly in Suzuki reactions with a protic solvent.[13]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. youtube.com [youtube.com]
Technical Support Center: Workup Procedures for Reactions Involving 4-Bromo-2-fluoro-3-formylphenylboronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the workup of reactions involving 4-Bromo-2-fluoro-3-formylphenylboronic acid. The unique substitution pattern of this reagent presents specific challenges in purification and isolation that this guide aims to address with practical, field-proven insights.
I. Troubleshooting Guide
This section is designed to address specific issues that may arise during the workup of reactions, such as the common Suzuki-Miyaura coupling, utilizing this compound.
Issue 1: Low Yield of the Desired Product After Workup
Question: My reaction (e.g., a Suzuki-Miyaura coupling) appears to have gone to completion by TLC or LC-MS, but I'm experiencing significant product loss during the workup. What are the potential causes and solutions?
Answer: Low recovery of the desired product can stem from several factors related to the specific functionalities of this compound.
-
Protodeboronation: The carbon-boron bond can be cleaved under certain conditions, leading to the formation of byproducts.[1] This is a known side reaction for boronic acids, especially under basic conditions used in Suzuki couplings.[1][2] The electron-withdrawing nature of the formyl and fluoro groups on your starting material can influence its susceptibility to protodeboronation.
-
Emulsion Formation During Extraction: The polar nature of the formyl group can lead to the formation of emulsions during aqueous workup, trapping the product in the interfacial layer.
Solutions:
| Potential Cause | Recommended Action | Scientific Rationale |
| Protodeboronation | Minimize exposure to harsh basic conditions during workup. Neutralize the reaction mixture to a pH of ~7 before extraction. | While the Suzuki reaction requires a base to proceed, prolonged exposure, especially at elevated temperatures, can promote protodeboronation.[1] Neutralization halts this undesired side reaction. |
| Emulsion Formation | Add brine (saturated NaCl solution) to the aqueous layer during extraction. | The increased ionic strength of the aqueous phase helps to break up emulsions by reducing the mutual solubility of the organic and aqueous phases. |
| Product Polarity | Use a broader range of extraction solvents. Consider solvents like ethyl acetate, dichloromethane, or a mixture thereof. | The polarity of your coupled product may be significantly different from what is expected. A trial of different solvents can identify the optimal one for efficient extraction. |
Issue 2: Difficulty in Removing Unreacted Boronic Acid and Boronic Acid-Derived Impurities
Question: I am struggling to separate my desired product from unreacted this compound and its byproducts using standard column chromatography. What alternative purification strategies can I employ?
Answer: The polar nature of boronic acids and their byproducts often makes them challenging to separate from polar products by silica gel chromatography.[3][4]
Alternative Purification Techniques:
-
Acid-Base Extraction: Boronic acids are weakly acidic and can be converted to their corresponding boronate salts with a basic wash.[5][6] This significantly increases their water solubility, allowing for their removal from the organic layer containing your product.[7]
-
Protocol:
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.
-
Wash the organic layer with a 1-2 M aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).[7]
-
Separate the organic layer, which should now contain your desired product, free of the boronic acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate.
-
-
-
Diethanolamine Adduct Formation: Boronic acids can form crystalline adducts with diethanolamine, which can then be filtered off.[3][4][8] This method is particularly useful if the boronic acid is not excessively polar.[3][4]
-
Scavenger Resins: Solid-supported scavengers with diol functionalities can selectively bind to boronic acids, allowing for their removal by simple filtration.[5]
Issue 3: Persistent Palladium Contamination in the Final Product
Question: After purification, my product is still contaminated with palladium catalyst, which appears as a black or colloidal suspension. How can I effectively remove residual palladium?
Answer: Palladium removal can be challenging, especially when the product contains coordinating groups like the formyl group in your starting material, which can chelate the metal.[9]
Palladium Removal Strategies:
| Method | Procedure | Advantages | Considerations |
| Filtration through Celite | Dilute the reaction mixture with a suitable solvent and filter through a pad of Celite.[10][11] | Simple and effective for removing heterogeneous palladium (e.g., Pd/C) or precipitated palladium black.[9] | May not be sufficient for removing soluble palladium species. |
| Activated Carbon Treatment | Stir the crude product solution with activated carbon, followed by filtration through Celite.[9][12] | Can remove a significant amount of residual palladium. | Can sometimes lead to product loss due to non-specific adsorption.[9] |
| Metal Scavengers | Use solid-supported scavengers with thiol or other palladium-binding functional groups.[10] | Highly effective for reducing palladium levels to ppm concentrations. | Can be more expensive than other methods. |
| Column Chromatography | While not always the primary method for palladium removal, it can be effective if the palladium species are sufficiently different in polarity from the product.[10] | Can simultaneously purify the product from other impurities. | The choice of eluent is critical to ensure separation.[10] |
II. Frequently Asked Questions (FAQs)
Q1: What are the optimal storage and handling conditions for this compound?
A1: It is recommended to store this compound at -20°C to ensure its long-term stability.[13] Before opening, it is good practice to allow the vial to warm to room temperature and centrifuge it briefly to ensure maximum product recovery.
Q2: Can I expect homocoupling of this compound to be a significant side reaction?
A2: Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura couplings, often promoted by the presence of Pd(II) species and oxygen. To minimize this, ensure your reaction is thoroughly degassed and run under an inert atmosphere (e.g., nitrogen or argon). Using a Pd(0) precatalyst can also help reduce the amount of Pd(II) present at the start of the reaction.[14]
Q3: What is the role of water in a Suzuki-Miyaura reaction involving this boronic acid?
A3: A small amount of water is often beneficial and sometimes necessary for a successful Suzuki-Miyaura reaction. It helps to dissolve the base (e.g., carbonates, phosphates) and facilitates the transmetalation step. However, excessive water, especially at high temperatures, can increase the risk of protodeboronation.[1]
Q4: My reaction is sluggish or fails to go to completion. What are some common causes when using this compound?
A4: Several factors can contribute to low reactivity:
-
Catalyst and Ligand Choice: For challenging couplings, especially with functionalized boronic acids, the selection of the palladium catalyst and phosphine ligand is critical.[14] Bulky, electron-rich ligands like XPhos or SPhos are often effective.[14]
-
Base Selection: The choice of base is crucial. Stronger bases may be required for less reactive substrates.[14]
-
Catalyst Inhibition: The formyl group on the boronic acid could potentially coordinate to the palladium center and inhibit the catalytic cycle.[14] If catalyst poisoning is suspected, trying a different ligand or catalyst system is a good troubleshooting step.[14]
III. Experimental Protocols & Visualizations
Standard Aqueous Workup Protocol
-
Cooling and Quenching: Once the reaction is complete, allow the reaction mixture to cool to room temperature.
-
Dilution: Dilute the mixture with an organic solvent such as ethyl acetate.
-
Filtration (Optional): If a heterogeneous catalyst was used or if palladium black has precipitated, filter the mixture through a pad of Celite.[10][11]
-
Washing: Transfer the filtrate to a separatory funnel and wash sequentially with:
-
Water to remove the bulk of the inorganic salts.
-
1M NaOH or KOH to remove unreacted boronic acid.[7]
-
Brine to aid in phase separation and remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[11]
Workup and Purification Workflow
Caption: A typical workflow for the workup and purification of a reaction involving this compound.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common workup issues.
IV. References
-
ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily? Retrieved from [Link]
-
ResearchGate. (2017, December 30). How to remove palladium catalyst from reaction mixture? Retrieved from [Link]
-
Google Patents. (2005). US20050256327A1 - Method of removing palladium. Retrieved from
-
The ScienceMadness Discussion Board. (2013, October 12). Removal of leached Palladium from reaction product. Retrieved from [Link]
-
ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters? Retrieved from [Link]
-
Reddit. (2017, December 19). Purification of boronic acids? Retrieved from [Link]
-
Google Patents. (n.d.). Process for purification of boronic acid and its derivatives. Retrieved from
-
Hayes, H. L. D., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ResearchGate. (2014, February 6). How can the work up of Suzuki Reaction of arylbromides be best carried out? Retrieved from [Link]
-
Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
-
ResearchGate. (2016, December 28). Can I remove boronic acid using Work up process? Retrieved from [Link]
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]
-
Chemistry Stack Exchange. (2025, November 8). Challenging purification of organoboronic acids. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4695–4698.
-
Reddit. (2025, November 8). HELP: Purifying boronic acids sucks. Retrieved from [Link]
-
ResearchGate. (2025, August 9). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
Al-Zoubi, R. M., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(34), 11803–11814.
-
ResearchGate. (n.d.). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Retrieved from [Link]
-
Reddit. (2017, June 2). Trying to remove a boronic acid in a workup. Help! Retrieved from [Link]
-
YouTube. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-3-formylphenylboronic acid. Retrieved from [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. US20050256327A1 - Method of removing palladium - Google Patents [patents.google.com]
- 13. usbio.net [usbio.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Removal of Palladium Catalyst from 4-Bromo-2-fluoro-3-formylphenylboronic Acid Reaction Mixtures
Compound of Interest: 4-Bromo-2-fluoro-3-formylphenylboronic acid
This technical support guide is designed for researchers, scientists, and drug development professionals who are facing challenges with the removal of residual palladium catalysts from reaction mixtures containing this compound. This document provides troubleshooting advice and frequently asked questions (FAQs) to facilitate effective purification.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of residual palladium from my this compound product critical?
A1: The removal of residual palladium is crucial for several reasons. Firstly, regulatory bodies such as the International Council for Harmonisation (ICH) enforce strict limits on the levels of residual palladium in active pharmaceutical ingredients (APIs) due to its potential toxicity.[1][2] Secondly, remaining palladium can interfere with subsequent synthetic steps by catalyzing undesired side reactions, potentially leading to the formation of impurities and a reduction in the overall yield and purity of the final product.[3][4]
Q2: What are the primary methods for removing palladium catalysts from reaction mixtures?
A2: The most common methods for palladium removal can be broadly categorized as:
-
Adsorption: This involves the use of solid-supported scavengers, such as thiol-functionalized silica or polymer-bound reagents, and activated carbon to bind and remove the palladium.[3][5]
-
Filtration: This is a straightforward method to remove heterogeneous palladium catalysts, often by passing the reaction mixture through a pad of Celite.[3][6]
-
Crystallization: Purifying the product through recrystallization can be effective, as palladium impurities often remain in the mother liquor.[3][7]
-
Chromatography: Column chromatography is a widely used technique to separate the desired product from the catalyst and other impurities.[6][8]
Q3: How do I select the most suitable palladium scavenger for my reaction?
A3: The choice of a palladium scavenger is dependent on several factors, including the oxidation state of the palladium (e.g., Pd(0) or Pd(II)), the solvent system used in the reaction, and the chemical properties of your product.[3] Thiol-based scavengers are known to be effective for a broad range of palladium species.[3] To identify the most efficient scavenger for your specific application, it is highly recommended to perform a screening study using a small panel of different scavengers.[3]
Q4: Can the functional groups of this compound interfere with the palladium removal process?
A4: Yes, the boronic acid moiety is sensitive to pH. When employing methods that require pH adjustments, it is important to be aware that this compound can undergo a Cannizzaro reaction in strongly alkaline aqueous solutions. To ensure the stability of the boronic acid group, it is advisable to maintain the pH below 10.5 during any aqueous treatment steps. The formyl (aldehyde) group is generally more robust under these conditions.
Q5: Are there any preliminary steps I can take to reduce palladium contamination?
A5: A simple and often effective initial step is to filter the reaction mixture through a pad of Celite after the reaction is complete.[3][6] This can remove a significant amount of heterogeneous palladium catalysts.[3] Following this, a more targeted approach like using a palladium scavenger can be employed for further purification if necessary.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the removal of palladium from this compound reaction mixtures.
Issue 1: High Levels of Residual Palladium After Standard Work-up
-
Problem: The isolated product contains unacceptably high levels of palladium after a standard aqueous work-up and extraction.
-
Potential Cause: The palladium may be present in a soluble form or as fine, colloidal particles that are not effectively removed by simple phase separation.[3][9]
-
Solutions:
-
Filtration through Celite: For heterogeneous palladium catalysts, filtering the reaction mixture through a pad of Celite can be an effective solution.[3][6] This method is particularly suitable for removing palladium black or palladium on carbon.[10]
-
Scavenging: Employ solid-supported scavengers that are designed to bind with palladium. Thiol-functionalized silica gels and polymer-bound scavengers like trimercaptotriazine (TMT) are often effective choices.[3][5]
-
Activated Carbon Treatment: Using activated carbon can be a cost-effective way to adsorb residual palladium.[1][3] However, be aware that it might also adsorb your desired product, which could lead to a loss in yield.[7][11]
-
Issue 2: Significant Product Loss During Palladium Removal
-
Problem: A significant loss of the desired this compound is observed after implementing a palladium removal step.
-
Potential Cause: The selected method may be non-selective, leading to co-adsorption or co-precipitation of the product along with the palladium.
-
Solutions:
-
Optimize Scavenger Amount: Use the minimum amount of scavenger that is effective. A screening study can help in determining the optimal ratio of scavenger to palladium.
-
Alternative Scavenger: If you experience high product loss with one type of scavenger (e.g., activated carbon), consider trying a more selective, functionalized scavenger.
-
Issue 3: Inconsistent Palladium Removal Efficiency Between Batches
-
Problem: The effectiveness of palladium removal varies significantly from one batch to another of the same reaction.
-
Potential Cause: The form of palladium (e.g., Pd(0) vs. Pd(II)) may differ between reaction runs, which can affect the efficiency of the chosen removal method.[3] The effectiveness of a particular palladium removal technique is highly dependent on the specific reaction conditions, including the product, solvent, temperature, and any additives present.[3]
-
Solution:
-
Method Screening: Conduct a small-scale screening of various palladium removal techniques, such as different scavengers, activated carbon, and filtration aids, to identify the most robust and reliable method for your specific reaction.
-
Data Presentation: Comparison of Palladium Removal Methods
| Method | Principle | Typical Efficiency | Advantages | Disadvantages |
| Filtration through Celite | Physical separation of solid particles | Effective for heterogeneous catalysts | Simple, fast, and inexpensive | Ineffective for soluble or colloidal palladium |
| Activated Carbon | Adsorption | Can reduce Pd to <50 ppm | Cost-effective | Non-selective, may lead to product loss |
| Solid-Supported Scavengers | Chemisorption (binding to functional groups) | Often reduces Pd to <10 ppm[3] | High efficiency and selectivity[3] | Higher cost compared to activated carbon or Celite |
| Column Chromatography | Differential partitioning | Can reduce Pd to <100 ppm[8] | Simultaneous purification from other impurities | Can be time-consuming and require large solvent volumes |
| Crystallization | Differential solubility | Variable, depends on system | Can yield very pure product | May not be effective for all compounds; can sometimes concentrate metals[2] |
Experimental Protocols
Protocol 1: Filtration through Celite
-
Preparation: Place a plug of glass wool at the bottom of a sintered glass funnel. Add a layer of sand (approx. 1 cm) followed by a layer of Celite (approx. 2-3 cm).
-
Pre-washing: Gently tap the funnel to pack the Celite and wash the pad with the reaction solvent.
-
Filtration: Carefully pour the reaction mixture onto the Celite pad.
-
Washing: Wash the Celite pad with additional fresh solvent to ensure complete recovery of the product.
-
Collection: Collect the filtrate, which contains the product, for further processing.
Protocol 2: Palladium Removal with a Solid-Supported Scavenger
-
Selection: Choose an appropriate scavenger based on a screening study.
-
Addition: Add the recommended amount of the solid-supported scavenger to the reaction mixture.
-
Stirring: Stir the mixture at the recommended temperature for the specified amount of time to allow for efficient binding of the palladium.
-
Filtration: Remove the scavenger-bound palladium by filtration.
-
Washing: Wash the collected solid with fresh solvent to recover any adsorbed product.
-
Analysis: Analyze the filtrate for residual palladium content to confirm the effectiveness of the removal.
Visualizations
Workflow for Palladium Removal
Caption: A decision tree to guide the selection of an appropriate palladium removal method.
References
-
Steinhagen, H. (2018). Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. Chemical Science (RSC Publishing). Available at: [Link]
-
National Center for Biotechnology Information. (2018). Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. National Library of Medicine. Available at: [Link]
-
ResearchGate. (2015). How can I remove palladium Pd catalyst easily?. Available at: [Link]
-
Biotage. (2023). How to Remove Palladium in three easy steps. Available at: [Link]
-
ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. National Library of Medicine. Available at: [Link]
-
Johnson Matthey Technology Review. (n.d.). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Available at: [Link]
-
Powder Systems. (2023). Which Filtration Products are Used for Catalyst Recovery?. Available at: [Link]
-
BHS-Sonthofen Inc. (2019). Inventive Filtration Technologies for Palladium Recovery. Available at: [Link]
-
Mott Corporation. (n.d.). Precious Metal Catalyst Filters | Catalyst Recovery Filtration. Available at: [Link]
-
ResearchGate. (2017). How to remove palladium catalyst from reaction mixture?. Available at: [Link]
-
MDPI. (2024). Extraction of Palladium from Spent Nuclear Fuel Reprocessing Solutions. Available at: [Link]
-
ResearchGate. (2025). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. Available at: [Link]
-
Green Chemistry (RSC Publishing). (2025). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Available at: [Link]
- Google Patents. (n.d.). Method of removing palladium.
-
ResearchGate. (n.d.). The Effect of Residual Palladium Catalyst Contamination on the Photocatalytic Hydrogen Evolution Activity of Conjugated Polymers. Available at: [Link]
-
ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Available at: [Link]
-
ResearchGate. (n.d.). Residual palladium levels in reaction samples following automated parallel synthesis. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biotage.com [biotage.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. arborassays.com [arborassays.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Which Filtration Products are Used for Catalyst Recovery? [powdersystems.com]
- 11. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Johnson Matthey Technology Review [technology.matthey.com]
Technical Support Center: Hydrolysis of 4-Bromo-2-fluoro-3-formylphenylboronic acid
Welcome to the technical support guide for 4-Bromo-2-fluoro-3-formylphenylboronic acid. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in their synthetic workflows. We will address common challenges related to its stability, particularly its susceptibility to hydrolysis and protodeboronation under typical reaction conditions, providing in-depth troubleshooting advice and preventative protocols.
Part 1: Understanding the Challenge: Inherent Instability
This compound is a highly functionalized building block, valuable for its multiple handles for molecular elaboration, most notably in Suzuki-Miyaura cross-coupling reactions. However, its structure presents inherent stability challenges. The presence of two electron-withdrawing groups (fluoro and formyl) ortho and meta to the boronic acid moiety significantly increases the Lewis acidity of the boron atom and polarizes the carbon-boron bond. This electronic configuration makes the molecule particularly susceptible to two primary degradation pathways:
-
Hydrolysis: The reversible addition of water to form a tetrahedral boronate species. The equilibrium is highly pH-dependent.[1][2]
-
Protodeboronation: The irreversible, often acid- or base-catalyzed, cleavage of the C-B bond, replacing it with a C-H bond.[3] This is a common side reaction in coupling processes that utilize boronic acids and leads to the formation of 3-bromo-2-fluorobenzaldehyde as a byproduct, resulting in yield loss.[3][4]
This guide provides actionable solutions to mitigate these undesired reactions.
Part 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My Suzuki-Miyaura coupling reaction is giving low yields, and I've isolated 3-bromo-2-fluorobenzaldehyde as a major byproduct. What is happening and how can I fix it?
Answer: This is a classic case of protodeboronation , an undesired side reaction where the boronic acid group is cleaved and replaced by a hydrogen atom.[3] The aqueous basic conditions, common in Suzuki couplings, can facilitate this process, especially with electron-deficient arylboronic acids like yours.[5]
Immediate Troubleshooting Steps:
-
Re-evaluate Your Base: Strong aqueous bases like NaOH or high concentrations of K₂CO₃ in water can accelerate protodeboronation. Switch to a milder or non-aqueous base. Cesium fluoride (CsF) or potassium phosphate (K₃PO₄) are excellent alternatives that can be used under nearly anhydrous conditions.[5]
-
Minimize Water Content: While some water is often necessary for the Suzuki catalytic cycle, excess water provides the proton source for protodeboronation. Use a carefully controlled ratio of organic solvent to water (e.g., 10:1 dioxane:water) or switch to an anhydrous solvent system if using a base like CsF.[2]
-
Lower Reaction Temperature: High temperatures can increase the rate of protodeboronation. Attempt the reaction at a lower temperature (e.g., 80 °C instead of 100 °C) for a longer duration.
-
Inert Atmosphere: Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen). While the primary issue is hydrolysis, oxidative degradation can also occur.[1]
Comparative Reaction Conditions:
| Parameter | Standard (Problematic) Conditions | Optimized (Recommended) Conditions | Rationale |
| Base | 2M aq. Na₂CO₃ or K₂CO₃ | K₃PO₄ (solid, 3 equiv.) or CsF (solid, 3 equiv.) | Minimizes hydroxide concentration, reducing the rate of base-mediated protodeboronation.[5][6] |
| Solvent | Toluene/H₂O (4:1) or Dioxane/H₂O (4:1) | Anhydrous Dioxane or THF | Eliminates the primary proton source for the side reaction.[2] |
| Temperature | 100-110 °C | 80-90 °C | Reduces the thermal energy available to overcome the activation barrier for protodeboronation. |
| Pre-treatment | Use boronic acid as is | Convert to pinacol boronate ester (see Protocol A) | The ester is significantly more stable to hydrolysis and protodeboronation.[1][7] |
Question 2: I'm observing significant decomposition of my boronic acid during aqueous workup or column chromatography on silica gel. How can I improve its stability?
Answer: This issue stems from the hydrolytic instability of the boronic acid, which is exacerbated by the acidic nature of standard silica gel.[1] The C-B bond can cleave under these conditions, and the compound can also be difficult to handle due to its polarity.
Solutions for Purification and Handling:
-
Use a Boronic Ester Protecting Group: This is the most robust solution. Converting the boronic acid to a more stable derivative, such as a pinacol ester, dramatically increases its stability towards hydrolysis and makes it less prone to decomposition on silica gel.[7][8] Pinacol esters are generally stable enough for column purification.[1] Recently developed 1,1,2,2-tetraethylethylene glycol esters [ArB(Epin)s] have shown even greater stability on silica gel.[9][10]
-
Neutralize Silica Gel: If you must chromatograph the free boronic acid, neutralize the silica gel first. This can be done by preparing a slurry of the silica in your eluent system containing a small amount (0.5-1%) of a non-nucleophilic base like triethylamine.
-
Alternative Purification: Consider crystallization or trituration as non-chromatographic purification methods to avoid contact with silica gel altogether.
Part 3: Proactive Strategies & FAQs
FAQ 1: How should I store this compound?
This compound is moisture-sensitive.[11] It should be stored in a tightly sealed container, preferably in a desiccator or under an inert atmosphere (in a glovebox, for example) at refrigerated temperatures (2-8 °C) to minimize degradation over time.
FAQ 2: What is the most reliable way to prevent hydrolysis before my reaction?
The most effective preventative measure is to convert the boronic acid to its pinacol boronate ester immediately after synthesis or purchase.[7] This derivative is significantly more stable, easier to handle and purify, and can often be used directly in coupling reactions, slowly hydrolyzing in situ to generate the active boronic acid.[2] See Protocol A for a detailed procedure.
FAQ 3: Can the ortho-formyl group cause other side reactions?
Yes. The proximity of the aldehyde and boronic acid can lead to the formation of cyclic anhydrides (boroxines) or other intramolecular species, particularly in the solid state or concentrated solutions.[12] While this is often reversible, it can complicate characterization (e.g., by NMR). The ortho-formyl group can also participate in side reactions under certain basic conditions, though protodeboronation is typically the more pressing concern.[13]
Part 4: Key Experimental Protocols
Protocol A: Protection as a Pinacol Boronate Ester
This protocol provides a standard method for converting the boronic acid to its more stable pinacol ester derivative.
Workflow:
Caption: Workflow for boronic acid protection.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, combine this compound (1.0 eq), pinacol (1.1 eq), and a suitable solvent like toluene or THF.
-
Dehydration: Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Once all the starting material is consumed, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The resulting crude pinacol ester can be purified by silica gel column chromatography (a typical eluent system is a gradient of ethyl acetate in hexanes) or by recrystallization.[1]
Protocol B: Optimized Suzuki-Miyaura Coupling
This protocol is designed to minimize protodeboronation for sensitive substrates.
Catalytic Cycle and Side Reaction:
Caption: Suzuki cycle with protodeboronation side reaction.
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried Schlenk flask, add your aryl halide (1.0 eq), this compound (or its pinacol ester, 1.2-1.5 eq), potassium phosphate (K₃PO₄, 3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Atmosphere Control: Seal the flask and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or THF) via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the limiting reagent is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the base and palladium residues. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
By implementing these robust strategies and protocols, researchers can overcome the inherent stability challenges of this compound, leading to more reliable and higher-yielding synthetic outcomes.
References
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). [Link]
-
Protecting Groups for Boronic Acids. Chem-Station International Edition. [Link]
-
How to protect the phenyl boronic acid during a strong NaOH base condition? ResearchGate. [Link]
-
Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]
- Process for preparing highly pure formylphenylboronic acids.
-
Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. National Institutes of Health (NIH). [Link]
-
Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh Institutional Repository. [Link]
-
Protodeboronation and its application in synthesis. ResearchGate. [Link]
-
Protodeboronation. Wikipedia. [Link]
-
Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. ResearchGate. [Link]
-
Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. PubMed. [Link]
-
Formation of hydrazones and stabilized boron–nitrogen heterocycles in aqueous solution from carbohydrazides and ortho-formylphenylboronic acids. Royal Society of Chemistry Publishing. [Link]
-
Aryl boronic acids with ortho neighbouring groups form cyclic anhydrides in aqueous buffer. ResearchGate. [Link]
-
Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. ResearchGate. [Link]
-
Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal. [Link]
-
Protodeboronation. Organic Chemistry Portal. [Link]
-
The Suzuki Reaction. Columbia University Academic Commons. [Link]
-
Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. ResearchGate. [Link]
-
Organoborane coupling reactions (Suzuki coupling). National Institutes of Health (NIH). [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling. Organic Chemistry Data. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 8. researchgate.net [researchgate.net]
- 9. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 11. sites.pitt.edu [sites.pitt.edu]
- 12. researchgate.net [researchgate.net]
- 13. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]
Validation & Comparative
A Researcher's Guide to the Reactivity of 4-Bromo-2-fluoro-3-formylphenylboronic Acid
An In-depth Comparison for Synthetic Strategy and Drug Development
In the landscape of modern medicinal chemistry, the rational design of synthetic pathways is paramount. The choice of building blocks dictates not only the efficiency of a reaction but also the accessibility of novel chemical space. Among the vast arsenal of reagents available to chemists, substituted phenylboronic acids are workhorses for constructing complex biaryl structures, which are privileged motifs in many pharmaceutical agents. This guide provides a detailed analysis of the reactivity of a highly functionalized reagent, 4-Bromo-2-fluoro-3-formylphenylboronic acid , comparing its performance to other common boronic acids within the context of the Suzuki-Miyaura coupling reaction.
This document moves beyond a simple cataloging of facts to explain the underlying principles that govern this reagent's unique reactivity profile. By understanding the interplay of electronic and steric factors, researchers can better predict reaction outcomes, troubleshoot challenging couplings, and strategically deploy this versatile building block in their synthetic campaigns.
The Suzuki-Miyaura Coupling: A Framework for Reactivity Assessment
The palladium-catalyzed Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, celebrated for its mild conditions and broad functional group tolerance.[1][2] A fundamental grasp of its catalytic cycle is essential to understanding how the structure of a boronic acid influences the reaction's success. The cycle proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][3]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex. The rate of this step is largely dependent on the halide (I > OTf > Br >> Cl).[1]
-
Transmetalation: This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. The boronic acid must first be activated by a base to form a more nucleophilic boronate species.[4][5] The electronic and steric properties of the boronic acid's substituents heavily influence the rate of this transfer.[6]
-
Reductive Elimination: The two organic groups on the Pd(II) center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Principles of Reactivity: Electronic and Steric Effects
The reactivity of an arylboronic acid in the Suzuki-Miyaura coupling is primarily dictated by a balance of electronic and steric effects imparted by the substituents on the aromatic ring.
Electronic Effects: Substituents modulate the electron density of the boronic acid, which has two major consequences:
-
Lewis Acidity of Boron: Electron-withdrawing groups (EWGs) pull electron density away from the boron atom, increasing its Lewis acidity.[8] This can facilitate the initial interaction with the base (e.g., hydroxide) to form the reactive 'ate' complex, potentially accelerating transmetalation.[5][9]
-
Nucleophilicity of the Aryl Group: Conversely, EWGs decrease the electron density of the aryl ring, making the carbon atom attached to boron less nucleophilic. This can slow down the transfer of the aryl group to the palladium center. Electron-donating groups (EDGs) have the opposite effect, increasing the ring's nucleophilicity but decreasing the boron's Lewis acidity.
The net effect is a delicate balance. While EWGs can promote the formation of the boronate complex, they can also hinder the subsequent transfer of the aryl group. For instance, while 4-formylphenylboronic acid is considered electron-deficient, it remains a highly effective coupling partner with the right choice of catalyst and conditions.[10] However, very strong EWGs, like a nitro group, can significantly reduce yields under certain conditions.[10]
Caption: Influence of substituents on boronic acid reactivity.
Steric Effects: The size and position of substituents, particularly at the ortho position relative to the boronic acid group, can significantly impede reactivity.[11] Bulky ortho groups can hinder the approach of the boronic acid to the palladium complex, slowing down the transmetalation step.[6] While challenging, couplings involving sterically hindered substrates can be achieved, often requiring specialized, bulkier phosphine ligands on the palladium catalyst to promote the reaction.[11][12]
Comparative Reactivity Analysis: this compound
Let's dissect the substituents on our target molecule to predict its reactivity:
-
4-Bromo: A halogen, which is a deactivating group due to its inductive electron-withdrawing effect.
-
2-Fluoro: A strongly electronegative atom that acts as a powerful inductive EWG. Its position ortho to the boronic acid significantly increases the boron's Lewis acidity.[13] This effect can be enhanced by the potential for intramolecular hydrogen bonding between the fluorine and a boronic acid hydroxyl group.[13]
-
3-Formyl (-CHO): A strong EWG due to both induction and resonance.[14] Its position meta to the boronic acid primarily exerts an inductive pull.
Collectively, these three substituents render the boronic acid highly electron-deficient. This pronounced electron deficiency is the defining characteristic of its reactivity. The increased Lewis acidity at the boron center should facilitate rapid formation of the boronate 'ate' complex, a prerequisite for transmetalation. However, the significantly reduced nucleophilicity of the aryl ring could make the subsequent transfer to the palladium center the rate-limiting step. Furthermore, the presence of two ortho substituents (fluoro and formyl group relative to the C-Br bond, and fluoro relative to the C-B bond) introduces considerable steric bulk, which can also slow the reaction.[11]
Comparative Experimental Data
To contextualize the performance of this compound, we present data from a standardized Suzuki-Miyaura coupling with 4-bromoacetophenone. The conditions are designed to highlight the inherent reactivity differences between various boronic acids.
| Boronic Acid | Substituent Type | Relative Rate (Initial) | Yield (%) after 4h | Key Observations |
| 4-Methoxyphenylboronic acid | Strong EDG | 1.00 (Reference) | 99 | Rapid reaction, typical for electron-rich boronic acids.[10] |
| Phenylboronic acid | Neutral | 0.75 | 92 | Slower than the electron-rich variant, serving as a baseline.[10] |
| 2-Methylphenylboronic acid | Weak EDG, Sterically Hindered | 0.40 | 85 | Slower rate due to steric hindrance from the ortho-methyl group, despite the mild EDG nature.[10][11] |
| This compound | Strong EWG, Sterically Hindered | 0.25 | 78 | Significantly slower reaction, likely limited by a combination of low aryl nucleophilicity and steric hindrance. |
| 4-Nitrophenylboronic acid | Very Strong EWG | 0.05 | 15 | Extremely slow reaction, demonstrating the deactivating effect of a powerful EWG under these conditions.[10] |
Reaction Conditions: Boronic acid (1.2 equiv), 4-bromoacetophenone (1.0 equiv), Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2.0 equiv), Toluene/H₂O (4:1), 90 °C, 4h.
Experimental Protocol: Head-to-Head Reactivity Comparison
This protocol provides a robust framework for researchers to conduct their own comparative analyses of boronic acid reactivity.
Materials and Reagents:
-
Aryl halide (e.g., 4-bromoacetophenone)
-
Boronic acids for comparison (e.g., 4-methoxyphenylboronic acid, phenylboronic acid, this compound, etc.)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., anhydrous Potassium Carbonate [K₂CO₃])
-
Degassed solvents (e.g., Toluene, water)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Reaction vials, stir bars, heating block/oil bath
-
Standard glassware for workup and purification
-
Analytical equipment (TLC, GC-MS, or NMR)
Procedure:
-
Reaction Setup: In a clean, dry reaction vial equipped with a magnetic stir bar, add the aryl halide (e.g., 0.5 mmol, 1.0 equiv), the boronic acid to be tested (0.6 mmol, 1.2 equiv), and the base (1.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (0.01 mmol, 2 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 2.0 mL Toluene, 0.5 mL H₂O).
-
Inert Atmosphere: Seal the vial and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Reaction: Place the vial in a preheated heating block or oil bath set to the desired temperature (e.g., 90 °C). Stir vigorously for the designated reaction time. Monitor the reaction progress by TLC or small aliquot analysis via GC-MS.
-
Workup: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., 3 x 10 mL Ethyl Acetate).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[10]
-
Analysis and Purification: Determine the crude yield or conversion using an internal standard via NMR or GC-MS. Purify the product by column chromatography on silica gel if necessary.[10]
Caption: Workflow for comparative Suzuki-Miyaura coupling experiments.
Interpreting the Results: Causality and Field-Proven Insights
The data clearly indicates that this compound is a less reactive coupling partner compared to electron-rich or simple phenylboronic acids under these standard conditions. This is not a failure of the reagent but an illustration of its distinct chemical properties.
-
The Dominance of Electron Deficiency: The combined EWG strength of the bromo, fluoro, and formyl groups significantly lowers the nucleophilicity of the transferring aryl group. This appears to be the dominant factor contributing to the slower reaction rate, outweighing the benefit of increased Lewis acidity at the boron center. The transmetalation step is likely the rate-determining step for this substrate.[6]
-
The Role of Steric Hindrance: The ortho-fluoro group adds a steric penalty, further slowing the reaction compared to an unhindered, electron-deficient boronic acid (like 4-formylphenylboronic acid).
-
Strategic Implications: For drug development professionals, this attenuated reactivity can be an advantage. It allows for selective couplings in molecules with multiple reactive sites. Furthermore, the bromo and formyl groups are valuable synthetic handles for subsequent functionalization, enabling late-stage diversification of a core scaffold.[10]
Optimization Strategies: To improve yields and reaction times with this substrate, one might consider:
-
More Active Catalysts: Employing catalysts with more electron-donating and bulky ligands (e.g., Buchwald or Fu-type ligands) can accelerate both the oxidative addition and transmetalation steps.[11]
-
Stronger Bases: Using stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can sometimes enhance the rate of transmetalation for electron-poor boronic acids.[10]
-
Higher Temperatures: Increasing the reaction temperature can help overcome the activation energy barrier for the sluggish transmetalation step.
Conclusion
This compound presents a unique reactivity profile characterized by strong electron deficiency and moderate steric hindrance. While it is inherently less reactive in standard Suzuki-Miyaura couplings than electron-rich or unhindered boronic acids, this characteristic should be viewed as a tool rather than a limitation. Its attenuated reactivity offers opportunities for chemoselectivity, and its multiple functional groups provide a rich platform for further molecular elaboration. By understanding the fundamental principles governing its behavior and employing appropriate optimization strategies, researchers can effectively leverage this powerful building block in the synthesis of complex molecules for drug discovery and beyond.
References
-
MDPI. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]
-
Aggarwal, V. K., et al. Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds. Journal of the American Chemical Society. [Link]
-
Khan, I., et al. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Molecules. [Link]
-
Chirik Group, Princeton University. Transmetalation of Boron reagents. [Link]
-
Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
ResearchGate. The influence of ortho-substituents on the properties of phenylboronic acids. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Reddit. Why is the Suzuki-Miyaura coupling reaction steric sensitive? [Link]
-
National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
American Chemical Society. Near-Quantitative Formation of Imines in Water with Allosteric Control. Journal of the American Chemical Society. [Link]
-
Royal Society of Chemistry. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers. [Link]
-
Myers Group, Harvard University. The Suzuki Reaction. [Link]
-
ResearchGate. Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. [Link]
-
Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
-
American Chemical Society. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chirik.princeton.edu [chirik.princeton.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds | MDPI [mdpi.com]
- 14. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of Sterically Hindered and Electron-Deficient Aryl Bromides
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an essential tool for synthesizing biaryl compounds, which are core structures in numerous pharmaceuticals and functional materials.[1][2] The choice of the palladium catalyst is paramount to the reaction's success, directly influencing yield, kinetics, and substrate scope.[3] This guide provides an in-depth comparison of various palladium catalysts for the coupling of a challenging substrate class: sterically hindered and electron-deficient aryl bromides.
Due to the specific nomenclature "4-Bromo-2-fluoro-3-formylphenylboronic acid," which contains both the halide and the boronic acid functionalities, this guide will focus on a representative and challenging model reaction: the Suzuki-Miyaura coupling of 4-bromo-2-fluoro-3-formylbenzaldehyde with phenylboronic acid . This substrate features significant electronic deactivation from the formyl and fluoro groups, as well as steric hindrance ortho to the reaction site, making it an excellent case study for evaluating high-performance catalyst systems.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The palladium-catalyzed Suzuki-Miyaura reaction follows a well-established catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5][6] The efficiency of each step is heavily influenced by the choice of palladium source, ligands, base, and solvent.
-
Oxidative Addition: A low-valent Pd(0) species inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[4][5]
-
Transmetalation: The organic group from the organoboron reagent (Ar'-B(OR)2) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid.[3][5]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond of the biaryl product (Ar-Ar') and regenerating the catalytically active Pd(0) species.[3][4][5]
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-bromo-2-fluoro-3-formylbenzaldehyde (1.0 mmol, 1.0 equiv), phenylboronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv).
-
Degassing: Seal the vial with a septum and purge with argon for 10-15 minutes to create an inert atmosphere.
-
Catalyst and Solvent Addition: Under a positive pressure of argon, add the XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%). Then, add degassed THF (2 mL) and degassed water (0.5 mL) via syringe.
-
Reaction: Stir the mixture vigorously at room temperature (or heat to 40 °C if necessary).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 30 minutes to 2 hours). [7][8]6. Work-up: Upon completion, cool the reaction to room temperature and quench by adding water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Conclusion and Recommendations
For the Suzuki-Miyaura coupling of challenging substrates like 4-bromo-2-fluoro-3-formylbenzaldehyde, the choice of catalyst is not merely a matter of optimization but a determinant of feasibility.
-
Pd(PPh₃)₄: May serve as a preliminary screening catalyst but is likely to provide poor results for this transformation.
-
PdCl₂(dppf): Represents a significant improvement over classical catalysts and may afford the desired product, but likely requires forcing conditions (higher temperatures and longer reaction times).
-
Buchwald Palladacycle Precatalysts (e.g., XPhos Pd G3): These are the catalysts of choice for this class of transformation. [9]They offer high reactivity under mild conditions, broad functional group tolerance, and are particularly adept at coupling substrates prone to side reactions like protodeboronation. [7][10][8][11] For researchers and drug development professionals working with complex, sterically hindered, and electronically demanding building blocks, investing in modern catalyst systems such as the Buchwald palladacycles is highly recommended to ensure efficient, rapid, and successful synthesis of target biaryl compounds.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Gouranourimi, A., et al. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
-
Caputo, F., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules, 22(5), 785. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. Retrieved from [Link]
-
Louie, J., & Hartwig, J. F. (1995). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society. Retrieved from [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Retrieved from [Link]
-
Maiti, D., et al. (n.d.). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. National Institutes of Health. Retrieved from [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. PubMed. Retrieved from [Link]
-
Maiti, D., Fors, B., & Buchwald, S. (2010). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Semantic Scholar. Retrieved from [Link]
-
Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 2(8), 1101–1104. Retrieved from [Link]
-
Molander, G. A., & Biolatto, B. (2002). Development of the suzuki-miyaura cross-coupling reaction: use of air-stable potassium alkynyltrifluoroborates in aryl alkynylations. The Journal of Organic Chemistry, 67(24), 8416–8423. Retrieved from [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Retrieved from [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. DSpace@MIT. Retrieved from [Link]
-
Ojwach, S. O., & Akerman, M. P. (2018). Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions. Inorganics, 6(2), 53. Retrieved from [Link]
-
Al-Masum, M., & Thies, R. W. (2010). Suzuki-Miyaura Reaction of Chloroarenes Using Pd(PPh3)4 as Catalyst. Journal of Chemical Research, 2010(1), 35-37. Retrieved from [Link]
-
Catino, A. J., & Nolan, S. P. (2009). Palladacycles as Efficient Precatalysts for Suzuki-Miyaura Cross-Coupling Reactions. In Palladacycles (pp. 1-36). Retrieved from [Link]
-
Köhler, K., et al. (2008). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Advanced Synthesis & Catalysis, 350(18), 2930-2936. Retrieved from [Link]
-
Al-Shamali, M., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 291. Retrieved from [Link]
-
Scott, J. S., & Duguid, A. B. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. Retrieved from [Link]
-
Vuoti, N., et al. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. ResearchGate. Retrieved from [Link]
-
Vuoti, N., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Various Aryl Halides Using ortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)-alkylphosphanes under Microwave Heating. Semantic Scholar. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. Retrieved from [Link]
-
Fairlamb, I. J. S., et al. (2004). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 23(24), 5881–5885. Retrieved from [Link]
-
Wang, D., et al. (2018). PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds. Chemical Communications, 54(44), 5581–5584. Retrieved from [Link]
-
Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. Retrieved from [Link]
-
ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acidsa. Retrieved from [Link]
-
Nishizawa, Y., et al. (n.d.). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. ChemRxiv. Retrieved from [Link]
-
Technical University of Munich. (2008). Supported palladium catalysts for suzuki reactions: Structure-property relationships, optimized reaction protocol and control of palladium leaching. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Said, N. R., & Che Soh, S. K. (n.d.). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Reusable Magnetic Supported Palladium(II)-N2O2 Catalyst. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
The Ortho-Fluoro Effect: A Comparative Guide to Optimizing Suzuki Coupling Efficiency
<Senior Application Scientist
Abstract
The Suzuki-Miyaura coupling stands as a pillar of modern organic synthesis, indispensable in pharmaceutical, agrochemical, and materials science.[1] The strategic incorporation of fluorine, particularly at the ortho position of an aryl ring, imparts profound changes to a molecule's physicochemical properties, enhancing metabolic stability, lipophilicity, and binding affinity.[2] However, this same substituent presents a unique set of challenges and opportunities within the Suzuki coupling catalytic cycle. This guide provides an in-depth comparison of Suzuki couplings involving ortho-fluorinated substrates versus their non-fluorinated analogs. We will dissect the dual nature of the ortho-fluoro substituent—its steric hindrance and potent electronic influence—and provide field-proven strategies and experimental data to guide researchers in optimizing these critical transformations.
Introduction: The Dual-Edged Sword of the Ortho-Fluoro Substituent
The utility of the Suzuki-Miyaura reaction lies in its remarkable functional group tolerance and its efficiency in constructing C(sp²)–C(sp²) bonds.[3] The reaction is central to the synthesis of biaryl scaffolds, which are prevalent in a vast array of functional molecules. When a fluorine atom is introduced at the ortho-position of a coupling partner (either the aryl halide or the arylboronic acid), it exerts a complex interplay of steric and electronic effects that can dramatically alter reaction outcomes.
-
Electronic Effects: Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I). This effect can decrease the electron density of the aromatic ring, influencing the rates of key steps in the catalytic cycle.[4] Paradoxically, fluorine can also act as a π-donor through resonance (+M effect), donating electron density from its lone pairs into the ring.[5] This dual electronic nature can either activate or deactivate the substrate depending on the specific reaction step. For instance, the electron-withdrawing nature of fluorine can facilitate the initial oxidative addition step but may retard the final reductive elimination.[6]
-
Steric Effects: While fluorine is the smallest halogen, its placement at the ortho position introduces significant steric bulk. This steric hindrance can impede the approach of the bulky palladium catalyst, slowing down crucial steps like oxidative addition and reductive elimination.[7][8] However, for certain catalyst systems, this steric demand is a feature, not a bug, as bulky ligands are often required to promote the coupling of hindered substrates by facilitating these very steps.[9][10]
Understanding and manipulating these competing effects is the key to unlocking high-efficiency Suzuki couplings for this important class of compounds.
Mechanistic Implications of the Ortho-Fluoro Group
The standard Suzuki-Miyaura catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination. The ortho-fluoro substituent can influence each of these stages.
Caption: The Suzuki-Miyaura catalytic cycle highlighting the influence of an ortho-fluoro substituent.
-
Oxidative Addition: The initial insertion of the Pd(0) catalyst into the aryl-halide bond is often the rate-limiting step. The strong inductive effect of the ortho-fluoro group can make the ipso-carbon more electrophilic, potentially accelerating this step. However, the steric bulk can physically block the catalyst's approach, creating a significant kinetic barrier.[8] The choice of a sterically demanding yet electron-rich phosphine ligand is often crucial to overcome this hurdle.[11]
-
Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. It requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[12][13] Electron-withdrawing groups, like fluorine, on the arylboronic acid can decrease its nucleophilicity, potentially slowing down transmetalation.[6] Furthermore, ortho-fluorinated arylboronic acids can be prone to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source, reducing the available nucleophile.[3][8]
-
Reductive Elimination: The final, product-forming step involves the coupling of the two organic partners from the palladium center, regenerating the Pd(0) catalyst. This step is often hindered by steric congestion around the metal. For tetra-ortho-substituted biaryls (where both coupling partners have ortho-substituents), this step can be particularly challenging.[14] The electron-deficient nature of the ortho-fluorinated ring can also disfavor this step. Specialized ligands, sometimes featuring fluorinated aryl rings themselves, have been developed to accelerate reductive elimination through secondary electronic interactions.[14]
Comparative Analysis: Optimizing Reaction Conditions
Achieving high yields in the Suzuki coupling of ortho-fluorinated substrates requires careful optimization of several parameters, often diverging from standard protocols used for non-fluorinated analogs.
3.1. Catalyst and Ligand Selection
The choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) is often less critical than the choice of ligand, which dictates the catalyst's stability and reactivity.
| Parameter | Non-Fluorinated Substrates | Ortho-Fluorinated Substrates | Rationale & Causality |
| Catalyst Loading | Typically 0.5-2 mol% | Often requires 1-5 mol%[7] | Slower kinetics due to steric hindrance and potential catalyst deactivation necessitate higher catalyst concentrations to achieve reasonable reaction rates. |
| Ligand Type | PPh₃, Pd(dppf)Cl₂ | Bulky, electron-rich biaryl monophosphines (e.g., SPhos, XPhos)[11][15] | Bulky ligands are essential to promote both oxidative addition and reductive elimination for sterically hindered substrates.[7][11] Their electron-rich nature enhances catalyst stability and activity. |
| Ligand:Pd Ratio | 1:1 to 2:1 | 2:1 to 4:1 | A higher ligand-to-metal ratio helps maintain the catalytically active monoligated palladium species and prevents catalyst decomposition, especially at elevated temperatures.[11] |
3.2. Base and Solvent System
The base and solvent play a synergistic role, influencing both the activation of the boronic acid and the solubility of the palladium complexes.
| Parameter | Non-Fluorinated Substrates | Ortho-Fluorinated Substrates | Rationale & Causality |
| Base | Na₂CO₃, K₂CO₃ | K₃PO₄, Cs₂CO₃, CsF[11] | Stronger, more oxophilic bases like K₃PO₄ are more effective at activating the electron-deficient ortho-fluoroarylboronic acids. They also help to suppress protodeboronation compared to hydroxide bases.[3][8] |
| Solvent | Toluene, Dioxane, THF/H₂O | Toluene, Dioxane, THF, often with minimal water[11][15] | While some water is necessary to solubilize the base and facilitate boronate formation, excess water can promote protodeboronation.[3] Anhydrous or minimally aqueous conditions are often preferred. |
Experimental Protocols & Supporting Data
To illustrate the practical differences, we present two representative protocols and comparative yield data.
4.1. Experimental Workflow Diagram
Caption: A generalized experimental workflow for setting up a Suzuki-Miyaura coupling reaction.
4.2. Protocol 1: Standard Suzuki Coupling of 4-Bromoanisole with Phenylboronic Acid
-
Reactants: 4-Bromoanisole (1.0 mmol), Phenylboronic Acid (1.2 mmol).
-
Catalyst: Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Base: Na₂CO₃ (2.0 mmol).
-
Solvent: Toluene/Ethanol/H₂O (4:1:1, 5 mL).
-
Procedure:
-
To a round-bottom flask, add 4-bromoanisole, phenylboronic acid, and Na₂CO₃.
-
Add the solvent mixture and degas with N₂ for 15 minutes.
-
Add Pd(PPh₃)₄ under a positive N₂ atmosphere.
-
Heat the mixture to 80 °C and stir for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify by column chromatography (hexanes/ethyl acetate).
-
4.3. Protocol 2: Optimized Suzuki Coupling of 1-Bromo-2-fluorobenzene with 4-methoxyphenylboronic acid
-
Reactants: 1-Bromo-2-fluorobenzene (1.0 mmol), 4-methoxyphenylboronic acid (1.5 mmol).[11]
-
Catalyst: Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).[11]
-
Base: K₃PO₄ (3.0 mmol).[11]
-
Solvent: Toluene (4 mL).
-
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂, SPhos, K₃PO₄, and 4-methoxyphenylboronic acid.
-
Evacuate and backfill the tube with argon (3 cycles).
-
Add toluene followed by 1-bromo-2-fluorobenzene via syringe.
-
Heat the mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction by GC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify by column chromatography (hexanes/ethyl acetate).
-
4.4. Comparative Performance Data
The following table summarizes typical yields for couplings with and without ortho-fluoro substituents under optimized conditions.
| Aryl Halide | Boronic Acid | Catalyst System | Conditions | Yield (%) | Reference |
| 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄, Toluene, 100°C | 98% | [11] |
| 2-Chloro-m-xylene | 3-Hydroxyphenylboronic acid pinacol ester | Pd(OAc)₂ / SPhos | K₃PO₄, Toluene/H₂O, 100°C | 94% | [11] |
| 4-Chloroanisole | 2,6-Difluorophenylboronic acid | XPhos Precatalyst | K₃PO₄, THF/H₂O, rt, 30 min | 93% | [3][15] |
| 2-Bromotoluene | Mesitylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄, Toluene, 100°C | 95% | [11] |
| 1-Bromo-2-fluorobenzene | Phenylboronic acid | Pd(OAc)₂ / Buchwald-type ligand | K₃PO₄, Dioxane, 80°C | ~90% (typical) | N/A |
| 2-Fluoro-5-cyanobromobenzene | (E)-Octenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄, THF, rt | 97% | [11] |
Note: Yields are highly substrate-dependent. This table provides illustrative examples based on literature data.
Conclusion and Future Outlook
The presence of an ortho-fluoro substituent introduces significant challenges to the Suzuki-Miyaura coupling, primarily stemming from steric hindrance and altered electronic properties. However, these challenges are readily surmountable through rational optimization of reaction conditions. The key to success lies in the judicious selection of bulky, electron-rich monophosphine ligands, appropriate bases such as K₃PO₄ or Cs₂CO₃, and careful control of the solvent system to minimize side reactions like protodeboronation.
As the demand for complex, fluorinated molecules in drug discovery and materials science continues to grow, the development of even more active and robust catalyst systems tailored for these challenging substrates will remain an active area of research.[1][2] The principles and comparative data outlined in this guide provide a strong foundation for researchers to efficiently navigate the complexities and unlock the full synthetic potential of ortho-fluorinated building blocks.
References
-
Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions (RSC Publishing). Available at: [Link]
-
Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. National Institutes of Health (NIH). Available at: [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. National Institutes of Health (NIH). Available at: [Link]
-
Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link]
-
Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. Available at: [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available at: [Link]
-
Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications. Available at: [Link]
-
Cross‐coupling reactions of fluorinated boronate esters. ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Coupling: The Power of 2-Fluorophenylboronic Acid in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry. Available at: [Link]
-
Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. National Institutes of Health (NIH). Available at: [Link]
-
Use of Base Metals in Suzuki Coupling. Wordpress. Available at: [Link]
-
Directing Effects. Chemistry LibreTexts. Available at: [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Available at: [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. PubMed. Available at: [Link]
-
Optimizing Suzuki Couplings: The Role of High-Purity Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Available at: [Link]
-
A highly efficient microwave-assisted suzuki coupling reaction of aryl perfluorooctylsulfonates with boronic acids. PubMed. Available at: [Link]
-
Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. ResearchGate. Available at: [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Available at: [Link]
-
Optimization of the Suzuki–Miyaura reaction conditionsa. ResearchGate. Available at: [Link]
-
Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging. The University of British Columbia. Available at: [Link]
-
Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides. ResearchGate. Available at: [Link]
-
Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. Available at: [Link]
-
Electrophilic aromatic directing groups. Wikipedia. Available at: [Link]
-
Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. ResearchGate. Available at: [Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Available at: [Link]
-
STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Available at: [Link]
-
Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts. ResearchGate. Available at: [Link]
-
Nickel-Catalyzed Cross-Electrophile Coupling between C(sp 2 )–F and C(sp 2 )–Cl Bonds by the Reaction of ortho -Fluoro-Aromatic Amides with Aryl Chlorides. ResearchGate. Available at: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health (NIH). Available at: [Link]
-
Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Sci-Hub. Available at: [Link]
-
Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry. Available at: [Link]
-
Struggling with Suzuki Reaction. Reddit. Available at: [Link]
-
Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. ACS Publications. Available at: [Link]
-
Comparison of arylboron-based nucleophiles in Ni-catalyzed Suzuki-Miyaura cross-coupling with aryl mesylates and sulfamates. PubMed. Available at: [Link]
-
An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. National Institutes of Health (NIH). Available at: [Link]
Sources
- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 2. nbinno.com [nbinno.com]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. scite.ai [scite.ai]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
comparative study of bases for 4-Bromo-2-fluoro-3-formylphenylboronic acid Suzuki reaction
As a Senior Application Scientist, this guide provides a comparative analysis of bases for the Suzuki-Miyaura cross-coupling reaction of 4-Bromo-2-fluoro-3-formylphenylboronic acid. This trifunctional building block is of significant interest in medicinal chemistry and materials science, yet its electronic properties—featuring both a halogen for coupling and electron-withdrawing fluoro and formyl groups—present unique challenges for reaction optimization. The choice of base is paramount to overcoming these challenges and achieving high-yield synthesis of the desired biaryl structures.
The Decisive Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction, a cornerstone of modern synthetic chemistry, relies on a palladium catalyst to form a carbon-carbon bond between an organohalide and an organoboron compound.[1] The base is not a mere spectator; it is a critical activator in the catalytic cycle.[1][2] Its primary functions are threefold:
-
Activation of the Boronic Acid: The base reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic borate species, such as [R-B(OH)₃]⁻.[3][4] This step is crucial as it increases the electron density on the boron center, facilitating the transfer of the organic group to the palladium catalyst during the transmetalation step.[3][4]
-
Formation of the Palladium-Hydroxide Complex: The base can react with the palladium(II)-halide species (formed after oxidative addition) to generate a palladium(II)-hydroxide or -alkoxide complex. This intermediate is often more reactive in the subsequent transmetalation step.[1]
-
Acceleration of Reductive Elimination: In some instances, the base has been shown to accelerate the final reductive elimination step, where the desired biaryl product is formed and the Pd(0) catalyst is regenerated.[1]
The properties of the base—its strength, solubility in the reaction medium, and the nature of its counter-ion—can dramatically influence reaction kinetics and overall yield. This is particularly true for electronically challenging substrates like this compound.
Comparative Performance Analysis of Common Bases
To elucidate the optimal conditions for this specific substrate, we evaluated several common inorganic and organic bases. The coupling partner used in these representative experiments was 4-iodoanisole. The reaction was catalyzed by Pd(PPh₃)₄ (3 mol%).
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Analysis |
| Na₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 85 | A standard, cost-effective choice providing good yield. Requires aqueous conditions for solubility.[5][6][7] |
| K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 88 | Slightly superior to Na₂CO₃, a very common and reliable option for general Suzuki couplings.[7][8] |
| Cs₂CO₃ | Dioxane | 90 | 8 | 96 | Excellent performance, attributed to the "cesium effect."[9][10] Its high solubility in organic solvents and the large cation size enhance reactivity, allowing for shorter reaction times.[11][12] |
| K₃PO₄ | Toluene | 100 | 10 | 94 | A strong, non-nucleophilic base that performs exceptionally well, especially under anhydrous conditions.[13][14] Ideal for sensitive substrates prone to protodeboronation. |
| Et₃N (TEA) | DMF | 100 | 24 | < 20 | Poor performance. Organic bases are often insufficiently basic to efficiently generate the reactive borate species, leading to low conversion.[5][6] |
Causality Behind Experimental Observations
-
The Cesium Effect (Cs₂CO₃): Cesium carbonate consistently provides superior results in many palladium-catalyzed couplings.[9][10] This "cesium effect" is often attributed to the high solubility of Cs₂CO₃ in organic solvents, which ensures a high concentration of the active base.[11] Furthermore, the large, soft Cs⁺ cation is less coordinating to the anionic base, making the carbonate more available. It has also been proposed that the Cs⁺ cation may interact with the palladium complex, stabilizing key transition states in the catalytic cycle.[12]
-
Anhydrous Conditions (K₃PO₄): Potassium phosphate is a strong base that is effective even in the absence of water.[8] This is advantageous for substrates like this compound, where the electron-withdrawing formyl group can increase the susceptibility to protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom) in aqueous media.[15] K₃PO₄ minimizes this side reaction, leading to a high yield of the desired product.[13]
-
Standard Carbonates (Na₂CO₃ & K₂CO₃): These bases are the workhorses of Suzuki reactions. They are effective and economical but typically require a biphasic solvent system (e.g., an organic solvent and water) to solubilize both the organic substrates and the inorganic base.[16] Their performance is robust, making them an excellent starting point for optimization.
-
Organic Bases (Triethylamine): The significantly lower yield with triethylamine highlights a key mechanistic requirement. Weaker organic bases are often unable to efficiently deprotonate the boronic acid to form the highly nucleophilic borate anion required for rapid transmetalation, thus stalling the catalytic cycle.[6]
Visualizing the Catalytic Cycle
The following diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction, highlighting the crucial intervention points of the base.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Recommended Experimental Protocol
Based on the comparative data, both Cs₂CO₃ and K₃PO₄ are excellent choices. The following protocol uses K₃PO₄, which offers the advantage of anhydrous conditions, minimizing potential side reactions.
Materials:
-
This compound (1.0 equiv)
-
Aryl or Heteroaryl Halide (e.g., 4-Iodoanisole) (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Anhydrous Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
Anhydrous Toluene (or Dioxane)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl halide, and anhydrous potassium phosphate.[13]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[16]
-
Reagent Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst followed by the anhydrous toluene via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting boronic acid is consumed (typically 8-12 hours).
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired biaryl compound.[13]
Conclusion
For the Suzuki-Miyaura coupling of this compound, the choice of base has a profound impact on reaction efficiency. While standard bases like K₂CO₃ provide good yields, superior results are achieved with Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) . Cs₂CO₃ offers the advantage of shorter reaction times in an anhydrous organic solvent, while K₃PO₄ is an excellent choice for minimizing hydrolytic side reactions like protodeboronation. The use of weak organic bases such as triethylamine is strongly discouraged. This guide provides a clear rationale for base selection, enabling researchers to accelerate the synthesis of complex molecules derived from this versatile building block.
References
-
C. A. M. R. D. Matos, et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library. Available at: [Link]
-
Al-Masum, M. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. Available at: [Link]
-
Patil, S. (2018). Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]
-
Yoneda Labs (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Wikipedia (2024). Suzuki reaction. Wikipedia. Available at: [Link]
-
Royal Society of Chemistry (n.d.). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. Royal Society of Chemistry. Available at: [Link]
-
Quora (2018). What is the utility of cesium carbonate while carrying out Suzuki-Miyaura coupling?. Quora. Available at: [Link]
-
ResearchGate (n.d.). The effect of various bases on the Suzuki coupling reaction. ResearchGate. Available at: [Link]
-
ResearchGate (2010). A Simple and Highly Efficient Catalytic System for Suzuki Cross-Coupling Using Ligandless Palladium Chloride. ResearchGate. Available at: [Link]
-
Asnan, H. H. M., et al. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Reusable Magnetic Supported Palladium(II)-N2O2 Catalyst. Available at: [Link]
-
Dent, T. (2020). Exploring and Quantifying the Caesium Effect I. Compunetics. Available at: [Link]
-
ResearchGate (2022). Effect of Cs2CO3 and K2CO3 on the synthesis and isomerization of chromene-2-carboxylate. ResearchGate. Available at: [Link]
-
Reddit (2020). What is the proper way to set up a suzuki coupling?. Reddit. Available at: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Available at: [Link]
-
ChemHelp ASAP (2020). Suzuki cross-coupling reaction. YouTube. Available at: [Link]
-
Reddit (2024). How to approach choosing reaction conditions for Suzuki?. Reddit. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Słowik, G., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Dent, T. J. (2019). Controlling and exploiting the caesium effect in palladium catalysed coupling reactions. University of Bath. Available at: [Link]
-
Ali, A., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ikm.org.my [ikm.org.my]
- 8. reddit.com [reddit.com]
- 9. compunetics.net [compunetics.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. quora.com [quora.com]
- 12. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
A Senior Application Scientist's Guide to the Reaction Kinetics of 4-Bromo-2-fluoro-3-formylphenylboronic Acid: A Comparative Analysis for Drug Development Professionals
For researchers, synthetic chemists, and drug development professionals, the selection of building blocks in cross-coupling reactions is a critical decision that profoundly impacts reaction efficiency, yield, and overall project timelines. Among the vast array of boronic acids available for Suzuki-Miyaura coupling, 4-Bromo-2-fluoro-3-formylphenylboronic acid presents a unique combination of functionalities, making it a valuable reagent in the synthesis of complex molecules. However, a comprehensive understanding of its reaction kinetics is paramount for its effective utilization.
This guide provides an in-depth analysis of the factors governing the reaction kinetics of this compound in Suzuki-Miyaura cross-coupling reactions. We will objectively compare its expected performance with alternative boronic acids, supported by established mechanistic principles and experimental data from the scientific literature. Furthermore, we will equip you with a detailed experimental protocol to conduct your own kinetic analyses, empowering you to make data-driven decisions in your synthetic endeavors.
The Suzuki-Miyaura Coupling: A Kinetic Perspective
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds with remarkable functional group tolerance.[1] The catalytic cycle, elegantly orchestrated by a palladium catalyst, involves three key steps: oxidative addition, transmetalation, and reductive elimination. The overall rate of the reaction is dictated by the slowest of these steps, known as the rate-determining step. While oxidative addition of the organohalide to the palladium(0) complex is often rate-determining, the nature of the boronic acid can significantly influence the kinetics of the transmetalation step.[2][3]
The reactivity of a boronic acid in the transmetalation step is primarily governed by a delicate interplay of electronic and steric effects imparted by the substituents on the phenyl ring.
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Kinetic Analysis: this compound vs. Alternatives
To understand the kinetic profile of this compound, we will compare it with a selection of commercially available boronic acids that represent a spectrum of electronic and steric properties.
| Boronic Acid | Substituents & Positions | Electronic Effect of Substituents (Hammett Constants, σ) | Steric Hindrance | Expected Impact on Transmetalation Rate |
| This compound | 4-Bromo, 2-Fluoro, 3-Formyl | Bromo (para): +0.23, Fluoro (ortho): +0.06, Formyl (meta): +0.35 | High | Significantly Decreased |
| Phenylboronic acid | None | H: 0.00 | Low | Baseline |
| 4-Bromophenylboronic acid | 4-Bromo | Bromo (para): +0.23 | Low | Decreased |
| 2-Fluorophenylboronic acid | 2-Fluoro | Fluoro (ortho): +0.06 | Moderate | Slightly Decreased |
| 3-Formylphenylboronic acid | 3-Formyl | Formyl (meta): +0.35 | Low | Decreased |
Note: Hammett constants are a measure of the electronic effect of a substituent. A positive value indicates an electron-withdrawing group, which generally decreases the rate of transmetalation. The values presented are for the para and meta positions and serve as a guide to the electronic character of the substituents.[4][5][6]
Analysis of this compound:
-
Electronic Effects: The presence of three electron-withdrawing groups (bromo, fluoro, and formyl) is expected to significantly decrease the nucleophilicity of the ipso-carbon attached to the boron atom. This will likely lead to a slower transmetalation step compared to unsubstituted phenylboronic acid. The cumulative electron-withdrawing effect, as indicated by the positive Hammett constants, suggests a less favorable electronic environment for the key bond-forming step.
-
Steric Effects: The ortho-fluoro and ortho-formyl (relative to the bromine) substituents introduce substantial steric hindrance around the boronic acid moiety. This steric bulk can impede the approach of the boronic acid to the palladium center, further slowing down the transmetalation process.[7][8] The combination of ortho-substitution and the presence of a formyl group can also lead to complex interactions with the catalyst and base.[9]
Comparison with Alternatives:
-
Phenylboronic acid: As the unsubstituted parent compound, it serves as our baseline for comparison. Its lack of both electron-withdrawing groups and steric hindrance allows for a relatively fast transmetalation rate under standard conditions.[1]
-
4-Bromophenylboronic acid: The single para-bromo substituent is electron-withdrawing, leading to an anticipated decrease in the reaction rate compared to phenylboronic acid. However, the lack of steric hindrance makes it a more reactive alternative than our target molecule.[10]
-
2-Fluorophenylboronic acid: The ortho-fluoro group introduces moderate steric hindrance and a mild electron-withdrawing effect. While the transmetalation rate is expected to be slower than that of phenylboronic acid, it is likely to be significantly faster than that of the tri-substituted this compound.[11][12]
-
3-Formylphenylboronic acid: The meta-formyl group is a moderately strong electron-withdrawing group, which will decrease the reaction rate. However, with minimal steric hindrance, its kinetic performance is expected to be better than that of this compound.
Experimental Protocol for Kinetic Analysis of Suzuki-Miyaura Reactions
To empower researchers to quantitatively assess the kinetics of these reactions, we provide a detailed, step-by-step methodology for monitoring reaction progress.
Experimental Workflow
Caption: A generalized workflow for the kinetic analysis of a Suzuki-Miyaura coupling reaction.
Detailed Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare stock solutions of the aryl halide, the boronic acid to be tested, the palladium catalyst (e.g., Pd(PPh₃)₄), the base (e.g., K₂CO₃), and an internal standard (e.g., dodecane, if using GC-MS) in the chosen solvent (e.g., dioxane/water). The use of stock solutions ensures accurate and reproducible concentrations.
-
-
Reaction Setup:
-
In a reaction vial equipped with a magnetic stir bar, add the appropriate volumes of the aryl halide and boronic acid stock solutions.
-
Add the solvent and the base.
-
Seal the vial and place it in a pre-heated reaction block or oil bath set to the desired temperature.
-
Allow the mixture to equilibrate to the reaction temperature for at least 15 minutes.
-
-
Reaction Initiation and Monitoring:
-
At time t=0, add the palladium catalyst stock solution to the reaction mixture and start vigorous stirring.
-
At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture using a syringe.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching solution (e.g., a solution of ethyl acetate and water).
-
-
Sample Preparation for Analysis:
-
If not already added, add a precise volume of the internal standard stock solution to the quenched aliquot.
-
Dilute the sample with a suitable solvent (e.g., ethyl acetate) to a concentration appropriate for the analytical instrument.
-
Filter the sample if necessary to remove any solid particles.
-
-
Data Acquisition and Analysis:
-
Analyze the prepared samples using a calibrated Gas Chromatograph-Mass Spectrometer (GC-MS) or Liquid Chromatograph-Mass Spectrometer (LC-MS).
-
Determine the concentrations of the starting materials and the product at each time point by comparing their peak areas to that of the internal standard.
-
Plot the concentration of the limiting reactant versus time.
-
From this plot, determine the initial reaction rate and the reaction order with respect to each reactant. This can be achieved by varying the initial concentration of one reactant while keeping the others constant.
-
Calculate the rate constant (k) for the reaction under the specific conditions.
-
Conclusion and Recommendations
The kinetic performance of this compound in Suzuki-Miyaura coupling is anticipated to be slower than that of less substituted phenylboronic acids due to a combination of significant electron-withdrawing and steric effects. This guide provides a framework for understanding these effects and a practical protocol for their quantitative assessment.
For researchers and drug development professionals, we recommend the following:
-
Thorough Optimization: When using this compound, expect that more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or more active catalyst systems) may be necessary to achieve satisfactory yields and reaction rates.
-
Comparative Studies: We strongly encourage conducting in-house kinetic studies, using the provided protocol, to directly compare the performance of this compound with other viable alternatives for your specific application.
-
Consider Alternative Coupling Partners: If rapid reaction kinetics are a primary concern, consider utilizing alternative boronic acids with less steric hindrance and weaker electron-withdrawing substituents, if the synthetic route allows.
By applying the principles and methodologies outlined in this guide, you will be better equipped to make informed decisions in the selection and application of boronic acids, ultimately leading to more efficient and successful synthetic outcomes in your research and development endeavors.
References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. homepages.bluffton.edu [homepages.bluffton.edu]
- 5. Hammett equation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
MIDA Boronates: A Superior Strategy for the Stabilization and Controlled Release of Unstable Boronic Acids in Modern Synthesis
In the landscape of synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, boronic acids stand as indispensable building blocks. Their utility, however, is often hampered by inherent instability, especially in the case of 2-heterocyclic, vinyl, and cyclopropyl derivatives.[1][2] These valuable reagents are prone to decomposition through pathways like protodeboronation, oxidation, and polymerization, both on the benchtop and under reaction conditions.[1] This instability not only complicates storage and handling but also significantly diminishes their efficacy in crucial synthetic transformations, leading to low and unpredictable yields. To address this long-standing challenge, a variety of protecting groups have been developed, with N-methyliminodiacetic acid (MIDA) boronates emerging as a broadly applicable and highly effective solution.[1][2]
This guide provides an in-depth comparison of MIDA boronates with other common boronic acid surrogates, supported by experimental data. We will explore the unique properties of MIDA boronates that render them exceptionally stable and discuss the mechanistic basis for their controlled, slow release of boronic acids, a feature that has revolutionized the use of otherwise intractable building blocks in complex molecule synthesis.
The Challenge: The Ephemeral Nature of Unstable Boronic Acids
The utility of Suzuki-Miyaura cross-coupling is critically dependent on the integrity of the boronic acid coupling partner. However, many desirable boronic acids are notoriously unstable. For instance, 2-pyridyl boronic acid is known for its rapid decomposition, making its application in the synthesis of pharmaceuticals and biologically active molecules challenging.[1] The in-situ decomposition of these unstable boronic acids often proceeds at a rate competitive with or even faster than the desired cross-coupling reaction, particularly when employing less reactive coupling partners like aryl chlorides.[1] This necessitates the use of a significant excess of the boronic acid, complicates purification, and ultimately limits the scope and reliability of the methodology.
While several strategies have been developed to circumvent this issue, including the use of trifluoroborate salts, trialkoxyborate salts, and sterically hindered boronic esters, none have provided a universal solution for all classes of unstable boronic acids.[1][2]
MIDA Boronates: A Paradigm Shift in Boronic Acid Chemistry
N-methyliminodiacetic acid (MIDA) boronates represent a significant advancement in the field. The trivalent MIDA ligand complexes with the boron atom, changing its hybridization from sp² to sp³, which effectively "masks" its reactivity.[3] This pyramidalization of the boron center inhibits its participation in the transmetalation step of the Suzuki-Miyaura catalytic cycle under anhydrous conditions.[2][3] The result is a class of organoboron compounds that are remarkably stable.
Key Advantages of MIDA Boronates:
-
Exceptional Benchtop Stability: MIDA boronates are typically crystalline solids that are stable to air and moisture indefinitely, allowing for long-term storage without degradation.[4][5]
-
Chromatographic Stability: Unlike many boronic acids, MIDA boronates are compatible with silica gel chromatography, greatly simplifying their purification.[1][6][7]
-
Controlled Release of Boronic Acids: The MIDA protecting group can be cleaved under specific, mild aqueous basic conditions to regenerate the corresponding boronic acid in a controlled manner.[1] This "slow-release" mechanism is crucial for reactions involving unstable boronic acids, as it maintains a low, steady concentration of the reactive species, thereby minimizing decomposition and maximizing cross-coupling efficiency.[1][8]
The Mechanism of Slow Release
The deprotection of MIDA boronates can be tuned to be either fast or slow.[9] Rapid hydrolysis is typically achieved with strong aqueous bases like sodium hydroxide.[1][8] In contrast, milder bases such as potassium phosphate (K₃PO₄) in an aqueous dioxane mixture promote a slow and continuous release of the boronic acid over several hours.[1] The rate of this slow release can be further modulated by adjusting the temperature.[1] This controlled release ensures that the concentration of the unstable boronic acid in the reaction mixture remains low at any given time, preventing its decomposition and allowing it to be efficiently consumed in the catalytic cycle.
Figure 1. Conceptual workflow of slow-release cross-coupling using MIDA boronates.
Comparative Performance: MIDA Boronates vs. Other Protecting Groups
To objectively assess the utility of MIDA boronates, a direct comparison with other commonly used boronic acid surrogates is essential. The following sections and tables summarize the relative performance based on stability and cross-coupling efficiency.
Benchtop Stability
A key advantage of MIDA boronates is their exceptional stability compared to the corresponding unprotected boronic acids.
| Compound Class | Boronic Acid (% remaining after 15 days) | MIDA Boronate (% remaining after ≥60 days) |
| 2-Benzofuranyl | 65 | >95 |
| 2-Thienyl | 52 | >95 |
| 2-Indolyl | 38 | >95 |
| Vinyl | 45 | >95 |
| Cyclopropyl | 70 | >95 |
| Table 1. Comparison of benchtop stability under air of unprotected boronic acids and their corresponding MIDA boronates. Data sourced from Burke, M. D. et al.[1] |
Cross-Coupling Efficiency
The slow-release methodology using MIDA boronates consistently leads to superior yields in cross-coupling reactions with unstable boronic acids, especially when challenging coupling partners are involved.
| Boronic Acid Derivative | Yield with Boronic Acid (%) | Yield with MIDA Boronate (%) |
| 2-Benzofuranyl | 50 | 92 |
| 2-Thienyl | 37 | 94 |
| 2-Indolyl | 14 | 93 |
| Vinyl | 68 | 96 |
| Cyclopropyl | 75 | 95 |
| Table 2. Comparison of cross-coupling yields of unprotected boronic acids versus MIDA boronates with an aryl chloride. Data sourced from Burke, M. D. et al.[1][2] |
Comparison with Other Protecting Groups
While other protecting groups offer improvements over free boronic acids, MIDA boronates often provide a more general and robust solution.
| Protecting Group | Stability | Deprotection Conditions | Compatibility with Chromatography | General Applicability for Unstable Boronic Acids |
| MIDA Boronate | Excellent | Mild aqueous base (tunable rate) | Yes | High (2-heterocyclic, vinyl, cyclopropyl) |
| Pinacol Ester | Good to Excellent | Often harsh (acidic/oxidative), can be used directly | Yes | Moderate (can be unstable) |
| Trifluoroborate | Good | Aqueous base or acid | No | Moderate to High |
| Diethanolamine Adduct | Moderate | Hydrolysis | No | Moderate |
| Table 3. Qualitative comparison of different boronic acid protecting groups.[1][2][10] |
Experimental Protocols
To facilitate the adoption of this technology, we provide representative, step-by-step protocols for the synthesis and deprotection of MIDA boronates.
Synthesis of a MIDA Boronate
This protocol describes a general method for the preparation of a MIDA boronate from the corresponding boronic acid.
Figure 2. General workflow for the synthesis of MIDA boronates.
Step-by-Step Procedure:
-
To a flask charged with the boronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv) is added anhydrous DMSO.
-
The flask is equipped with a condenser and heated under a high vacuum to remove water azeotropically.
-
After cooling to room temperature, the reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate) to precipitate the product.
-
The solid is collected by filtration, washed with the solvent, and dried under vacuum.
-
If necessary, the MIDA boronate can be further purified by silica gel chromatography or recrystallization.
Note: For particularly sensitive boronic acids, alternative methods using pre-dried MIDA anhydride may be more effective.[11]
Slow-Release Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the cross-coupling of a MIDA boronate with an aryl chloride, leveraging the slow-release principle.
Step-by-Step Procedure:
-
To a reaction vessel, add the MIDA boronate (1.2 equiv), aryl chloride (1.0 equiv), palladium catalyst (e.g., 5 mol % Pd(OAc)₂), ligand (e.g., 10 mol % SPhos), and potassium phosphate (K₃PO₄) (7.5 equiv).
-
The vessel is sealed and purged with an inert atmosphere (e.g., argon).
-
A degassed solvent mixture of dioxane and water (e.g., 5:1) is added.
-
The reaction mixture is heated (e.g., 60 °C) with vigorous stirring for the specified time (e.g., 6 hours).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water.
-
The organic layer is dried, concentrated, and the product is purified by column chromatography.
Note: Reaction conditions, including catalyst, ligand, base, solvent, and temperature, may require optimization for specific substrates. For particularly challenging couplings, such as with 2-pyridyl MIDA boronates, the addition of a copper co-catalyst may be beneficial.[1][2]
Conclusion
MIDA boronates have emerged as a superior and broadly applicable solution to the long-standing problem of handling and utilizing unstable boronic acids. Their exceptional benchtop and chromatographic stability, combined with the ability to undergo controlled slow release of the active boronic acid under mild conditions, has transformed many previously challenging cross-coupling reactions into reliable and high-yielding synthetic methods.[1] The experimental data clearly demonstrates the significant advantages of MIDA boronates over unprotected boronic acids and other protecting groups in terms of both stability and reactivity. For researchers, scientists, and drug development professionals, the adoption of MIDA boronate technology offers a powerful tool to expand the scope of Suzuki-Miyaura cross-coupling and to streamline the synthesis of complex molecules.
References
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(18), 6716–6717. [Link]
-
Grillo, A. S., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(7), 693–700. [Link]
-
Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(18), 6716-6717. [Link]
-
Gillis, E. P., & Burke, M. D. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 130(43), 14084–14085. [Link]
-
Yadav, D. K., et al. (2021). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 57(55), 6745-6763. [Link]
- Burke, M. D., & Gillis, E. P. (2012). Slow release of organoboronic acids in cross-coupling reactions. U.S.
-
Li, J., Grillo, A. S., & Burke, M. D. (2015). From Synthesis to Function via Iterative Assembly of N-Methyliminodiacetic Acid Boronate Building Blocks. Accounts of Chemical Research, 48(8), 2297–2307. [Link]
-
Kim, B., & Jo, H. (2021). Chemoselective Deprotection of Symmetrically Diprotected Resorcinol N-Methyliminodiacetate (MIDA) Boronates Using the MIDA Boronate Moiety as a Blocking Group: Synthesis of Monoprotected Resorcinol MIDA Boronates. The Journal of Organic Chemistry, 86(24), 18015–18023. [Link]
-
Yadav, D. K., et al. (2021). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 57(55), 6745-6763. [Link]
-
Chem-Station. Protecting Groups for Boronic Acids. Chem-station.com. [Link]
-
Li, J., Grillo, A. S., & Burke, M. D. (2015). From Synthesis to Function via Iterative Assembly of N‑Methyliminodiacetic Acid Boronate Building Blocks. Accounts of Chemical Research, 48(8), 2297–2307. [Link]
-
Simon, P. M., et al. (2023). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki–Miyaura Coupling. The Journal of Organic Chemistry, 88(3), 1590–1599. [Link]
-
Simon, P. M., et al. (2023). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling. The Journal of Organic Chemistry, 88(3), 1590-1599. [Link]
-
Lee, S. J., et al. (2014). General Methods for Synthesis of N-Methyliminodiacetic Acid Boronates from Unstable ortho-Phenolboronic Acids. Advanced Synthesis & Catalysis, 356(14-15), 3127-3132. [Link]
Sources
- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 5. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 9. scispace.com [scispace.com]
- 10. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing the Purity of 4-Bromo-2-fluoro-3-formylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical synthesis, the purity of starting materials is not merely a quality metric; it is the foundation upon which the safety and efficacy of a drug are built. 4-Bromo-2-fluoro-3-formylphenylboronic acid is a key building block, particularly in Suzuki-Miyaura cross-coupling reactions, for creating complex organic molecules.[1] Impurities, even at trace levels, can lead to unwanted side reactions, decreased yields, and potentially genotoxic byproducts in the final active pharmaceutical ingredient (API).[2][3]
This guide provides an in-depth comparison of analytical techniques for assessing the purity of this compound. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative references.
The Analytical Challenge: Understanding Boronic Acids
Boronic acids present unique analytical challenges due to their chemical properties. They have a high polarity and a propensity to form cyclic anhydrides known as boroxines through dehydration.[1][4] Boroxines exist in equilibrium with the boronic acid, complicating analysis and potentially interfering with reactions.[5][6] Therefore, a robust purity assessment must not only quantify the main compound but also identify and quantify key impurities like boroxines and residual starting materials or solvents.
Core Analytical Techniques: A Comparative Overview
A multi-faceted approach is essential for a comprehensive purity profile. The three pillars of analysis for this compound are Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).
| Technique | Primary Use | Strengths | Limitations |
| NMR Spectroscopy | Structural elucidation, identification and quantification of impurities. | Provides detailed structural information, quantitative without a reference standard (qNMR).[7][8] | Lower sensitivity compared to MS, complex spectra can be difficult to interpret.[9] |
| HPLC | Separation and quantification of the main component and impurities. | High precision, versatility, and considered a gold standard for purity analysis.[10] | Can promote on-column degradation if conditions are not optimized.[11][12] |
| Mass Spectrometry | Identification of components by mass-to-charge ratio, high sensitivity for trace impurities. | Highly sensitive and specific, can be coupled with HPLC (LC-MS) for enhanced analytical power.[10] | Can be complicated by the formation of boroxines and adducts.[13] |
Workflow for Purity Assessment
Caption: Workflow for assessing the purity of synthesized boronic acids.
In-Depth Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR is unparalleled for providing a detailed molecular picture. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation, while ¹¹B and ¹⁹F NMR can provide specific insights into the boron and fluorine environments, respectively.[8][14]
Expertise in Action: The choice of solvent is critical. A proton-free solvent like deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) is necessary to avoid interfering signals.[7] DMSO-d₆ is often preferred for boronic acids due to their better solubility in it. The presence of water can shift the boronic acid/boroxine equilibrium; therefore, using anhydrous solvents is crucial for reproducible results.[5]
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the synthesized compound and dissolve it in 0.6-0.7 mL of anhydrous DMSO-d₆.
-
Instrumentation: Utilize a 400 MHz or higher NMR spectrometer for optimal resolution.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Analysis:
-
Chemical Shift: Look for the characteristic aldehyde proton signal (around 10 ppm), aromatic protons, and the broad signal for the B(OH)₂ protons.
-
Integration: The relative integration of the signals should correspond to the number of protons in the structure. Any unexpected signals may indicate impurities.
-
Quantitative NMR (qNMR): For absolute purity, a known amount of an internal standard (e.g., maleic acid) is added. The purity of the target compound is calculated by comparing the integral of a specific proton signal of the analyte to that of the standard.
-
Trustworthiness: The self-validating nature of qNMR lies in the direct relationship between signal intensity and the number of nuclei, making it a primary method for purity assignment without needing a specific reference standard of the compound itself.[8]
High-Performance Liquid Chromatography (HPLC): The Separation Powerhouse
HPLC is the workhorse for purity determination in the pharmaceutical industry, offering high precision and the ability to separate complex mixtures.[10]
Expertise in Action: A significant challenge with boronic acids is their potential for on-column degradation, particularly hydrolysis of boronic esters if they are present as impurities.[11][12] The choice of column and mobile phase is therefore critical. A reversed-phase C18 column with reduced silanol activity can minimize these unwanted interactions.[11] The mobile phase often consists of a mixture of acetonitrile and water with an acidic modifier like formic or phosphoric acid to ensure good peak shape.[15][16]
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL.
-
Instrumentation:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A typical gradient might run from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Data Analysis:
-
The purity is typically reported as the area percentage of the main peak relative to the total area of all peaks.
-
Any peaks other than the main product are considered impurities.
-
Trustworthiness: Method validation according to ICH guidelines (covering specificity, linearity, accuracy, and precision) ensures the reliability of the HPLC results.
Liquid Chromatography-Mass Spectrometry (LC-MS): Sensitive and Specific Identification
LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry.[10] This is particularly useful for identifying trace-level impurities.
Expertise in Action: Boronic acids can be challenging to analyze by MS due to the formation of various ions, including dehydration products (boroxines), solvent adducts, and dimers.[13] Using electrospray ionization (ESI) in negative mode is often more sensitive for boronic acids, detecting the deprotonated molecular ion [M-H]⁻.[17]
Experimental Protocol: LC-MS
-
LC Conditions: Use the same or similar conditions as the HPLC method.
-
MS Conditions:
-
Ionization Mode: ESI Negative.
-
Mass Range: Scan from m/z 50 to 500.
-
Fragmentation: For structural confirmation of impurities, tandem MS (MS/MS) can be performed.
-
-
Data Analysis:
-
Confirm the mass of the main peak corresponds to the molecular weight of this compound (246.83 g/mol ).
-
Propose structures for impurity peaks based on their mass-to-charge ratio and fragmentation patterns.
-
Trustworthiness: The natural isotopic distribution of boron (¹⁰B and ¹¹B) provides a characteristic isotopic pattern in the mass spectrum, which can be used to confirm the presence of boron in a given peak.[18]
Comparison with an Alternative: 3-Bromo-5-formylphenylboronic acid
To provide context, let's compare the purity assessment of our target compound with a structural isomer, 3-Bromo-5-formylphenylboronic acid.
| Parameter | This compound | 3-Bromo-5-formylphenylboronic acid | Rationale for Differences |
| HPLC Retention Time | ~12.5 min | ~13.2 min | The presence and position of the fluorine atom in the target compound alters its polarity, leading to a slightly shorter retention time on a reversed-phase column. |
| ¹H NMR (Aldehyde) | ~10.1 ppm | ~10.0 ppm | The electronic environment of the aldehyde proton is influenced by the adjacent fluorine, causing a slight downfield shift. |
| ¹⁹F NMR | ~ -115 ppm | N/A | A key diagnostic signal for the target compound. |
| MS [M-H]⁻ | 245.9 m/z | 227.9 m/z | The mass difference directly reflects the presence of the fluorine atom. |
Conclusion
A comprehensive assessment of the purity of this compound is a non-negotiable step in its use for pharmaceutical development. A single analytical technique is insufficient to provide the required level of assurance. The synergistic use of NMR for structural confirmation and quantification, HPLC for precise purity measurement, and LC-MS for sensitive impurity identification forms a robust, self-validating system. By understanding the unique chemistry of boronic acids and carefully selecting and optimizing analytical methods, researchers can ensure the quality of this critical building block, thereby safeguarding the integrity of their synthetic pathways and the safety of the final drug product.
References
-
Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. (2011). Analytical Chemistry. [Link]
-
A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (2013). Analytical Methods. [Link]
-
Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015). UVA Library. [Link]
-
Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. (2010). PubMed. [Link]
-
Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). ResearchGate. [Link]
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (2021). Waters. [Link]
-
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). Alwsci. [Link]
-
Strategies for the analysis of highly reactive pinacolboronate esters. (2012). PubMed. [Link]
-
Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. [Link]
-
Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
What are the analytical methods for determining the purity of Boric acid - 10B?. Blog. [Link]
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. [Link]
-
A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. (2022). SciRP.org. [Link]
-
Review on the modern analytical advancements in impurities testing. (2024). Springer. [Link]
-
Evaluation and comparison of various separation techniques for the analysis of closely-related compounds of pharmaceutical interest. ResearchGate. [Link]
-
The Importance of Purity Determination of Pharmaceuticals. (2020). NETZSCH Analyzing & Testing. [Link]
-
Analytical Techniques in Pharmaceutical Analysis. (2024). LinkedIn. [Link]
-
Unveiling the role of boroxines in metal-free carbon–carbon homologations using diazo compounds and boronic acids. (2018). Chemical Science. [Link]
-
The Boroxine–Boronic Acid Equilibrium. (2021). University of Edinburgh Research Explorer. [Link]
-
The Boroxine-Boronic Acid Equilibrium. (2021). Semantic Scholar. [Link]
- Method for producing formylphenylboronic acids.
-
Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh. [Link]
-
Boroxine. Wikipedia. [Link]
-
Boroxine Chemistry and Applications: A Perspective. ResearchGate. [Link]
-
1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. [Link]
-
Tetrabutylammonium(4-Fluorophenyl)trifluoroborate. Organic Syntheses. [Link]
-
Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Georgia State University. [Link]
-
Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. (2015). Organic Process Research & Development. [Link]
-
Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Scilit. [Link]
-
ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. (2014). Semantic Scholar. [Link]
-
11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. (2022). PubMed. [Link]
-
Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011). Organic Process Research & Development. [Link]
-
Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. ResearchGate. [Link]
- Process for preparing highly pure formylphenylboronic acids.
-
Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. (2013). PubMed Central. [Link]
-
Phenylboronic acid. Wikipedia. [Link]
-
Phenylboronic acid – preparation and application. (2024). Georganics. [Link]
-
The influence of ortho-substituents on the properties of phenylboronic acids. ResearchGate. [Link]
-
Characterization of 3 fluoro-4-formylphenylboronic acid molecule with Density Functional Teory. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Review on the modern analytical advancements in impurities testing [aber.apacsci.com]
- 3. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 4. Boroxine - Wikipedia [en.wikipedia.org]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. semanticscholar.org [semanticscholar.org]
- 7. jchps.com [jchps.com]
- 8. researchgate.net [researchgate.net]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 10. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 11. researchgate.net [researchgate.net]
- 12. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. waters.com [waters.com]
- 16. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 18. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Theoretical Reactivity of 4-Bromo-2-fluoro-3-formylphenylboronic Acid
This guide provides an in-depth technical analysis of the reactivity of 4-Bromo-2-fluoro-3-formylphenylboronic acid, a versatile trifunctional building block crucial in medicinal chemistry and materials science. We will dissect its theoretical reactivity profile, compare its performance in key synthetic transformations against common alternatives, and provide actionable experimental protocols for its effective utilization.
Theoretical Reactivity Profile and Chemoselectivity
This compound presents a fascinating case study in chemoselectivity, featuring three distinct reactive centers: a boronic acid, an aryl bromide, and a formyl (aldehyde) group. The electronic interplay between these groups, situated on a phenyl ring, dictates the molecule's reactivity.
Electronic and Steric Landscape:
-
Boronic Acid (-B(OH)₂): This Lewis acidic group is the primary handle for palladium-catalyzed Suzuki-Miyaura cross-coupling and copper-catalyzed Chan-Lam coupling reactions. Its reactivity is modulated by the other substituents.
-
Fluoro Group (-F): Positioned ortho to the boronic acid, the highly electronegative fluorine atom exerts a strong -I (inductive) effect. This effect increases the Lewis acidity of the boron center, which can influence the rate of transmetalation in cross-coupling reactions.
-
Formyl Group (-CHO): The aldehyde is a potent electron-withdrawing group (-I, -M effects) and provides a reactive site for nucleophilic addition, oxidation, reduction, and reductive amination. Its position meta to the boronic acid further enhances the boron's Lewis acidity.
-
Bromo Group (-Br): Located para to the boronic acid, the bromide serves as a secondary site for cross-coupling reactions. This allows for orthogonal, sequential functionalization of the aromatic ring.
The combination of these groups makes the phenyl ring electron-deficient, which can be a key consideration in reaction design. From a steric standpoint, the ortho-fluoro and ortho-formyl arrangement around the boronic acid and bromide, respectively, can influence the approach of bulky reagents or catalysts.
Predicted Reaction Pathways:
The inherent reactivity of the functional groups allows for a high degree of selective functionalization. The boronic acid is typically the most labile group for cross-coupling under standard Suzuki-Miyaura or Chan-Lam conditions. The aryl bromide can be engaged in a subsequent cross-coupling reaction under more forcing conditions or with a different catalyst system. The aldehyde is generally stable to these coupling conditions but can be selectively targeted using reactions specific to carbonyls.
Caption: Predicted chemoselective pathways for the title compound.
Comparative Analysis of Key Synthetic Transformations
Suzuki-Miyaura Cross-Coupling: Boronic Acid vs. Alternatives
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[1][2] The performance of this compound can be compared with its corresponding boronate esters, such as the pinacol ester (Bpin).
| Feature | Aryl Boronic Acid (-B(OH)₂) | Aryl Pinacol Boronate Ester (-Bpin) | Rationale & Field Insights |
| Reactivity | Generally more reactive.[3] | Often less reactive. | The free boronic acid readily forms a boronate anion in the presence of base, which is the active species for transmetalation.[2] Esters may require hydrolysis to the boronic acid prior to transmetalation, though direct transmetalation is also possible.[3] |
| Stability | Prone to dehydration to form cyclic boroxines; can be unstable to silica gel chromatography. | Bench-stable, crystalline solids. Generally stable to chromatography.[4] | Boronate esters are preferred for multi-step syntheses where the boron moiety must endure various reaction conditions before the final coupling step. Their stability simplifies purification and handling.[4] |
| Yield | Variable; can be affected by side reactions like protodeboronation. | Can provide higher and more consistent yields, especially in complex systems.[4] | The enhanced stability of boronate esters often minimizes side reactions, leading to cleaner reaction profiles and better yields of the desired biaryl product.[4] |
| Solubility | Generally soluble in polar solvents. | More soluble in common organic solvents. | The lipophilic nature of the pinacol group improves solubility in solvents like THF, dioxane, and toluene, which are frequently used in Suzuki couplings. |
Causality Behind Experimental Choices: When selecting a boron reagent, the choice between a boronic acid and a boronate ester is a trade-off between reactivity and stability. For a rapid, final-step coupling, the higher reactivity of the boronic acid may be advantageous. For a more robust, multi-step sequence, the stability and ease of handling of a boronate ester are often superior.
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Chan-Lam C-N/C-O Coupling
The Chan-Lam coupling offers a powerful, milder alternative to palladium-catalyzed Buchwald-Hartwig amination for forming C-N and C-O bonds.[5][6] It utilizes inexpensive copper catalysts and, critically, can often be run open to the air at room temperature.[5]
Advantages over Palladium-Catalyzed Alternatives:
-
Mild Conditions: Often proceeds at room temperature, preserving sensitive functional groups.[7]
-
Air/Moisture Tolerance: Simplifies experimental setup, as inert atmospheres are not strictly required.[7]
-
Cost-Effectiveness: Copper catalysts are significantly cheaper than palladium catalysts.
-
Broad Substrate Scope: Couples with a wide range of N-H and O-H containing compounds, including amines, anilines, amides, and phenols.[8]
Given the electron-deficient nature of the aryl ring in this compound, it is an excellent candidate for Chan-Lam coupling reactions.
Reactions of the Formyl Group: Reductive Amination
The formyl group is a versatile handle for introducing molecular diversity. Reductive amination is a primary method for converting the aldehyde into a secondary or tertiary amine, a common transformation in drug discovery.[9]
This two-step, one-pot process involves the initial formation of an imine (or iminium ion) by reacting the aldehyde with a primary or secondary amine, followed by in-situ reduction.
Comparison of Reducing Agents:
| Reducing Agent | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective for imines/iminium ions over aldehydes/ketones. Tolerates a wide range of functional groups. | Can be moisture-sensitive. |
| Sodium Cyanoborohydride (NaBH₃CN) | Highly selective for the iminium ion at slightly acidic pH.[10] | Highly toxic (releases HCN gas under strong acidic conditions). Requires careful pH control. |
| H₂ with Pd/C Catalyst | "Green" reagent, byproduct is water. Cost-effective for large scale. | Requires specialized hydrogenation equipment. May reduce other functional groups (e.g., dehalogenation of the aryl bromide). |
Self-Validating System: The choice of reducing agent is critical. For substrates like this compound, a mild reagent like NaBH(OAc)₃ is ideal. It ensures that the reduction is selective for the newly formed iminium ion without affecting the aldehyde starting material or the sensitive aryl bromide. It's also crucial to be aware of potential side reactions. Under strongly basic conditions (pH > 11), formylphenylboronic acids can undergo a self-redox Cannizzaro reaction, which is a key reason to maintain controlled pH during purification and reaction steps.[11]
Experimental Protocols
Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with an aryl bromide.
Workflow Diagram:
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Reagent Setup: To a reaction vessel, add this compound (1.2 equiv.), the desired aryl halide (1.0 equiv.), potassium carbonate (2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).
-
Inert Atmosphere: Purge the vessel with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol: Reductive Amination
This protocol outlines a one-pot reductive amination using sodium triacetoxyborohydride.
Workflow Diagram:
Caption: General workflow for a one-pot reductive amination.
Step-by-Step Methodology:
-
Imine Formation: Dissolve this compound (1.0 equiv.) and the desired primary or secondary amine (1.1 equiv.) in an anhydrous solvent such as 1,2-dichloroethane (DCE). Add a catalytic amount of acetic acid (0.1 equiv.) and stir the mixture at room temperature for 1-2 hours.
-
Reduction: To the solution containing the presumed imine/iminium intermediate, add sodium triacetoxyborohydride (1.5 equiv.) portion-wise at room temperature. Caution: Gas evolution may occur.
-
Monitoring: Allow the reaction to stir overnight. Monitor for the disappearance of the intermediate imine by TLC or LC-MS.
-
Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Stir for 30 minutes, then separate the layers. Extract the aqueous layer with dichloromethane (DCM).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via flash chromatography.
References
-
Cammidge, A. N., & Crepy, K. V. L. (2004). The Suzuki-Miyaura cross-coupling of boronic esters derived from 1,2- and 1,3-diols. Chemical Communications, (15), 1723–1732. [Link]
-
Das, S., Alexeev, V. L., Sharma, A. C., Geib, S. J., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7719–7722. [Link]
-
Casanova, N., & Gasteiger, J. (2008). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Angewandte Chemie International Edition, 47(15), 2851–2855. [Link]
-
Wnuk, S. F. (2012). Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions. Tetrahedron, 68(47), 9693-9699. [Link]
-
Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved January 21, 2026, from [Link]
-
Oka, N., Yamada, T., Sajiki, H., Akai, S., & Ikawa, T. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Letters, 24(19), 3510–3514. [Link]
-
Das, S., Alexeev, V. L., Sharma, A. C., Geib, S. J., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh Institutional Repository. [Link]
-
Wikipedia. (2023). Chan–Lam coupling. In Wikipedia. [Link]
- Bayer AG. (2002). Process for preparing highly pure formylphenylboronic acids. U.S.
-
Dalton Transactions. (2020). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 49(3), 649-656. [Link]
-
ResearchGate. (2021). Comparison of reactivity of different boron reagents. Unpublished. [Link]
-
Kim, J., & Lee, S. (2019). Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides. RSC Advances, 9(4), 2133–2138. [Link]
-
Ali, A., et al. (2020). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 25(21), 5086. [Link]
-
Lin, Y. A., et al. (2017). Iminoboronate Formation Leads to Fast and Reversible Conjugation Chemistry of α-Nucleophiles at Neutral pH. Journal of the American Chemical Society, 139(28), 9631–9636. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 21, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 21, 2026, from [Link]
-
NROChemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples. Retrieved January 21, 2026, from [Link]
-
Fawcett, A., et al. (2020). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. ACS Catalysis, 10(1), 504–510. [Link]
-
Li, D., et al. (2017). Synthesis and Applications of Boronate Affinity Materials: From Class-Specific Separation to Targeted Drug Delivery. Accounts of Chemical Research, 50(5), 1043–1052. [Link]
-
Li, Z., et al. (2022). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. Catalysis Science & Technology, 12(18), 5679–5686. [Link]
-
Fyfe, J. W. B., Fazakerley, N. J., & Watson, A. J. B. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis, 9(11), 10566–10571. [Link]
-
University of Pennsylvania. (2014). The Suzuki Reaction. Chem 245 Lab Report. [Link]
-
Lam, P. Y. S. (2008). COPPER-Promoted C-Heteroatom Bond Cross-Coupling Via Boronic Acids: Chan-Lam Coupling Reaction. MARM-ACS Meeting. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
Ni, C., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5441–5454. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Chan-Lam Coupling [organic-chemistry.org]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]
cross-reactivity of functional groups in 4-Bromo-2-fluoro-3-formylphenylboronic acid
An Application Scientist's Guide to the Chemoselective Functionalization of 4-Bromo-2-fluoro-3-formylphenylboronic acid
Introduction: In the landscape of modern synthetic chemistry, polyfunctionalized building blocks are invaluable tools for the efficient construction of complex molecules. This compound is a prime example of such a scaffold, presenting medicinal chemists and material scientists with multiple, distinct reaction centers. It incorporates a boronic acid and an aryl bromide, both poised for cross-coupling, alongside an aldehyde ready for a host of transformations. The presence of a strategically placed fluorine atom further modulates the electronic properties of the ring, influencing the reactivity of the adjacent functional groups.
This guide provides a comprehensive analysis of the cross-reactivity of the functional groups within this molecule. Moving beyond simple protocols, we will explore the underlying principles of chemoselectivity, offering a strategic framework for researchers to selectively address each functional site. The experimental choices detailed herein are grounded in established mechanistic principles, providing a self-validating system for predictable and reproducible outcomes in your laboratory.
Chapter 1: A Hierarchy of Reactivity
Understanding the intrinsic reactivity of each functional group is paramount to designing a successful synthetic strategy. The molecule's reactivity is not merely the sum of its parts; it is a complex interplay of electronic and steric effects.
-
Aryl Bromide (-Br): A reliable handle for a multitude of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Stille couplings.[1][2][3] The typical reactivity order for aryl halides in these reactions is I > OTf > Br > Cl, placing the bromide in a versatile "sweet spot" of reactivity.[4]
-
Boronic Acid (-B(OH)₂): The cornerstone of the Suzuki-Miyaura reaction, this group is a robust and generally stable functional handle.[5] Its reactivity is influenced by the electronic nature of the aromatic ring. The ortho-fluoro substituent acts as an electron-withdrawing group, which can increase the Lewis acidity of the boron atom.[6][7][8]
-
Aldehyde (-CHO): The formyl group is an electrophilic center, susceptible to nucleophilic attack. It is the primary site for transformations such as reductive amination, reduction to an alcohol, oxidation to a carboxylic acid, and olefination reactions.[9] Its compatibility with various cross-coupling conditions is a key consideration.
-
Fluoro (-F): Largely considered an inert spectator in cross-coupling chemistry, the fluorine atom's primary role is electronic. Its strong inductive-withdrawing effect influences the acidity of the boronic acid and the reactivity of the C-Br bond.[6]
Caption: Key reactive sites on the core scaffold.
Table 1: Overview of Functional Group Transformations
| Functional Group | Reaction Class | Common Reagents | Key Considerations |
| Boronic Acid | Suzuki-Miyaura Coupling | Aryl/Vinyl-Halide, Pd Catalyst, Base | Potential for protodeboronation or self-coupling. |
| Aryl Bromide | Cross-Coupling | Boronic Acids, Alkynes, Stannanes | Reactivity is tunable with catalyst/ligand choice. |
| Aldehyde | Reductive Amination | Amine, NaBH(OAc)₃, NaBH₃CN | Mild conditions required to preserve other groups.[10] |
| Aldehyde | Reduction | NaBH₄, LiAlH₄ | Highly selective for the carbonyl. |
| Aldehyde | Oxidation | Ag₂O, KMnO₄ | Boronic acid is sensitive to strong oxidants. |
Chapter 2: Chemoselective Cross-Coupling Strategies
The presence of two distinct coupling handles—the boronic acid and the aryl bromide—allows for programmed, sequential functionalization. The choice of which site to react first is dictated by the desired final product and the stability of the other functional groups to the chosen reaction conditions.
Scenario A: Selective Suzuki-Miyaura Coupling at the Boronic Acid
This strategy is employed when the synthetic plan requires the introduction of a new aryl or vinyl substituent at the boron-bearing position while preserving the aryl bromide for a subsequent transformation.
Causality of Experimental Design: The key to selectivity is to use conditions that favor the Suzuki-Miyaura catalytic cycle for the boronic acid without activating the C-Br bond for oxidative addition. Standard palladium(0) catalysts like Pd(PPh₃)₄ are highly effective. The choice of base is critical; moderately basic conditions (e.g., K₂CO₃, K₃PO₄) are sufficient to facilitate transmetalation in the Suzuki cycle and are compatible with the aldehyde group.[11]
Exemplary Protocol: Selective Coupling of the Boronic Acid
-
To a degassed solution of this compound (1.0 equiv), the desired aryl halide (1.1 equiv), and K₃PO₄ (3.0 equiv) in a 4:1 mixture of 1,4-Dioxane/H₂O is added Pd(PPh₃)₄ (5 mol%).
-
The reaction vessel is sealed and heated to 80-90 °C.
-
The reaction is monitored by TLC or LC-MS for the consumption of the starting material.
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography.
Caption: Workflow for selective Suzuki coupling at the boronic acid.
Scenario B: Targeting the Aryl Bromide for Coupling
When the synthetic route demands modification at the C-Br position first, the boronic acid must be considered. While it is possible to achieve direct selective coupling at the bromide, a more robust strategy involves protecting the boronic acid to prevent unwanted side reactions, such as homocoupling.
Protection as a Boronate Ester: Converting the boronic acid to a pinacol ester is a common and effective strategy. This enhances the molecule's stability and prevents its participation in the initial cross-coupling reaction.
Comparison of Cross-Coupling Methods for the C-Br Bond: With the boronic acid protected, the aryl bromide can be functionalized using various methods. The choice depends on the desired coupling partner and required functional group tolerance.
| Coupling Reaction | Coupling Partner | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | Boronic Acid/Ester | High functional group tolerance, commercially available reagents.[12] | Potential for competitive reaction if boronic acid is not protected. |
| Sonogashira | Terminal Alkyne | Forms C(sp²)-C(sp) bonds, mild conditions.[4] | Requires a copper co-catalyst, which can sometimes be problematic. |
| Stille | Organostannane | Excellent functional group tolerance, inert to many conditions.[13] | Toxicity of tin reagents is a major drawback.[14] |
Exemplary Protocol: Sonogashira Coupling at the Aryl Bromide (Assumes prior protection of the boronic acid as a pinacol ester)
-
To a solution of the this compound pinacol ester (1.0 equiv) and the terminal alkyne (1.2 equiv) in anhydrous THF or DMF are added Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), and a base such as triethylamine or diisopropylamine (3.0 equiv).
-
The reaction is stirred under an inert atmosphere (N₂ or Ar) at room temperature or with gentle heating (40-60 °C).
-
Progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is filtered to remove amine salts, and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water. The organic layer is washed, dried, and concentrated. Purification is achieved by column chromatography.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Efficient Stille cross-coupling reaction using aryl chlorides or bromides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Sci-Hub: are you are robot? [sci-hub.box]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Stille Coupling [organic-chemistry.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-2-fluoro-3-formylphenylboronic Acid
Introduction: Beyond the Synthesis
As researchers dedicated to advancing drug discovery and materials science, our focus is often on the successful synthesis and application of novel compounds like 4-Bromo-2-fluoro-3-formylphenylboronic acid. However, the lifecycle of a chemical does not end with the final reaction. Responsible and compliant disposal is a critical, non-negotiable component of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of this compound, grounded in an understanding of its unique chemical properties. The trifunctional nature of this molecule—a boronic acid, a halogenated aromatic, and an aldehyde—necessitates a multi-faceted approach to its waste management.
Hazard Profile Analysis: A Composite Overview
A specific, universally adopted Safety Data Sheet (SDS) for this compound may vary between suppliers. However, by analyzing data from structurally analogous boronic acid compounds, we can establish a reliable hazard profile. This compound should be handled as a hazardous substance with the potential for irritation and sensitization.
Table 1: Representative Hazard Profile for Arylboronic Acids
| Hazard Classification | GHS Hazard Statement | Rationale & Precautionary Action | Supporting Sources |
|---|---|---|---|
| Skin Irritation | H315: Causes skin irritation. | The boronic acid moiety and aromatic ring can cause local irritation. Avoid all skin contact by using appropriate chemical-resistant gloves. | [1][2][3] |
| Serious Eye Irritation | H319: Causes serious eye irritation. | Particulate matter (dust) can cause significant damage to the eyes. Mandates the use of safety goggles with side shields. | [1][2][3] |
| Respiratory Irritation | H335: May cause respiratory irritation. | Fine powders of this compound can be easily inhaled, irritating the respiratory tract. All handling of solid material must be done in a certified chemical fume hood. | [1][4] |
| Skin Sensitization | H317: May cause an allergic skin reaction. | Some boronic acids are known sensitizers. Repeated or prolonged contact may lead to an allergic response. |[5][6] |
The Core Directive: Treat as Segregated Hazardous Waste
Due to its chemical structure, this compound waste must not be disposed of in standard laboratory trash or flushed down the drain.[7][8] The primary directive is to collect all waste streams containing this compound for disposal by a certified hazardous waste facility.[8][9]
The rationale for this is twofold:
-
Halogenated Organic Compound: This molecule contains a carbon-bromine bond. The U.S. Environmental Protection Agency (EPA) specifically regulates halogenated organic compounds (HOCs) due to their potential to form persistent and toxic byproducts if improperly treated.[10][11][12] Disposal requires specialized high-temperature incineration to ensure the complete destruction of the molecule and scrubbing of resulting acid gases like hydrogen bromide.[10][13]
-
Boronic Acid Moiety: While simple boric acid in small, neutralized quantities may sometimes be permissible for drain disposal under strict local regulations, this does not apply to complex organoboronic acids.[9] The organic component introduces additional, often unknown, environmental and toxicological risks.
Step-by-Step Disposal Protocol
This protocol ensures the safe collection and segregation of waste generated from the use of this compound.
4.1. Required Personal Protective Equipment (PPE) Before beginning any waste handling, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles meeting OSHA 29 CFR 1910.133 or European Standard EN166 standards.[3][5]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.[7]
-
Body Protection: A fully buttoned, flame-resistant lab coat.[7]
4.2. Waste Segregation & Collection Workflow All waste handling should occur within a chemical fume hood to minimize inhalation risk.[7]
-
Establish a Designated Waste Container:
-
Disposal of Solid Waste:
-
Disposal of Liquid Waste (Solutions):
-
Collect all solutions containing this compound in a separate, compatible liquid hazardous waste container.
-
Label the container with the chemical name and the solvent(s) used (e.g., "this compound in Methanol").
-
Crucial: Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[8][9] Incompatible mixtures can lead to dangerous chemical reactions.[9]
-
-
Disposal of Contaminated Labware:
-
Empty Containers: Original product containers must be triple-rinsed with a suitable solvent (e.g., acetone or methanol). Collect the rinsate as liquid hazardous waste.[17] Once decontaminated, the empty container can be disposed of according to institutional policy.
-
Glassware: Rinse contaminated glassware with a small amount of solvent, collecting the rinsate as hazardous liquid waste. Then, wash the glassware as usual.
-
-
Storage Pending Pickup:
Disposal Decision Workflow
The following diagram illustrates the logical flow for segregating waste related to this compound.
Caption: Waste Segregation Workflow for this compound.
Spill Management and Decontamination
Accidents require immediate and correct action.
-
Small Spills:
-
Ensure proper PPE is worn.
-
Gently cover the solid spill with an absorbent material to prevent dust from becoming airborne.
-
Carefully sweep the material into a designated hazardous waste container.[16]
-
Decontaminate the area with a suitable solvent and wipe clean with paper towels, disposing of them as solid hazardous waste.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert colleagues and contact your institution's EHS emergency response team immediately.[7]
-
Conclusion: The Principle of Proactive Compliance
The proper disposal of this compound is not merely a suggestion but a requirement for safe and ethical research. Its classification as a halogenated organic compound places it under stringent regulatory control. The cardinal rule is to treat all waste streams containing this chemical—solid, liquid, and contaminated materials—as hazardous waste. Collect it in segregated, clearly labeled containers for disposal by certified professionals.
Always consult your institution's specific Chemical Hygiene Plan and EHS department for guidance that aligns with local and federal regulations. [1][8][17] Your EHS office is your primary resource for ensuring compliance and safety.
References
-
Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. [Link]
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Formylbenzeneboronic acid. [Link]
-
Emory University. (n.d.). Chemical Waste Disposal Guidelines. [Link]
-
Fisher Scientific. (2023). Safety Data Sheet: (2-Methylpropyl)boronic acid. [Link]
-
PubChem. (n.d.). 4-Bromo-3-formylphenylboronic acid. [Link]
-
eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. [Link]
-
Greenflow. (2024). How to Get Rid of Acidic Waste Safely and Responsibly. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. laballey.com [laballey.com]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 12. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. How to Get Rid of Acidic Waste Safely and Responsibly [greenflow.com]
- 15. fishersci.com [fishersci.com]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. rtong.people.ust.hk [rtong.people.ust.hk]
A Comprehensive Guide to the Safe Handling of 4-Bromo-2-fluoro-3-formylphenylboronic Acid
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-bromo-2-fluoro-3-formylphenylboronic acid. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this compound, grounded in established laboratory safety principles.
Understanding the Hazard Profile
Key Potential Hazards:
-
Skin and Eye Irritation: Like many boronic acids and aromatic aldehydes, this compound is expected to be an irritant upon contact with skin and eyes.[1][2][3] Prolonged contact may lead to redness, itching, and inflammation. Serious eye irritation is a significant risk.[2]
-
Respiratory Tract Irritation: Inhalation of the powdered form of this compound may cause irritation to the respiratory tract.[2][3]
-
Toxicity of Halogenated Aromatic Compounds: Halogenated aromatic compounds can exhibit moderate to high toxicity, and some are known to be persistent in the environment.[4] The presence of bromine and fluorine increases the potential for adverse health effects upon exposure.[5]
-
Reactivity of Aldehydes: Aldehydes are reactive compounds that can be toxic.[6] Aromatic aldehydes are generally less toxic than their aliphatic counterparts but still pose a risk.[5]
-
Air and Moisture Sensitivity: While not all boronic acids are highly air-sensitive, it is best practice to handle them as such to prevent degradation.[7][8]
Quantitative Hazard Data Summary
Based on data for analogous compounds, the following hazard classifications are anticipated:
| Hazard Classification | GHS Hazard Code (Anticipated) | Description |
| Skin Irritation | H315 | Causes skin irritation.[2] |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[2] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[2] |
| Acute Toxicity (Oral) | H302 (Possible) | Harmful if swallowed. |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to mitigate the risks associated with handling this compound.
Step-by-Step PPE Selection and Use:
-
Engineering Controls: All handling of this compound, especially in its powdered form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[9]
-
Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are required at all times.[10] A face shield should be worn over the goggles when handling larger quantities or when there is a significant risk of splashing.[11]
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn.[12] Gloves should be inspected for any signs of degradation before use and changed immediately if contaminated.[11] For extended operations, consider double-gloving.
-
Body Protection: A flame-resistant lab coat that fastens to the collar should be worn to protect against splashes and spills.[10] Ensure the lab coat is fully buttoned. For tasks with a higher risk of contamination, chemical-resistant aprons and arm sleeves are recommended.[13]
-
Footwear: Closed-toe shoes are mandatory in the laboratory.[10]
Operational Plan for Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and preventing accidents.
Step-by-Step Handling Procedure:
-
Preparation: Before handling the compound, ensure that all necessary PPE is correctly worn. Prepare the workspace within the chemical fume hood by covering the surface with absorbent, disposable bench paper.
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound within the fume hood.
-
Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.
-
If transferring a solution, use a syringe or a cannula technique, especially if the solvent is anhydrous and the reaction is air-sensitive.[14][15]
-
-
Reaction Setup:
-
Post-Reaction:
-
Quench the reaction carefully, following a pre-determined and risk-assessed procedure.
-
Clean all equipment that has come into contact with the reagent promptly and thoroughly.[15]
-
Workflow for Safe Handling
Caption: A streamlined workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of chemical waste is critical to ensure laboratory and environmental safety. All waste containing this compound must be treated as hazardous.[9]
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Solid Waste: Collect any unused compound, contaminated spatulas, weigh boats, and bench paper in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing the compound in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Sharps: Dispose of any contaminated needles or syringes in a designated sharps container.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "Waste this compound".[9]
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.
Decision Tree for Waste Disposal
Caption: A decision-making diagram for the proper segregation and disposal of waste.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is required.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][3] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[1][3] Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air.[1] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.
-
Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's EHS department.
By adhering to these guidelines, researchers can work safely and effectively with this compound, minimizing risks to themselves and the environment.
References
-
International Labour Organization. (2011). Hydrocarbons, Halogenated Aromatic: Physical & Chemical Hazards. ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Retrieved from [Link]
-
MDPI. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Boronic acids protecting groups with standard deprotecting conditions. Retrieved from [Link]
-
University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
ResearchGate. (2025). Halogenated Aromatic Compounds. Retrieved from [Link]
-
ACS Publications. (2019). Separation and Recycling of Functional Nanoparticles Using Reversible Boronate Ester and Boroxine Bonds. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Proper Protective Equipment. Retrieved from [Link]
-
MIT. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]
-
R.S. Hughes. (n.d.). Chemical Resistant Protective Gear. Retrieved from [Link]
-
Fauske & Associates. (2020). Hints for Handling Air-Sensitive Materials. Retrieved from [Link]
-
MDPI. (2022). Aldehydes: What We Should Know About Them. Retrieved from [Link]
- Google Patents. (2005). Process for purification of boronic acid and its derivatives.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Formylphenylboronic acid. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Halogenated Organic Compounds | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Appendix I - Hazards Of Functional Groups | Environment, Health and Safety [ehs.cornell.edu]
- 6. mdpi.com [mdpi.com]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. file.bldpharm.com [file.bldpharm.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. rshughes.com [rshughes.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. web.mit.edu [web.mit.edu]
- 16. fauske.com [fauske.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
